N-Tetradecane-D30
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontadeuteriotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHCVCJVXZWKCC-XMMAUIQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Definitive Guide to N-Tetradecane-D30: An Essential Tool in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Tetradecane-D30, a deuterated aliphatic hydrocarbon that has become an indispensable tool in modern analytical chemistry. As a senior application scientist, this document is crafted to provide not just the "what" but the critical "why" behind the application of this stable isotope-labeled compound, empowering researchers to enhance the accuracy, precision, and reliability of their quantitative analyses.
Introduction: The Imperative for Precision in Quantification
In the realms of environmental monitoring, drug metabolism and pharmacokinetics (DMPK), and food safety, the accurate quantification of organic molecules is paramount. Complex sample matrices often introduce significant variability during sample preparation and analysis, leading to potential under- or overestimation of the analyte of interest. The principle of isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for mitigating these challenges.[1] this compound, a perdeuterated analog of n-tetradecane, serves as an ideal internal standard for this purpose, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) applications. Its chemical inertness and similar chromatographic behavior to a range of non-polar and semi-volatile organic compounds make it a versatile and reliable choice for correcting analytical variability.[2]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective implementation. This compound is a colorless liquid with properties very similar to its non-deuterated counterpart, n-tetradecane. This similarity is key to its function, as it ensures co-elution and similar behavior during extraction and analysis, with the critical difference being its mass-to-charge ratio (m/z) in mass spectrometry.
| Property | Value | Source |
| Chemical Formula | C₁₄D₃₀ | |
| Molecular Weight | 228.57 g/mol | |
| CAS Number | 204244-81-5 | |
| Appearance | Colorless liquid | |
| Boiling Point | ~252-254 °C | |
| Density | ~0.88 g/cm³ | |
| Solubility | Soluble in organic solvents (e.g., hexane, dichloromethane) | General chemical knowledge |
| Isotopic Purity | Typically ≥98 atom % D |
Core Applications: The Role of this compound as an Internal Standard
The primary and most critical application of this compound is as an internal standard in quantitative analytical methods, most notably GC-MS. The rationale for using a deuterated standard lies in its ability to mimic the analyte of interest throughout the entire analytical process, from extraction to detection.
Key Application Areas:
-
Environmental Analysis: this compound is extensively used for the quantification of semi-volatile organic compounds (SVOCs) in complex environmental matrices such as soil, water, and sediment.[3] It is particularly valuable in the analysis of total petroleum hydrocarbons (TPH), including the diesel range organics (DRO) fraction, and polycyclic aromatic hydrocarbons (PAHs).[1][4][5] Its use helps to correct for analyte losses during sample preparation steps like solvent extraction and cleanup.[4][6]
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, understanding the metabolic fate of a new chemical entity is crucial. While this compound itself is not a direct analog for most drug molecules, its inert nature and predictable chromatographic behavior make it a useful internal standard for methods analyzing non-polar metabolites or for monitoring the overall performance of the analytical system. Studies on the metabolism of n-alkanes indicate their potential relevance in understanding the biotransformation of hydrocarbon-based compounds.[7][8]
-
Food Safety and Quality: The analysis of contaminants in food, such as mineral oil saturated hydrocarbons (MOSH) and mineral oil aromatic hydrocarbons (MOAH), often employs deuterated alkanes as internal standards to ensure accurate quantification.
The logic behind using an internal standard is to provide a reference point against which the analyte's response is measured. This ratiometric approach corrects for variations in injection volume, detector response, and sample loss during workup.
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocol: Quantification of Diesel Range Organics (DRO) in Soil using GC-MS with this compound as an Internal Standard
This protocol provides a detailed, step-by-step methodology for the determination of diesel range organics (C10-C28) in soil samples, a common environmental analysis. This method is adapted from principles outlined in U.S. EPA Methods 8015 and 8270.[3][8]
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Acetone, Hexane (pesticide grade or equivalent)
-
Standards:
-
Diesel Range Organics (DRO) standard mix (C10-C28 alkanes)
-
This compound (Internal Standard)
-
Surrogate standards (e.g., o-Terphenyl, optional but recommended)
-
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Apparatus:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Sonicator or wrist-action shaker
-
Centrifuge and centrifuge tubes
-
Concentration evaporator (e.g., nitrogen evaporator)
-
Glassware (beakers, flasks, vials)
-
Procedure
Step 1: Standard Preparation
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in DCM at a concentration of 1000 µg/mL.
-
IS Spiking Solution: Dilute the IS stock solution to a working concentration of 20 µg/mL in DCM.
-
Calibration Standards: Prepare a series of calibration standards containing the DRO mix at concentrations ranging from 1 µg/mL to 100 µg/mL in DCM. Spike each calibration standard with the IS spiking solution to a final concentration of 10 µg/mL.
Step 2: Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample thoroughly.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a centrifuge tube.
-
Spiking: Add a known volume (e.g., 500 µL) of the 20 µg/mL this compound internal standard spiking solution directly onto the soil sample. This results in a final IS concentration of 1 µg/g of soil. Rationale: Spiking the sample before extraction is critical to ensure that the internal standard experiences the same extraction efficiency and potential losses as the target analytes.
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the centrifuge tube.
-
Sonication/Shaking: Tightly cap the tube and sonicate for 15 minutes or shake on a wrist-action shaker for 1 hour. Rationale: This step facilitates the transfer of the organic analytes from the soil matrix into the solvent.
-
Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes to separate the soil from the solvent extract.
-
Solvent Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.
-
Repeat Extraction: Repeat the extraction (steps 4-7) with a fresh 20 mL aliquot of the acetone/hexane mixture. Combine the extracts.
Step 3: Extract Cleanup and Concentration
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Rationale: Water can interfere with the GC-MS analysis and degrade the column.
-
Concentration: Concentrate the dried extract to a final volume of approximately 0.9 mL using a gentle stream of nitrogen.
-
Final Volume Adjustment: Adjust the final volume to exactly 1.0 mL with DCM. The sample is now ready for GC-MS analysis.
Step 4: GC-MS Analysis
-
Instrument Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Inlet: Splitless injection at 280°C
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 320°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Interface: 280°C
-
MS Source: 230°C
-
MS Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, SIM mode is preferred for its higher sensitivity.
-
Quantification Ion for this compound: m/z 66 (or other characteristic fragment)
-
Quantification Ions for DRO components: Characteristic ions for each n-alkane.
-
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the series of calibration standards.
-
Inject the prepared sample extracts.
-
Inject a continuing calibration verification (CCV) standard every 10-15 samples to monitor instrument performance.
-
Step 5: Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the target DRO components and the this compound internal standard.
-
Calibration Curve: For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area_analyte / Area_IS) * (Concentration_IS / Concentration_analyte) Plot the response ratio (Area_analyte / Area_IS) against the concentration of the analyte to generate a calibration curve.
-
Quantification: Calculate the concentration of the DRO components in the sample extract using the calibration curve and the response ratio of the analyte to the internal standard in the sample.
-
Final Calculation: Account for the initial sample weight and final extract volume to report the final concentration of DRO in the soil in mg/kg.
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. oklahoma.gov [oklahoma.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Elevated levels of diesel range organic compounds in groundwater near Marcellus gas operations are derived from surface activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
N-Tetradecane-D30: A Technical Guide for Advanced Analytical Applications
This guide provides an in-depth exploration of N-Tetradecane-D30 (perdeuterotetradecane), a critical tool for researchers, scientists, and drug development professionals engaged in high-precision quantitative analysis. Moving beyond a simple datasheet, this document elucidates the fundamental principles, practical applications, and key experimental considerations for leveraging this stable isotope-labeled compound to achieve robust and defensible analytical results.
Core Molecular Attributes: The Foundation of Utility
This compound is the fully deuterated isotopologue of n-tetradecane, a 14-carbon straight-chain alkane.[1] The substitution of all 30 hydrogen atoms with deuterium imparts a significant mass shift while maintaining nearly identical physicochemical properties to its non-labeled counterpart.[2] This unique combination is the cornerstone of its utility in analytical chemistry, primarily as an internal standard for Isotope Dilution Mass Spectrometry (IDMS).[3]
The high isotopic purity, typically ≥98 atom % D, is crucial for its function, ensuring a distinct mass signal with minimal interference from partially labeled or unlabeled species.[4][5]
Comparative Physicochemical Properties
The subtle differences in bond energy and length between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds lead to slight variations in physical properties. The C-D bond is marginally shorter and stronger, which can result in a smaller molecular volume and altered intermolecular interactions.[6]
| Property | This compound (Perdeuterated) | n-Tetradecane (Protiated) | Causality of Difference |
| CAS Number | 204244-81-5[7] | 629-59-4[8] | Isotopic Composition |
| Molecular Formula | C₁₄D₃₀ or CD₃(CD₂)₁₂CD₃[5] | C₁₄H₃₀ or CH₃(CH₂)₁₂CH₃[8] | Isotopic Composition |
| Molecular Weight | ~228.57 g/mol [2] | ~198.39 g/mol [8] | Mass of Deuterium vs. Protium |
| Appearance | Colorless Liquid[2] | Colorless Liquid | Negligible Isotope Effect |
| Boiling Point | 253.9 ± 3.0 °C at 760 mmHg[2] | 252-254 °C (lit.)[9] | Minor differences in van der Waals forces |
| Melting Point | 5.5 °C (for n-tetradecane)[9] | 5.5 °C (lit.)[9] | Negligible Isotope Effect |
| Density | ~0.8 g/cm³[2] | 0.762 g/mL at 20 °C (lit.)[9] | Higher mass-to-volume ratio |
| Flash Point | 99.4 ± 0.0 °C[2] | 102 °C - closed cup[9] | Minor differences in volatility |
The Isotope Dilution Principle: Rationale for a Superior Standard
The core value of this compound lies in its application as an internal standard (IS) for quantitative analysis by mass spectrometry. The technique, known as Isotope Dilution Mass Spectrometry (IDMS), is the gold standard for accuracy because it corrects for analyte loss during sample processing and for variability in instrument response.
The fundamental premise is that a stable isotope-labeled standard is chemically identical to the native analyte. Therefore, when a known amount of this compound is spiked into a sample at the earliest stage of preparation, it will behave identically to any endogenous n-tetradecane (or other similar analytes) throughout the entire workflow—extraction, cleanup, derivatization, and injection. Any loss or variation affects both the analyte and the standard proportionally. Since the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z), quantification is based on the ratio of their signals, not the absolute signal of the analyte. This ratiometric approach cancels out procedural inconsistencies, leading to exceptionally high precision and accuracy.
Navigating the Deuterium Isotope Effect
While deuterated standards are nearly ideal, the substitution of hydrogen with deuterium can introduce subtle, yet manageable, chromatographic differences. This "Deuterium Isotope Effect" arises because the C-D bond is slightly less polarizable and has a lower vibrational frequency than the C-H bond.[6] In reverse-phase chromatography, this typically causes the deuterated compound to elute slightly earlier than its protiated analog.[6]
For this compound, which is fully saturated and lacks polar functional groups, this effect is generally minimal but should be verified during method development. It is critical that the chromatographic peaks of the analyte and the internal standard are sufficiently resolved from matrix interferences but close enough to ensure they experience similar ionization conditions in the mass spectrometer source.[6]
Spectroscopic and Analytical Characterization
Confident use of this compound requires an understanding of its spectral properties.
Mass Spectrometry (MS)
Under electron ionization (EI), the fragmentation pattern of this compound will mirror that of n-tetradecane, which is characterized by clusters of ions separated by 16 mass units (corresponding to the loss of CD₂ groups), as opposed to 14 units (CH₂) for the non-labeled version. The molecular ion (M⁺) peak should be observable at m/z 228. The fragmentation cascade produces a series of carbocations from the successive cleavage of C-C bonds. The most stable fragments, and therefore often the most abundant peaks, will be secondary carbocations.
-
Expected Molecular Ion: [C₁₄D₃₀]⁺ at m/z 228.
-
Key Fragment Series: m/z = 228, 212, 196, 180, etc., corresponding to [CₙD₂ₙ₊₁]⁺ ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for verifying the identity and isotopic enrichment of this compound.
-
¹H NMR: An ideal this compound sample (with 98%+ isotopic enrichment) will show a virtually silent ¹H NMR spectrum. The profound absence of proton signals in the typical alkane region (~0.8-1.3 ppm) is a strong confirmation of perdeuteration.
-
²H (Deuterium) NMR: This is the definitive technique for characterizing the compound. A ²H NMR spectrum will show signals in the same chemical shift range as a proton spectrum but with broader peaks due to deuterium's quadrupolar nature (spin I=1). The spectrum should exhibit two main signals corresponding to the terminal methyl (CD₃) groups and the internal methylene (CD₂) groups, confirming the structure. The experiment must be run unlocked and in a non-deuterated solvent.
-
¹³C NMR: The ¹³C spectrum will show signals for the chemically distinct carbons in the n-tetradecane backbone. Due to coupling with deuterium (a spin-1 nucleus), these signals will appear as complex multiplets instead of the sharp singlets seen in a proton-decoupled spectrum of unlabeled n-tetradecane.
Field-Proven Protocol: Quantification of Alkanes in Biota by GC-MS
This protocol is adapted from a validated method for the determination of n-alkanes in fish tissue following an oil spill, demonstrating a real-world application of this compound as part of an internal standard suite.
Objective
To accurately quantify the concentration of C10-C35 n-alkanes in a biological matrix (trout muscle) using GC-MS with a suite of deuterated internal standards, including this compound.
Materials
-
Internal Standard (IS) Stock Solution: Prepare a solution containing N-Dodecane-d26, this compound, N-Pentadecane-d32, and other relevant deuterated alkanes in iso-hexane at a nominal concentration of 50 µg/mL.
-
Calibration Standard Stock: Prepare a mixed standard of target n-alkanes (C10-C35) in iso-hexane at 50 µg/mL.
-
Reagents: HPLC-grade iso-hexane, dichloromethane (DCM), methanol; anhydrous sodium sulphate; methanolic sodium hydroxide.
Step-by-Step Methodology
-
Sample Homogenization & Spiking:
-
Weigh approximately 5 g of homogenized tissue sample into a round-bottom flask.
-
Spike the sample with a known volume of the deuterated internal standard mix to achieve a final concentration of 1 µg/mL in the final extract volume. This early addition is critical for the IDMS principle to hold true.
-
-
Extraction (Reflux Saponification & LLE):
-
Add methanolic sodium hydroxide to the sample.
-
Perform reflux saponification to break down lipids and release bound hydrocarbons.
-
After cooling, perform liquid-liquid extraction (LLE) using iso-hexane or DCM to partition the non-polar hydrocarbons into the organic phase.
-
-
Extract Cleanup and Fractionation:
-
Pass the organic extract through a glass column containing anhydrous sodium sulphate to remove residual water.
-
Concentrate the extract via rotary evaporation and then under a gentle stream of nitrogen.
-
Perform a final cleanup and fractionation step using normal phase HPLC to isolate the aliphatic fraction from more polar compounds like PAHs.
-
-
GC-MS Analysis:
-
Concentrate the final aliphatic fraction to approximately 50 µL for injection.
-
Instrumentation: Gas chromatograph (e.g., HP6890) coupled to a Mass Selective Detector (e.g., HP5973 MSD).
-
Column: Fused silica capillary column (e.g., HP5-MS, 30 m x 0.25 mm id, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 0.7 mL/min.
-
Injection: Cool on-column injection.
-
Oven Program: 50°C hold for 3 min, then ramp to 300°C at 6°C/min, hold for 15 min.
-
MS Detection: Operate in Selective Ion Monitoring (SIM) mode. Monitor characteristic ions for each target alkane and each deuterated internal standard (e.g., m/z 57 for alkanes, and the corresponding molecular or fragment ions for the deuterated standards).
-
-
Quantification:
-
Prepare a multi-level calibration curve (e.g., 0.05 to 10 µg/mL) by plotting the peak area ratio of each n-alkane to its corresponding deuterated internal standard against the concentration of the n-alkane.
-
Calculate the concentration of each n-alkane in the sample extracts by applying the measured peak area ratio to the calibration curve.
-
Synthesis and Quality Control
Perdeuterated alkanes like this compound are typically synthesized through methods that facilitate extensive hydrogen-deuterium exchange. One established method involves the dehalogenation of alkyl halides using zinc dust in the presence of deuterium oxide (D₂O). More modern approaches utilize catalytic transfer deuteration of alkenes or alkynes, which offers high selectivity and avoids the need for high-pressure D₂ gas.
Quality control is paramount. The final product must be rigorously tested for both chemical purity (typically by GC-MS) and isotopic enrichment (by NMR or high-resolution MS) to ensure it meets the stringent requirements for use as a certified reference material or internal standard.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Always consult the most recent Safety Data Sheet (SDS) before handling.
-
Hazards: this compound is classified as an aspiration hazard and may be fatal if swallowed and enters airways. It may cause drowsiness or dizziness and may cause long-lasting harmful effects to aquatic life.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and chemical safety goggles. In case of inadequate ventilation, use an approved respirator.
-
Handling: Handle in a well-ventilated area or fume hood. Avoid breathing vapors. Keep away from incompatible materials and sources of ignition.
-
Storage: Store at room temperature in a dry, well-ventilated area in the original, tightly sealed container.[5] It is chemically stable if stored under recommended conditions.[4]
-
Disposal: Dispose of waste materials in accordance with federal, state, and local environmental regulations. Avoid release to the environment.
References
-
Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (2018). ResearchGate. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]
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ORGANIC DEUTERIUM COMPOUNDS: XV. SYNTHESIS OF SOME DEUTERATED ALKANES. (n.d.). Canadian Science Publishing. [Link]
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Schmidt, H. L., & Gensler, M. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. [Link]
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Guengerich, F. P. (2011). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in molecular biology (Clifton, N.J.), 772, 161–174. [Link]
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Meng, K., Schwarz, T. M., Weikum, E., Kalb, J., Gault, B., & Schmitz, G. (2021). Frozen n-Tetradecane Investigated by Cryo-Atom Probe Tomography. ResearchGate. [Link]
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Renaud, R., & Leitch, L. C. (1952). ORGANIC DEUTERIUM COMPOUNDS: XV. SYNTHESIS OF SOME DEUTERATED ALKANES. Canadian Journal of Chemistry, 30(10), 848–853. [Link]
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Deuterium NMR. (n.d.). Wikipedia. [Link]
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Vang, Z. P. (2022). Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes. ProQuest. [Link]
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Vang, Z. P., Hintzsche, S. J., & Clark, J. R. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. Chemistry (Weinheim an der Bergstrasse, Germany), 27(39), 9988–10000. [Link]
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Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling. (n.d.). ResearchGate. [Link]
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Kinetic isotope effect. (n.d.). Wikipedia. [Link]
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Acquiring 2H NMR Spectra. (2021). University of Illinois Urbana-Champaign. [Link]
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Deuterium (2H) measurements on a Spinsolve benchtop NMR system. (2021). Magritek. [Link]
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Hawthorne, S. B., Miller, D. J., Aulich, T. R., & Farnum, S. A. (1987). A simple method for the synthesis of perdeuterated aromatic hydrocarbons and heterocyclic compounds. SciTech Connect. [Link]
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Tetradecane. (n.d.). NIST WebBook. [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031450). (n.d.). Human Metabolome Database. [Link]
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ANALYTICAL INFORMATION - n-Tetradecane D30. (n.d.). Pharmaffiliates. [Link]
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Tetradecane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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This compound. (n.d.). PubChem. [Link]
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Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry. [Link]
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Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. (2016). University of Illinois Urbana-Champaign. [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]
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Tetradecane. (n.d.). NIST WebBook. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Postdesorption Fragmentation of Tetradecane in Atom-Probe Tomography Simulated by DFT. (2025). PubMed. [Link]
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N-Tetradecane-D30 physical properties
An In-Depth Technical Guide to the Physicochemical Properties and Applications of N-Tetradecane-D30
Introduction
This compound (perdeuterotetradecane) is the fully deuterated analogue of n-tetradecane, a saturated C14 hydrocarbon.[1][2] Its significance in the scientific community, particularly for researchers, scientists, and drug development professionals, stems from its utility as a high-purity, stable isotope-labeled (SIL) compound. While possessing nearly identical chemical properties to its unlabeled counterpart, its increased mass due to the substitution of 30 hydrogen atoms with deuterium makes it an invaluable tool in analytical chemistry.[3] This guide provides a detailed examination of its core physical properties, explains the rationale behind its primary application as an internal standard, and offers a practical experimental workflow for its use in quantitative analysis.
Section 1: Core Physicochemical Properties
The utility of this compound in experimental design is directly linked to its distinct physical characteristics. As a colorless liquid at standard conditions, it is easy to handle and dispense for the preparation of standard solutions.[1][4] Its high boiling point and immiscibility in water are particularly advantageous in environmental analysis, where it can be used to trace or quantify hydrocarbon contaminants in aqueous samples via extraction procedures.[1]
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Chemical Formula | CD₃(CD₂)₁₂CD₃ | [2] |
| CAS Number | 204244-81-5 | [1][2][5][6] |
| Molecular Weight | 228.57 g/mol | [1][2][7] |
| Monoisotopic Mass | 228.423053335 Da | [7] |
| Physical State | Liquid | [1] |
| Appearance | Colorless Liquid | [4] |
| Melting Point | -6 to -5 °C | [1] |
| Boiling Point | 252-254 °C (at 760 mmHg) | [1][8] |
| Density | 0.763 - 0.8 g/cm³ | [1][8] |
| Flash Point | 99.44 °C | [1][8] |
| Water Solubility | Immiscible | [1] |
| Isotopic Purity | ≥98 atom % D | [6][9][10] |
| Storage | Room temperature, protected from light and moisture | [2] |
Section 2: The Role of this compound as an Internal Standard
The premier application of this compound is as an internal standard (IS) for quantitative analysis, most commonly with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8]
Expertise & Causality: Why Use a Deuterated Standard?
The choice of an internal standard is critical for developing robust and accurate quantitative assays. An ideal IS should behave as identically to the analyte of interest as possible throughout the entire analytical process—from sample preparation to final detection. However, it must be distinguishable from the analyte by the detector.
This compound fulfills these requirements perfectly when analyzing non-labeled hydrocarbons or other compounds with similar chromatographic behavior:
-
Chemical and Physical Equivalence : Deuterium substitution has a negligible effect on chemical properties. Therefore, this compound exhibits nearly identical solubility, extraction efficiency, and chromatographic retention time as n-tetradecane and other similar long-chain alkanes.[3] This ensures that any analyte lost during sample preparation (e.g., extraction, evaporation, reconstitution) is mirrored by a proportional loss of the internal standard.
-
Mass Spectrometric Distinction : While chemically similar, the 30-dalton mass difference between this compound (m/z ≈ 228.6) and n-tetradecane (m/z ≈ 198.4) makes them easily distinguishable in a mass spectrometer.[2][7][11] This allows the detector to measure the analyte and the IS independently and simultaneously.
-
Correction for Matrix Effects : In complex biological or environmental samples, other co-eluting molecules can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements. Because the SIL-IS co-elutes with the analyte and has the same ionization characteristics, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to a highly accurate and precise quantification.[12]
Trustworthiness: A Self-Validating System
Incorporating this compound into a quantitative method creates a self-validating system. Any variability introduced during the workflow, whether from inconsistent extraction recovery, minor volume transfer errors, or ionization suppression, will affect both the analyte and the internal standard. The final analyte/IS ratio remains constant and reliable, ensuring that the calculated concentration is a true reflection of its amount in the original sample. This approach is the gold standard in bioanalytical and environmental testing for achieving the highest levels of accuracy and precision.[12]
Caption: Logical relationship for selecting this compound as an IS.
Section 3: Experimental Protocol: Quantitative Analysis of n-Tetradecane in Water by GC-MS
This section provides a detailed, step-by-step methodology for the quantification of n-tetradecane in a water sample using this compound as an internal standard.
1. Preparation of Stock Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of n-tetradecane (CAS 629-59-4). Dissolve in hexane in a 10 mL volumetric flask.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound. Dissolve in hexane in a 10 mL volumetric flask.
-
Working Internal Standard (10 µg/mL): Dilute 100 µL of the IS Stock into 10 mL of hexane.
2. Construction of Calibration Curve
-
Label seven 1.5 mL glass vials for your calibration standards (e.g., CAL-1 to CAL-7).
-
Add 500 µL of hexane to each vial.
-
Spike each vial with 50 µL of the Working Internal Standard solution (final concentration of 1 µg/mL).
-
Add varying amounts of the analyte stock solution to create a concentration range (e.g., 0.1, 0.5, 2, 10, 50, 100, 200 µg/mL).
-
Inject each standard into the GC-MS and record the peak area for both the analyte and the internal standard.
-
Plot the Peak Area Ratio (Analyte Area / IS Area) against the analyte concentration. The result should be a linear curve.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Collect 100 mL of the water sample in a separatory funnel.
-
Spike the sample with a known amount of the Working Internal Standard solution.
-
Add 30 mL of hexane, cap the funnel, and shake vigorously for 2 minutes, venting occasionally.
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Collect the upper hexane layer, which now contains the extracted analyte and IS.
-
Concentrate the hexane extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Instrumentation and Analysis
-
Gas Chromatograph: Use a non-polar column (e.g., DB-5ms) suitable for hydrocarbon analysis.[13]
-
Injection: 1 µL splitless injection.
-
Temperature Program: 40°C hold for 2 min, then ramp at 10°C/min to 300°C, hold for 5 min.[13]
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor m/z for n-tetradecane (e.g., fragment ions like 57, 71, 85).
-
Monitor m/z for this compound (e.g., molecular ion or characteristic fragments).
-
5. Data Processing and Quantification
-
Integrate the peak areas for the analyte and this compound in the sample chromatogram.
-
Calculate the Peak Area Ratio for the sample.
-
Using the linear equation from the calibration curve (y = mx + c, where y is the area ratio), calculate the concentration of n-tetradecane in the extracted sample.
-
Adjust the final concentration to account for the initial sample volume (100 mL) to report the result in µg/L or ppb.
Caption: Experimental workflow for quantitative analysis using an internal standard.
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N-Tetradecane-D30 (CAS: 204244-81-5): A Comprehensive Technical Guide for Advanced Analytical Applications
This guide provides an in-depth exploration of N-Tetradecane-D30, a perdeuterated long-chain alkane. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its synthesis, its critical role as an internal standard in mass spectrometry, and detailed protocols for its application. The CAS number for this compound is 204244-81-5.[1][2][3][4][5]
Introduction: The Significance of Deuterated Alkanes in Quantitative Analysis
Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are indispensable tools in modern analytical chemistry.[6] this compound, the fully deuterated analog of n-tetradecane, serves as a gold-standard internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] Its utility stems from the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, making deuterated compounds valuable in pharmacokinetic studies.[4]
In the realm of analytical chemistry, the near-identical physicochemical properties of a deuterated standard to its non-deuterated counterpart ensure co-elution during chromatography and similar ionization behavior in the mass spectrometer. This allows for precise correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and reproducible quantification.
Physicochemical Properties: this compound vs. N-Tetradecane
The substitution of hydrogen with deuterium results in a slight increase in molecular weight and can subtly influence physical properties such as density and boiling point. A comparison of the key physicochemical properties of this compound and its non-deuterated form, n-tetradecane, is presented below.
| Property | This compound (C₁₄D₃₀) | n-Tetradecane (C₁₄H₃₀) | References |
| CAS Number | 204244-81-5 | 629-59-4 | [1][2][3][7][8][9] |
| Molecular Formula | C₁₄D₃₀ | C₁₄H₃₀ | [1][2][3] |
| Molecular Weight | 228.57 g/mol | 198.39 g/mol | [1][7][8] |
| Appearance | Colorless liquid | Colorless liquid | [2][8] |
| Density | ~0.8786 g/cm³ | 0.76 g/cm³ (at 20°C) | [4][7] |
| Boiling Point | ~253.9 °C | 254 °C | [7] |
| Melting Point | Not readily available | 6 °C | [7] |
| Flash Point | ~99.4 °C | 102 °C | [7] |
| Vapor Pressure | ~1.55 Pa (at 25°C) (estimated) | 1.55 Pa (at 25°C) | [7] |
| Solubility in Water | Practically insoluble | Practically insoluble | [10] |
Synthesis of this compound: A Representative Protocol
The synthesis of perdeuterated long-chain alkanes like this compound typically involves catalytic hydrogen-deuterium (H/D) exchange. This process facilitates the replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or deuterated solvents like D₂O.
Principle of Catalytic H/D Exchange
The deuteration of alkanes can be efficiently achieved using a combination of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) catalysts in a deuterated solvent system.[11][12] The reaction is believed to be initiated by the transition metal-catalyzed dedeuteration of the solvent to produce D₂, which then participates in the C-H bond activation of the alkane, leading to H/D exchange.[11]
Visualizing the Synthesis Workflow
Caption: Synthesis Workflow for this compound
Step-by-Step Synthesis Protocol (Representative)
This protocol is adapted from a general method for the deuteration of alkanes and should be optimized for N-Tetradecane.[12]
-
Preparation of the Reaction Mixture: In a 6 mL stainless-steel sealed tube, create a suspension containing:
-
n-Tetradecane (0.25 mmol)
-
10% Platinum on carbon (Pt/C) (15 mol%)
-
5% Rhodium on carbon (Rh/C) (15 mol%)
-
Deuterated isopropanol (i-PrOD-d₈) (0.5 mL)
-
Deuterium oxide (D₂O) (2 mL)
-
-
Reaction: Stir the suspension at 120°C under atmospheric conditions for 24 hours.
-
Cooling and Filtration: After 24 hours, cool the reaction mixture to room temperature. Filter the mixture through a membrane filter (e.g., Millipore, 0.2 µm) to remove the catalysts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether (Et₂O) (20 mL) and water (H₂O) (20 mL). Separate the layers and further extract the aqueous layer with Et₂O (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent and concentrate the filtrate in vacuo to yield the deuterated product, this compound.
Application in Drug Development and Research: Quantitative Lipidomics
This compound is a valuable internal standard in lipidomics, a field focused on the comprehensive analysis of lipids in biological systems. Dysregulated lipid metabolism is implicated in numerous chronic diseases, making accurate lipid quantification crucial for biomarker discovery and drug development.[13]
The Principle of Isotope Dilution Mass Spectrometry (IDMS) in Lipidomics
IDMS is a highly accurate method for quantifying analytes. A known amount of an isotopically labeled internal standard, such as this compound, is added to the biological sample at the beginning of the sample preparation process. Because the internal standard is chemically almost identical to the analytes of interest (in this case, other lipids and fatty acids), it experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer. By comparing the signal of the analyte to the signal of the internal standard, a precise and accurate quantification can be achieved.
Visualizing the Analytical Workflow
Caption: Analytical Workflow for Lipidomics using this compound
Detailed Protocol: Quantitative Analysis of Fatty Acids by GC-MS
This protocol provides a framework for the quantitative analysis of fatty acids in a biological matrix using this compound as an internal standard.[14][15][16][17]
-
Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., 200 µL of plasma), add a precise amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent).
-
Lipid Extraction: Perform a lipid extraction using a standard method, such as a modified Folch or Bligh-Dyer extraction.
-
Saponification and Derivatization (for Total Fatty Acids):
-
Saponify the lipid extract to release fatty acids from their esterified forms.
-
Acidify the mixture and extract the free fatty acids.
-
Derivatize the fatty acids to their more volatile methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for the separation of FAMEs.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor for characteristic ions of the target fatty acid methyl esters and this compound.
-
-
Quantification:
-
Integrate the peak areas of the target analytes and the this compound internal standard.
-
Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of the fatty acid standards and the internal standard.
-
Determine the concentration of each fatty acid in the original sample based on its response factor and the known concentration of the added internal standard.
-
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. It may be fatal if swallowed and enters airways, and may cause drowsiness or dizziness.[3] Repeated exposure may cause skin dryness or cracking. It is important to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from ignition sources.
Conclusion
This compound is a powerful and versatile tool for researchers and scientists in drug development and other analytical fields. Its use as an internal standard in mass spectrometry-based quantitative methods, such as lipidomics, enables highly accurate and precise measurements, which are critical for advancing our understanding of complex biological systems and for the development of new therapeutics. This guide provides a foundational understanding of its properties, synthesis, and application, empowering researchers to effectively integrate this valuable isotopic standard into their analytical workflows.
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N-Tetradecane-D30: A Comprehensive Technical Guide for Advanced Analytical Applications
Foreword: The Imperative for Precision in Modern Analytics
In the landscape of high-stakes research, particularly within pharmaceutical and biotechnological development, the demand for analytical precision is not merely a preference but a foundational necessity. The journey from discovery to clinical application is paved with quantitative data, where the accuracy and reproducibility of each measurement can significantly influence outcomes. This guide is dedicated to a molecule that, while unassuming in its structure, plays a pivotal role in achieving this requisite level of analytical rigor: N-Tetradecane-D30. As a deuterated internal standard, it offers a robust solution to the inherent variabilities of complex sample matrices and sophisticated instrumentation. This document provides an in-depth exploration of its synthesis, properties, and, most critically, its application as a cornerstone of reliable quantitative analysis.
Molecular Identity and Physicochemical Characteristics
This compound is the perdeuterated isotopologue of n-tetradecane, meaning all 30 hydrogen atoms have been replaced with their stable isotope, deuterium. This substitution imparts a significant mass shift while preserving the fundamental physicochemical properties of the parent molecule.
Chemical Structure:
-
Molecular Formula: C₁₄D₃₀
-
IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontadeuteriotetradecane[1][2]
The near-identicality in chemical behavior between this compound and its non-deuterated counterpart is the cornerstone of its utility as an internal standard.
Table 1: Physicochemical Properties of N-Tetradecane and this compound
| Property | N-Tetradecane (C₁₄H₃₀) | This compound (C₁₄D₃₀) |
| Molecular Weight | 198.39 g/mol [7][8] | 228.57 g/mol [1][4] |
| Melting Point | 5.5 °C[7][9] | Expected to be slightly different from n-tetradecane |
| Boiling Point | 252-254 °C[7][9] | Expected to be slightly different from n-tetradecane |
| Density | 0.762 g/mL at 20 °C[7][9] | Expected to be slightly higher than n-tetradecane |
| Appearance | Colorless liquid[7][8] | Colorless to light yellow liquid[3] |
| Solubility | Insoluble in water[7] | Insoluble in water |
Synthesis of Perdeuterated N-Tetradecane: A Mechanistic Overview
The synthesis of perdeuterated alkanes such as this compound is typically achieved through catalytic hydrogen-deuterium (H/D) exchange reactions.[7][8] This approach is favored for its efficiency in achieving high levels of isotopic enrichment.
The core principle involves the reaction of the non-deuterated starting material, n-tetradecane, with a deuterium source in the presence of a suitable catalyst.
Common Deuterium Sources:
-
Deuterium gas (D₂)
-
Deuterated solvents like D₂O or C₆D₆[10]
Catalytic Systems:
-
Heterogeneous catalysts, such as platinum, palladium, or rhodium supported on carbon, are often employed.[9]
-
Homogeneous iridium pincer complexes have also demonstrated high activity for H/D exchange in unactivated alkanes.[10]
The reaction is typically carried out at elevated temperatures to facilitate the catalytic activation of the inert C-H bonds.[8][9] The catalyst facilitates the reversible cleavage of C-H bonds and their subsequent reformation with deuterium from the surrounding medium, eventually leading to the substitution of all hydrogen atoms with deuterium.
Caption: Generalized workflow for the synthesis of this compound via catalytic H/D exchange.
The Role of this compound in Quantitative Mass Spectrometry
The primary and most critical application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, and deuterated standards come remarkably close to this ideal.
The fundamental principle is isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard is added to the sample at the earliest stage of preparation. The ratio of the analyte to the internal standard is then measured by the mass spectrometer. Because the analyte and the standard are chemically identical, any losses or variations during sample preparation and analysis will affect both compounds equally, thus preserving the accuracy of the measured ratio.
Key Advantages of Using this compound as an Internal Standard:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate quantification. Since this compound co-elutes with its non-deuterated analog, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Extraction Variability: Analyte recovery during sample preparation can be inconsistent. A deuterated internal standard, added before extraction, experiences the same losses as the analyte, ensuring the analyte-to-internal standard ratio remains constant.
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: Quantitative Analysis of a Lipophilic Drug Candidate in Human Plasma
This protocol provides a framework for the quantification of a hypothetical lipophilic drug candidate, "Compound X," using this compound as a non-isobaric internal standard. This is a common scenario in pre-clinical and clinical drug development where a deuterated analog of the drug itself may not be readily available.
Objective: To determine the concentration of Compound X in human plasma samples.
Materials:
-
Human plasma (K₂EDTA)
-
Compound X reference standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Compound X in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare a series of calibration standards by spiking drug-free human plasma with Compound X to achieve concentrations ranging from 1 to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (calibrators, quality controls, and unknown samples), add 150 µL of the this compound working solution.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor a specific precursor-product ion transition for Compound X.
-
Monitor a specific precursor-product ion transition for this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Compound X and this compound.
-
Calculate the peak area ratio (Compound X / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Compound X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Isotopic Purity and Analytical Characterization
The reliability of a deuterated internal standard is contingent upon its isotopic and chemical purity. Commercially available this compound typically has an isotopic enrichment of at least 98 atom % D.[4][5]
Determination of Isotopic Purity:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms). The relative abundances of the different isotopic peaks are used to calculate the overall isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting and quantifying residual non-deuterated sites. The absence or minimal presence of proton signals confirms high isotopic purity. ²H NMR can be used to confirm the presence and chemical environment of the deuterium atoms.
Mass Spectral Fragmentation:
While a specific mass spectrum for this compound is not widely published, its fragmentation pattern under electron ionization (EI) is expected to be analogous to that of n-tetradecane. The fragmentation of long-chain alkanes typically involves the cleavage of C-C bonds, resulting in a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ or, in this case, CD₂ groups). The molecular ion peak for this compound would be observed at m/z 228. The presence of deuterium will shift the mass of the characteristic fragment ions accordingly.
Conclusion: A Foundation for Trustworthy Data
This compound is more than just a deuterated molecule; it is a critical tool for ensuring the integrity of quantitative data in research and development. Its ability to mimic the behavior of analytes in complex matrices allows for the correction of otherwise unavoidable experimental variations. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards like this compound are essential for generating the reliable and reproducible data that underpins scientific advancement and therapeutic innovation.
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Synthesis and Purity of N-Tetradecane-D30
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound (perdeuterotetradecane). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind methodological choices. We will explore a robust synthesis strategy via catalytic deuterium exchange, detail purification by fractional distillation, and present a multi-technique approach for verifying both chemical and isotopic purity, ensuring the final product meets the stringent requirements for its use as an internal standard, an NMR solvent, or a probe in neutron scattering experiments.
Introduction: The Utility of Perdeuterated Alkanes
This compound (CAS No. 204244-81-5) is the fully deuterated isotopologue of n-tetradecane.[1][2] The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique physical properties without altering the fundamental chemical reactivity of the molecule. This makes it an invaluable tool in a variety of scientific disciplines. The increased mass of deuterium leads to lower vibrational frequencies of C-D bonds compared to C-H bonds, a phenomenon that is exploited in various analytical techniques.
Key applications include:
-
Mass Spectrometry (MS): As a high-purity internal standard for quantitative analysis, its distinct mass shift allows for clear differentiation from the non-labeled analyte, minimizing analytical interference.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are essential for ¹H NMR as they do not produce interfering signals.[3] this compound can be used in studies involving non-polar systems.
-
Neutron Scattering: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium allows for contrast variation techniques, providing unique insights into the structure and dynamics of materials.[3]
Given these sensitive applications, the synthesis and rigorous verification of both chemical and isotopic purity are of paramount importance. Commercial this compound is typically available with an isotopic enrichment of 98 atom % D or higher.[1][4]
Synthesis: Catalytic Hydrogen-Deuterium Exchange
The preparation of perdeuterated, high-molecular-weight hydrocarbons is most effectively achieved through liquid-phase catalytic exchange with deuterium gas.[5][6] This method is superior to many alternatives as it avoids harsh reagents, proceeds with high efficiency, and minimizes structural isomerization or cracking of the alkane backbone.[6]
Causality and Experimental Choices
The core of this synthesis is the reversible dissociative adsorption of the hydrocarbon onto a noble metal catalyst surface.
-
Choice of Catalyst: Platinum or Palladium supported on carbon (e.g., 5% Pt/C) is selected for its high activity in cleaving C-H bonds and promoting H-D exchange without aggressively catalyzing cracking. The carbon support provides a high surface area for the reaction.[5]
-
Deuterium Source: High-purity deuterium gas (D₂) serves as the deuterium reservoir. The reaction is driven by maintaining a high partial pressure of D₂, ensuring that when a C-H bond is broken, the subsequent re-saturation of the carbon atom is overwhelmingly likely to occur with a deuterium atom.
-
Reaction Conditions: The reaction is conducted in the liquid phase at elevated temperatures (e.g., 190-200 °C).[6] This temperature provides sufficient thermal energy to overcome the activation energy for C-H bond cleavage on the catalyst surface but is typically below the threshold for significant thermal cracking of a long-chain alkane like tetradecane. The system is kept under a constant flow or positive pressure of D₂ to replenish the deuterium consumed and drive the equilibrium towards the fully deuterated product.
Experimental Protocol: Liquid-Phase Catalytic Exchange
-
Catalyst Preparation: Add 5% Platinum on activated carbon catalyst to a high-pressure reaction vessel. The catalyst should be handled under an inert atmosphere if pre-reduced.
-
Reactor Setup: Introduce n-tetradecane (the protiated starting material) into the reaction vessel. The vessel must be equipped with efficient stirring, a heating mantle, a thermocouple, a gas inlet, and a gas outlet/pressure relief system.
-
System Purge: Seal the reactor and purge the system multiple times with an inert gas (e.g., argon) to remove all air, followed by several purges with deuterium gas.
-
Reaction Execution:
-
Begin stirring and heat the vessel to the target temperature of 195 °C.
-
Pressurize the reactor with deuterium gas to the desired operating pressure. Maintain a continuous slow flow of D₂ through the headspace to remove the exchanged H₂ and HD gas.
-
Maintain the reaction for an extended period (e.g., 24-72 hours). The reaction time is critical for achieving high levels of isotopic enrichment.
-
-
Monitoring (Optional): If the reactor setup allows, small aliquots can be carefully withdrawn at various time points to monitor the progress of deuteration via GC-MS.
-
Shutdown and Product Isolation:
-
Cool the reactor to room temperature.
-
Vent the deuterium gas safely.
-
Purge the system with an inert gas.
-
Carefully filter the reaction mixture to remove the solid Pt/C catalyst. The resulting liquid is the crude this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via catalytic exchange.
Purification: Fractional Vacuum Distillation
Following synthesis, the crude product contains the desired this compound, but may also have residual starting material, partially deuterated isotopologues, and potentially minor chemical impurities. For a non-polar, volatile compound like tetradecane, fractional vacuum distillation is the method of choice for purification.[5]
Rationale for Method Selection
-
Efficacy: Distillation effectively separates compounds based on differences in boiling points. While the boiling point difference between C₁₄H₃₀ and C₁₄D₃₀ is minimal, this method is highly effective at removing any non-volatile impurities or other volatile byproducts.
-
Vacuum Application: N-tetradecane has a high boiling point at atmospheric pressure (~253 °C). Performing the distillation under vacuum significantly lowers the boiling point, preventing potential thermal degradation of the compound during purification.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a condenser, a collection flask, and a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed for high vacuum.
-
Charge the Flask: Transfer the crude this compound into the round-bottom distillation flask along with boiling chips or a magnetic stir bar.
-
Evacuate the System: Gradually apply vacuum to the system.
-
Distillation:
-
Gently heat the distillation flask using a heating mantle.
-
As the liquid begins to boil, observe the vapor rising through the column.
-
Carefully control the heating rate to maintain a slow and steady distillation, allowing for proper fractionation in the column.
-
Discard any initial low-boiling fraction (forerun).
-
Collect the main fraction that distills over at a constant temperature and pressure. This is the purified this compound.
-
-
Completion: Stop the distillation before the flask boils to dryness. Release the vacuum carefully and allow the apparatus to cool.
Purification Workflow Diagram
Caption: Process flow for the purification of this compound.
Purity and Isotopic Enrichment Analysis
A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity. For deuterated compounds, this analysis is twofold: determining the chemical purity (absence of other chemical species) and the isotopic purity (the degree of deuterium incorporation).[7] A combination of mass spectrometry and NMR spectroscopy provides a complete characterization.[8]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for analyzing volatile compounds like this compound. The gas chromatograph separates components of the mixture, which are then ionized and detected by the mass spectrometer.
-
Expertise & Trustworthiness: This technique provides orthogonal data. The GC retention time confirms the identity and chemical purity against a known standard, while the mass spectrum provides the isotopic distribution. High-resolution MS (HR-MS) is particularly valuable for accurately determining the mass of each isotopologue and calculating enrichment.[7][9]
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a high-purity volatile solvent (e.g., hexane).
-
Instrumentation: Use a GC system coupled to a mass spectrometer (preferably a high-resolution instrument).
-
GC Method:
-
Column: Use a non-polar capillary column suitable for hydrocarbon analysis.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample.
-
Temperature Program: Ramp the oven temperature to elute n-tetradecane.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI).
-
Scan Range: Scan a mass range that includes the molecular ion cluster of this compound (e.g., m/z 220-240).
-
-
Data Analysis:
-
Chemical Purity: Integrate the peak area of n-tetradecane in the chromatogram. Purity is calculated as (Area of Tetradecane Peak / Total Area of All Peaks) x 100%.
-
Isotopic Enrichment: Examine the mass spectrum of the tetradecane peak. Integrate the ion intensities for each isotopologue (C₁₄D₃₀, C₁₄D₂₉H₁, C₁₄D₂₈H₂, etc.). The isotopic enrichment (atom % D) is calculated based on the weighted average of the deuterium content in the observed species.
-
| Parameter | Result | Specification |
| Chemical Purity (GC-FID) | 99.9% | > 99.5% |
| Isotopic Distribution (MS) | ||
| C₁₄D₃₀ (m/z 228.42) | 85.1% | |
| C₁₄D₂₉H₁ (m/z 227.42) | 13.5% | |
| C₁₄D₂₈H₂ (m/z 226.41) | 1.4% | |
| Isotopic Enrichment | 99.5 atom % D | > 98.0 atom % D |
Method 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While MS provides the isotopic distribution, ¹H NMR offers a highly sensitive method to quantify the amount of residual, non-exchanged protons.
-
Expertise & Trustworthiness: This method directly measures the species of interest (protons). By integrating the residual proton signals against a known, non-exchangeable internal standard, a highly accurate measure of the isotopic purity can be obtained.[10]
-
Sample Preparation: Accurately weigh a sample of the purified this compound and a suitable internal standard (e.g., 1,3,5-trichlorobenzene) into an NMR tube. Add a deuterated solvent that will not interfere (e.g., CDCl₃).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay to ensure accurate integration.
-
Data Analysis:
-
Identify the residual proton signals for n-tetradecane (typically broad multiplets around 1.25 ppm and 0.88 ppm for the CH₂ and CH₃ groups, respectively).[11]
-
Integrate the area of these residual proton signals.
-
Integrate the area of the signal from the internal standard.
-
Calculate the molar quantity of residual protons relative to the known molar quantity of the internal standard. This allows for the calculation of the atom % D.
-
Analytical Workflow Diagram
Caption: Integrated workflow for the complete purity analysis of this compound.
Conclusion
The synthesis and validation of high-purity this compound is a multi-step process demanding careful execution and rigorous analytical oversight. The catalytic H-D exchange method provides a reliable route to achieving high levels of deuteration. However, synthesis alone is insufficient. The integrity of the final product relies on a robust purification strategy, typically vacuum distillation, and a comprehensive analytical approach combining both mass spectrometry and NMR spectroscopy. This dual-technique validation ensures that researchers are provided with a product of confirmed chemical and isotopic purity, which is fundamental to the integrity of any subsequent experimental results.
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A Technical Guide to Deuterated n-Tetradecane: Properties, Applications, and Methodologies
This guide provides an in-depth technical overview of deuterated n-tetradecane (n-tetradecane-d30), a perdeuterated long-chain alkane of significant interest to researchers, scientists, and drug development professionals. We will explore its fundamental characteristics, delve into its key applications, and provide insights into the experimental methodologies where it plays a crucial role.
Core Characteristics of Deuterated n-Tetradecane
Deuterated n-tetradecane, with the chemical formula CD₃(CD₂)₁₂CD₃, is a stable, isotopically enriched form of n-tetradecane where all 30 hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts unique properties that are highly valuable in a range of scientific applications, without significantly altering the compound's bulk physicochemical behavior.
Physicochemical Properties
The physical and chemical properties of deuterated n-tetradecane are very similar to its non-deuterated (protio) analogue. The primary difference lies in its molecular weight due to the presence of deuterium.
| Property | Deuterated n-Tetradecane (C₁₄D₃₀) | n-Tetradecane (C₁₄H₃₀) |
| Molecular Weight | 228.57 g/mol [1][2] | 198.39 g/mol [3][4] |
| Density | Approximately 0.8 g/cm³[5][6] | 0.762 g/mL at 20 °C[3][7][8] |
| Boiling Point | Approximately 253.9 °C at 760 mmHg[5][6] | 252-254 °C[3][7][8] |
| Melting Point | Not consistently reported as distinct from the protio form; expected to be very similar. | 5.5 °C[9] |
| Flash Point | Approximately 99.4 °C[5][6] | ~99 °C[4] |
| Appearance | Colorless liquid[10] | Colorless liquid[4][11] |
The slight increase in density for the deuterated form is an expected consequence of the higher mass of deuterium compared to protium. For most practical purposes, the boiling and melting points are considered to be very close to the non-deuterated form.
Isotopic Purity: A Critical Consideration
For a deuterated compound, chemical purity is only one aspect of its quality. Isotopic purity, which refers to the extent of deuterium enrichment, is of paramount importance. It is crucial to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[12] For perdeuterated n-tetradecane, a high isotopic enrichment (typically >98%) means that at any given position where a deuterium atom should be, there is a >98% probability of finding a deuterium atom rather than a hydrogen atom.
-
Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[12] Due to the statistical nature of deuteration, even with high isotopic enrichment, a sample of this compound will contain a distribution of isotopologues (e.g., C₁₄D₂₉H₁, C₁₄D₂₈H₂, etc.).
The distribution of these isotopologues can be predicted using a binomial expansion and is a critical factor in applications where the precise mass or the absence of protons is essential.[12]
High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining the isotopic purity of deuterated compounds.
1. High-Resolution Mass Spectrometry (HRMS):
-
Objective: To determine the relative abundance of different isotopologues.
-
Methodology:
-
Prepare a dilute solution of the deuterated n-tetradecane in a suitable solvent.
-
Infuse the sample into an ESI-HRMS instrument.
-
Acquire the mass spectrum in a high-resolution mode to resolve the isotopic peaks of the molecular ion.
-
The relative intensities of the peaks corresponding to the fully deuterated species (d30) and the lower isotopologues (d29, d28, etc.) are used to calculate the isotopic purity.[13][14]
-
-
Causality: The high mass resolution allows for the separation of ions that differ in mass by only the difference between a deuterium and a hydrogen atom, enabling accurate quantification of the isotopologue distribution.[13]
2. Deuterium NMR (²H-NMR):
-
Objective: To confirm the positions of deuteration and quantify the deuterium content.
-
Methodology:
-
Dissolve the sample in a non-deuterated solvent.
-
Acquire the ²H-NMR spectrum.
-
The chemical shifts in the ²H-NMR spectrum are nearly identical to those in the ¹H-NMR spectrum of the non-deuterated analogue.
-
The integrals of the deuterium signals can be used to determine the relative deuterium content at different positions in the molecule. For highly deuterated compounds, ²H-NMR provides a cleaner spectrum than ¹H-NMR, where residual proton signals can be difficult to quantify accurately.[15]
-
-
Causality: ²H-NMR directly observes the deuterium nuclei, providing unambiguous information about their presence and chemical environment. This is particularly useful for verifying the completeness of deuteration.[15]
Applications in Research and Development
The unique properties of deuterated n-tetradecane make it a valuable tool in several advanced scientific fields.
Small-Angle Neutron Scattering (SANS)
In SANS, the large difference in the neutron scattering length of hydrogen and deuterium is exploited to create contrast in a sample. This "contrast variation" technique is a cornerstone of SANS studies in soft matter and materials science.
-
Principle: Neutrons are scattered differently by hydrogen and deuterium nuclei. By selectively deuterating components in a mixture, researchers can make certain parts of the system "visible" or "invisible" to neutrons.
-
Application with n-Tetradecane: Mixtures of hydrogenous (C₁₄H₃₀) and deuterated (C₁₄D₃₀) n-tetradecane are used to study the conformation and interactions of molecules in solution.[1][5] Although chemically identical, the isotopic difference allows them to be distinguished by SANS.[1][5] This approach has been successfully used to study the distribution of small molecules in blends, providing insights that are analogous to those gained from SANS studies of polymers.[1][5]
-
Experimental Workflow:
Caption: Workflow for a SANS experiment using mixtures of deuterated and hydrogenous n-tetradecane.
Internal Standard in Quantitative Analysis
Deuterated n-tetradecane is an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS).[10]
-
Principle: An internal standard is a compound that is added in a known amount to a sample before analysis. It is used to correct for variations in sample preparation, injection volume, and instrument response.
-
Advantages of Deuterated Standards:
-
Similar Physicochemical Properties: Deuterated n-tetradecane has nearly identical chromatographic retention times and extraction efficiencies as its non-deuterated counterpart.
-
Mass Difference: It is easily distinguished from the analyte of interest by its higher mass in the mass spectrometer.
-
-
Self-Validating System: The use of a deuterated internal standard creates a self-validating system. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus the ratio of their signals remains constant. This ensures the accuracy and reliability of the quantification.
Tracers in Biological and Environmental Systems
Deuterated compounds, including long-chain alkanes, can be used as tracers to follow the fate of molecules in complex systems.
-
Metabolic Studies: In drug development, deuterated compounds are used to study metabolic pathways.[16] While n-tetradecane itself is not a drug, its deuterated form can be used in model systems to understand the metabolism of long-chain alkanes.
-
Environmental Fate: Deuterated n-tetradecane can be used as a tracer in environmental studies to track the transport and degradation of hydrocarbon contaminants.
Kinetic Isotope Effect (KIE) Studies
The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[12][17]
-
Principle: The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[17] Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium.
-
Application: The magnitude of the KIE (kH/kD) can provide valuable information about the transition state of a reaction. For reactions involving long-chain alkanes, such as oxidation, the KIE can help to elucidate the reaction mechanism.[3][6] A significant KIE would indicate that C-H bond cleavage is a critical step in the reaction pathway.
Synthesis and Quality Control
The synthesis of perdeuterated long-chain alkanes typically involves multi-step processes. One common approach is the dehalogenation of a perhalogenated precursor in the presence of a deuterium source.
-
General Synthetic Approach:
Caption: A generalized synthetic pathway for the preparation of deuterated n-tetradecane.
-
Quality Control: The final product must be rigorously tested for both chemical and isotopic purity using the techniques described in section 1.2. The absence of residual protio starting material and solvents is critical for many applications.
Conclusion
Deuterated n-tetradecane is a specialized but powerful tool for researchers in a variety of fields. Its utility stems from the unique nuclear properties of deuterium, which allow it to serve as a "heavy" analogue of hydrogen. From elucidating molecular structures in SANS to ensuring the accuracy of quantitative analyses, the applications of deuterated n-tetradecane are a testament to the power of isotopic labeling in modern science. A thorough understanding of its properties, particularly its isotopic purity, is essential for its effective use in demanding research applications.
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A Researcher's Guide to the Safe Handling and Application of N-Tetradecane-D30
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: N-Tetradecane-D30 (C₁₄D₃₀), the perdeuterated isotopologue of n-tetradecane, is a critical tool in modern research, primarily serving as an internal standard for highly sensitive quantitative analyses by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its utility in environmental analysis, organic synthesis, and metabolic research is well-established.[1][2][3] While its chemical behavior is nearly identical to its non-deuterated counterpart, understanding its specific safety profile, as detailed in its Safety Data Sheet (SDS), is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes core SDS information into a practical framework, explaining the causality behind safety protocols to empower researchers with the knowledge for safe and effective handling.
Chapter 1: Hazard Identification and Proactive Risk Assessment
The primary hazard associated with this compound is physical, not chemical. Its classification under the Globally Harmonized System (GHS) dictates the necessary precautions.[4]
Core Hazard: Aspiration Toxicity
This compound is classified as Aspiration Hazard Category 1 (H304): May be fatal if swallowed and enters airways .[3][4][5]
-
Causality Explained: This hazard is not due to inherent chemical toxicity but to the compound's low viscosity. Like other long-chain alkanes, if this compound is ingested and subsequently vomited, the liquid can be easily drawn into the lungs (aspirated).[6] Its physical properties allow it to spread rapidly across the delicate lung tissue, leading to severe inflammation known as chemical pneumonitis, which can be fatal.[6] Therefore, the most critical first aid directive in case of ingestion is Do NOT induce vomiting .[6][7]
Secondary Considerations
-
Specific Target Organ Toxicity - Single Exposure Category 3 (H336): May cause drowsiness or dizziness.[4] This is a narcotic effect typical of organic solvent vapors and underscores the need for adequate ventilation.[6]
-
Aquatic Chronic 4 (H413): May cause long-lasting harmful effects to aquatic life.[4] This classification mandates responsible disposal and spill containment to prevent environmental release.[4][6]
GHS Classification Summary
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word |
| Aspiration Hazard, Cat. 1 | H304: May be fatal if swallowed and enters airways.[4][5] | Health Hazard | Danger[5] |
| STOT - Single Exposure, Cat. 3 | H336: May cause drowsiness or dizziness.[4] | Health Hazard | Danger |
| Hazardous to the Aquatic Environment, Chronic, Cat. 4 | H413: May cause long lasting harmful effects to aquatic life.[4] | None | None |
Proactive Risk Assessment Workflow
Before any new procedure, a risk assessment is crucial. The following workflow illustrates a logical approach to identifying and mitigating risks associated with this compound.
Caption: Risk assessment workflow for this compound.
Chapter 2: Exposure Prevention and Personal Protection
Controlling exposure is the foundation of safe laboratory practice. This is achieved by applying the "Hierarchy of Controls," which prioritizes eliminating hazards over relying on personal protective equipment (PPE).
Caption: The Hierarchy of Controls model.
Engineering and Administrative Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor concentration and prevent inhalation, which can cause dizziness.[4][6]
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all tasks involving this compound. This includes procedures for handling, storage, and waste disposal.
-
Storage: Store containers in a cool, dry, and well-ventilated area, tightly sealed to prevent leaks and vapor release.[6] Keep away from strong oxidizing agents like nitric acid, as these are incompatible.[8]
Personal Protective Equipment (PPE)
PPE is the last line of defense. The correct selection is critical for preventing dermal and eye exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact. Always inspect gloves for tears or holes before use. Remove contaminated gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water after handling.[8] |
| Eye Protection | Chemical safety goggles or a face shield with safety glasses.[4] | Protects against splashes that could cause eye irritation.[4] If contact occurs, immediately flush eyes for at least 15 minutes.[8] |
| Skin/Body Protection | Protective clothing, such as a lab coat. | Wear suitable protective clothing to prevent skin contamination.[4][6] Contaminated clothing should be removed and laundered separately.[8] |
| Respiratory Protection | Not typically required with adequate engineering controls. | In case of inadequate ventilation or for spill cleanup, an approved supplied-air respirator or a full-face cartridge respirator with organic vapor cartridges should be used.[4][8] |
Chapter 3: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
-
Ingestion: CRITICAL: Do NOT induce vomiting .[6][7] Rinse the mouth with water.[4] Immediately call a poison control center or seek medical attention.[5] If vomiting occurs spontaneously, lean the patient forward or place them on their left side to maintain an open airway and prevent aspiration into the lungs.[6]
-
Inhalation: Move the person to fresh air.[4][6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water.[4] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[6][8] Seek medical attention.[6]
Accidental Release (Spill) Protocol
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Introduction: The Imperative for Purity in Isotopic Standards
An In-depth Technical Guide to the Certificate of Analysis for N-Tetradecane-D30
In the precise world of pharmaceutical research, drug development, and environmental analysis, this compound (perdeuterotetradecane) serves as a critical internal standard and tracer.[1][2][3] Its utility hinges on a simple premise: its chemical behavior is nearly identical to its non-deuterated (protium) counterpart, n-tetradecane, but its increased mass makes it easily distinguishable in mass spectrometry (MS).[3] This allows it to act as a reliable benchmark in quantitative bioanalysis, correcting for variations in sample preparation and instrument response, a crucial factor in overcoming matrix effects in LC-MS/MS assays.[4]
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, can significantly improve the metabolic stability of drug molecules, a principle that has revolutionized aspects of drug discovery.[5][6][7] However, the integrity of any study using this compound is directly dependent on the quality of the standard itself. A Certificate of Analysis (CoA) is therefore not merely a document; it is the cornerstone of experimental validity, providing a transparent and verifiable account of a material's identity, purity, and fitness for purpose. This guide deconstructs the CoA for this compound, elucidating the analytical science that underpins each certified value and empowering researchers to critically evaluate and confidently utilize this essential reference material.
The Framework of Trust: ISO 17034 and the Certified Reference Material
A robust CoA for a Certified Reference Material (CRM) like this compound is prepared under the stringent guidelines of ISO 17034.[8][9][10] This international standard specifies the requirements for the competence of reference material producers, ensuring that the certified values are not just measurements, but the product of a comprehensive quality system.[10] Key tenets of this standard that are reflected in the CoA include metrological traceability, the statement of uncertainty for each value, and demonstrated material homogeneity and stability.[8][11] Adherence to ISO 17034 guarantees that the analytical work was performed by competent laboratories and that the certified values are traceable through an unbroken chain of comparisons to recognized standards.[8][9]
Part 1: Establishing Molecular Identity and Isotopic Integrity
The first and most fundamental task of the CoA is to confirm unequivocally that the material is, in fact, this compound. This involves not only verifying the core carbon structure but also confirming the successful and complete substitution of hydrogen with deuterium. This is a dual challenge that no single technique can resolve alone, necessitating a synergistic analytical approach.[12]
Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Verification
For a volatile, non-polar compound like n-tetradecane, Gas Chromatography (GC) is the ideal technique for separation.[13][14] When coupled with a Mass Spectrometer (MS), it becomes a powerful tool for identity confirmation.
-
Expertise & Causality: The GC separates the analyte from any volatile chemical impurities based on its boiling point and interaction with the stationary phase. The subsequent MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₄D₃₀), the expected molecular weight is approximately 228.57 g/mol , a significant shift from the 198.39 g/mol of its protium analog (C₁₄H₃₀).[2][15] This mass shift is the primary, albeit incomplete, evidence of deuteration. GC-MS effectively answers two questions: "Is the main component chemically consistent with a C14 alkane?" and "Does its molecular weight match the fully deuterated form?"
-
Sample Preparation: A dilute solution of the this compound lot is prepared in a high-purity volatile solvent (e.g., hexane or ethyl acetate).
-
Instrument Setup: A GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature that ensures the elution of tetradecane.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the column. Separation occurs based on the analyte's volatility and affinity for the column's stationary phase.
-
Detection (MS): As compounds elute from the GC, they enter the MS ion source (typically Electron Ionization, EI). The resulting molecular ion and its fragmentation pattern are detected.
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time and peak area of the primary component. The mass spectrum of this peak is examined to confirm the molecular ion's m/z, which should correspond to C₁₄D₃₀.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
While GC-MS confirms the correct mass, it cannot pinpoint the location of the deuterium atoms. NMR spectroscopy is the benchmark technique for this purpose, providing unambiguous structural confirmation and the most accurate measure of isotopic enrichment.[6][13]
-
Expertise & Causality: NMR exploits the magnetic properties of atomic nuclei.
-
¹H NMR (Proton NMR): In a fully deuterated compound, the proton signals should be absent or dramatically diminished to trace levels.[6][16] The absence of signals where the 14 pairs of methylene (-CH₂-) and 2 methyl (-CH₃) protons would normally appear is powerful evidence of complete substitution.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. For highly enriched compounds, ²H NMR provides a clean spectrum showing signals corresponding to the deuterated positions, offering direct, positive confirmation of the isotopic labeling.[17] Comparing the integrals of residual proton signals in ¹H NMR with the deuterium signals in ²H NMR allows for a precise calculation of isotopic purity.
-
-
Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable non-deuterated, high-purity solvent (for ²H NMR) or a deuterated solvent containing a known reference standard (for ¹H NMR).[17][18]
-
Instrument Setup: A high-field NMR spectrometer is used. For ¹H NMR, the spectrometer is tuned to the proton frequency. For ²H NMR, it is tuned to the deuterium frequency.
-
Data Acquisition: The prepared sample is placed in the spectrometer's magnetic field, and a series of radiofrequency pulses are applied. The resulting signals (Free Induction Decay) are recorded.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.
-
Analysis & Interpretation:
-
The ¹H spectrum is inspected for any residual proton signals. The integration of these signals relative to an internal standard provides the concentration of non-deuterated or partially deuterated species.
-
The ²H spectrum is analyzed to confirm that signals are present at the chemical shifts expected for the tetradecane structure.
-
Part 2: Quantifying Purity – A Multi-Dimensional Assessment
A CoA must report on purity from several perspectives. The presence of any unwanted substance, whether it's a different chemical, a partially deuterated version of the same molecule, or simply water, can compromise experimental results.
Chemical Purity
This value, typically determined by GC-MS, represents the percentage of the material that is chemically n-tetradecane (regardless of its isotopic composition). It is a measure of contamination from other organic molecules (e.g., isomers, shorter or longer chain alkanes, or residual synthesis reagents). The chemical purity is calculated from the GC chromatogram by dividing the area of the main n-tetradecane peak by the total area of all detected peaks.
Isotopic Purity (Deuterium Enrichment)
This is arguably the most critical parameter for a deuterated standard. It specifies the percentage of the N-Tetradecane molecules that are fully deuterated (C₁₄D₃₀). Incompletely deuterated molecules are considered isotopic impurities.[6] This value is most accurately determined by a combination of MS and NMR. MS can reveal the distribution of isotopologues (molecules that differ only in their isotopic composition), while NMR provides a precise quantitative measure of the H vs. D ratio.[13][14]
Water Content: The Universal Contaminant
Water is a ubiquitous impurity that can affect the stability and accurate concentration of the standard. Its content is determined using Karl Fischer (KF) titration, a method renowned for its high accuracy, precision, and selectivity for water.[19][20]
-
Expertise & Causality: The KF titration is a stoichiometric reaction where one mole of iodine reacts with one mole of water in the presence of sulfur dioxide and a base.[19][21] The endpoint is reached when all the water in the sample has been consumed. The coulometric method is ideal for detecting trace amounts of water (down to the ppm level) often found in high-purity standards.[19][21] This specificity is critical, as other methods like loss-on-drying would measure any volatile compound, not just water.[20]
-
Instrument Preparation: The Karl Fischer titrator's vessel is filled with a specialized KF reagent, and the instrument is conditioned to remove any ambient moisture from the cell.
-
Sample Introduction: A precisely weighed amount of the this compound sample is injected directly into the titration vessel.
-
Titration: The instrument generates iodine coulometrically (via anodic oxidation of iodide) at a precise rate. The generated iodine reacts with the water from the sample.
-
Endpoint Detection: An electrochemical detector senses the presence of excess free iodine, signaling that all the water has been consumed.
-
Calculation: Based on the total charge passed to generate the iodine, the instrument calculates the absolute mass of water. This is then expressed as a weight percentage (w/w) or in parts-per-million (ppm) relative to the sample mass.
Visualization of the Analytical Workflow
The certification of this compound is a holistic process where each analytical technique provides a crucial piece of the puzzle.
Diagram 1: The Analytical Trinity for Standard Certification
Caption: Logical workflow from material analysis to final CoA issuance.
Synthesizing the Data: Interpreting a Sample Certificate of Analysis
The culmination of this rigorous analytical process is a clear, concise summary of the material's quality attributes.
Table 1: Typical Physical & Chemical Properties
| Property | Value | Source |
| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontadeuteriotetradecane | IUPAC |
| CAS Number | 204244-81-5 | Chemical Abstracts Service |
| Molecular Formula | C₁₄D₃₀ | - |
| Molecular Weight | 228.57 g/mol | Computed |
| Boiling Point | ~254 °C at 760 mmHg | Experimental |
| Appearance | Colorless Liquid | Visual Inspection |
Table 2: Summary of Analytical Techniques and Purpose
| Analytical Technique | Primary Purpose | Key Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identity & Chemical Purity | Retention Time, Molecular Weight, Presence of Volatile Impurities |
| NMR Spectroscopy (¹H and ²H) | Structural Confirmation & Isotopic Purity | Location of Deuterium Atoms, Quantitative Isotopic Enrichment |
| Karl Fischer Titration | Water Content | Precise Quantification of Water Impurity |
Table 3: Example Certificate of Analysis - Certified Values
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥ 98.0% | 99.6% | GC-MS |
| Isotopic Purity (Atom % D) | ≥ 98.0% | 99.2% | ¹H NMR / ²H NMR / MS |
| Water Content | ≤ 0.05% | 0.02% | Coulometric Karl Fischer |
| Identity Confirmation | Conforms to Structure | Conforms | ¹H NMR, ²H NMR, MS |
Conclusion
The Certificate of Analysis for this compound is far more than a simple data sheet. It is a testament to a rigorous, multi-faceted analytical validation process designed to ensure the highest degree of confidence for the end-user. By leveraging the complementary strengths of Gas Chromatography-Mass Spectrometry, Nuclear Magnetic Resonance spectroscopy, and Karl Fischer titration, each critical quality attribute—from molecular identity and isotopic enrichment to chemical purity and water content—is meticulously verified. Understanding the science and causality behind each certified value empowers researchers, scientists, and drug development professionals to treat the CoA not as a formality, but as an indispensable tool for ensuring the accuracy, reproducibility, and integrity of their scientific work.
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The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates. [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 4). YouTube. [Link]
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The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio. [Link]
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Principle of Karl Fischer Titration. BYJU'S. [Link]
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Karl Fischer titration. Wikipedia. [Link]
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Isotope Ratio Monitoring Gas Chromatography Mass Spectrometry (IRM-GCMS). NASA Technical Reports Server (NTRS). [Link]
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Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. (1977). Analytical Chemistry, 49(14), 2210–2215. [Link]
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5 Benefits of Deuteration in Drug Discovery. (2024, July 31). Unibest Industrial Co., Ltd. [Link]
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Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. (2024, January 11). PubMed Central. [Link]
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The Use of Deuterium Oxide as a Mobile Phase for Structural Elucidation by HPLC/UV/ESI/MS. (2000). Analytical Chemistry, 72(21), 5247–5253. [Link]
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Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. [Link]
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Gas Chromatography Combustion Isotope Ratio Mass Spectrometry for Improving the Detection of Authenticity of Grape Must. (2020). Journal of Agricultural and Food Chemistry, 68(47), 13579–13587. [Link]
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3 Details Every Certificate of Analysis (CoA) Should Address. (2021, April 7). Cole-Parmer. [Link]
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N-TETRADECANE (D30, 98%). Novachem. [Link]
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Methodological & Application
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
An in-depth guide to the application of N-Tetradecane-D30 as a robust internal standard for quantitative analysis. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed protocols, and practical insights required to leverage this standard for enhanced accuracy and precision in chromatographic and mass spectrometric assays.
Quantitative analysis by mass spectrometry (MS) is susceptible to variations arising from sample preparation, instrument drift, and matrix effects.[1][2] An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and controls to correct for these variations.[3] The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte, as they are chemically and physically almost identical.[1][4] This near-identical behavior ensures that any loss or signal fluctuation experienced by the analyte is mirrored by the SIL-IS.[1]
The core of this technique, known as Isotope Dilution Mass Spectrometry (IDMS), does not rely on the absolute signal intensity of the analyte. Instead, it uses the ratio of the analyte's signal to the internal standard's signal. This ratiometric approach provides a self-validating system that significantly improves the precision, accuracy, and robustness of the quantification.[3][5]
This compound serves as a unique SIL-IS. While not a direct analogue for a specific analyte, its properties make it an excellent surrogate standard in analyses where a dedicated SIL-IS is unavailable or for non-targeted approaches where multiple, chemically diverse compounds are measured.
This compound: Properties and Advantages as an Internal Standard
This compound is the perdeuterated form of the C14 straight-chain alkane, n-tetradecane. Its physicochemical properties make it exceptionally well-suited for use as an internal standard in specific analytical contexts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₄D₃₀ or CD₃(CD₂)₁₂CD₃ | [6][7] |
| CAS Number | 204244-81-5 | [6][7][8] |
| Molecular Weight | ~228.57 g/mol | [9][10] |
| Exact Mass | 228.42305 Da | [9][10] |
| Appearance | Colorless Liquid | [6][11] |
| Boiling Point | ~253.9 °C at 760 mmHg | [6][10] |
| Purity | ≥98% Isotopic Enrichment | [8][12] |
Key Advantages:
-
Chemical Inertness : As a saturated alkane, this compound is highly unreactive. It will not engage in side reactions with analytes or matrix components, ensuring its stability throughout sample preparation and analysis.
-
Significant Mass Shift : With 30 deuterium atoms, it has a mass increase of 30 Da over its unlabeled counterpart. This large mass difference prevents any potential for isotopic crosstalk or overlap between the analyte and the standard, which is a critical requirement for a reliable IS.[4]
-
Predictable Chromatographic Behavior : In reverse-phase liquid chromatography or gas chromatography, its elution behavior is predictable based on its non-polar nature. It is particularly useful for quantifying other non-polar to moderately polar compounds.
-
Broad Applicability : It is an excellent choice for methods where a specific SIL-IS for the target analyte is not commercially available or is prohibitively expensive. This makes it invaluable for:
-
Non-Targeted Analysis : Providing a general quality control and semi-quantitative reference across a wide retention time window.[13]
-
Metabolomics and Lipidomics : Serving as a retention time marker and helping to normalize for extraction variability of hydrophobic metabolites.[14][15][16]
-
Environmental Analysis : Quantifying contaminants like petroleum hydrocarbons or tire tread particles in complex matrices like soil and water.[7][17][18]
-
Application Protocol 1: Use in Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary application for this compound due to its volatility and thermal stability, making it compatible with typical GC inlet and oven temperatures.
Step-by-Step Methodology
-
Preparation of Internal Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of neat this compound. Dissolve in a suitable non-polar, volatile solvent (e.g., hexane, isooctane) in a 10 mL Class A volumetric flask.
-
Working Stock Solution (e.g., 10 µg/mL): Perform a serial dilution from the primary stock solution. This working stock will be used to spike samples.
-
Causality Note: Using a volatile, non-polar solvent ensures compatibility with both the IS and many common extraction procedures for hydrophobic analytes.
-
-
Sample Spiking
-
To a known volume or weight of your sample (e.g., 1 mL plasma, 1 g soil), add a precise volume of the IS Working Stock Solution (e.g., 50 µL of 10 µg/mL IS for a final concentration of 500 ng/mL).
-
Trustworthiness Principle: This step must be performed at the very beginning of the sample preparation workflow.[2][3] Adding the IS early ensures it experiences the exact same conditions and potential losses as the target analyte during extraction, cleanup, and concentration, which is the fundamental basis for accurate correction.[1]
-
-
Extraction
-
Perform the extraction procedure as dictated by your specific analyte and matrix (e.g., liquid-liquid extraction with ethyl acetate, solid-phase extraction on a C18 cartridge).
-
The this compound, being highly non-polar, will partition with other hydrophobic analytes.
-
-
GC-MS Instrumental Parameters
-
The following are typical starting parameters and should be optimized for your specific analytes of interest.
-
Table 2: Example GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | For trace-level analysis to maximize analyte transfer to the column. |
| Inlet Temperature | 250 - 280 °C | Ensures complete vaporization of tetradecane and similar analytes. |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm x 0.25 µm) | A non-polar column is appropriate for a non-polar IS and many target analytes. |
| Oven Program | Start at 60°C, hold 1 min, ramp 10°C/min to 300°C, hold 5 min | A general-purpose ramp to separate a wide range of compounds. Adjust as needed. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Standard carrier gas for GC-MS. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization for creating fragment patterns. |
| Acquisition Mode | Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) | Use Scan for non-targeted analysis; use SIM for maximum sensitivity in targeted analysis. |
| SIM Ions for IS | m/z 66, 80, 94 | These are characteristic fragment ions for deuterated alkanes. Confirm with a direct injection of the standard. |
Application Protocol 2: Use in LC-MS with Atmospheric Pressure Chemical Ionization (APCI)
While less common, this compound can be used in LC-MS for the analysis of non-polar compounds. Standard electrospray ionization (ESI) is ineffective for saturated hydrocarbons. However, Atmospheric Pressure Chemical Ionization (APCI) is well-suited for such molecules.[19]
Step-by-Step Methodology
-
Preparation of IS and Sample Spiking
-
Follow the same procedure as for GC-MS (Steps 1 & 2), but use a solvent compatible with your LC mobile phase (e.g., methanol, acetonitrile, or isopropanol).
-
-
LC-APCI-MS Instrumental Parameters
-
APCI performance is highly dependent on the mobile phase composition, which serves as the chemical ionization reagent gas.[19]
-
Table 3: Example LC-APCI-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 or C8 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Standard reverse-phase columns for separating hydrophobic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase. |
| Mobile Phase B | Acetonitrile/Methanol + 0.1% Formic Acid | Standard organic phase. |
| Gradient | Start at 50% B, ramp to 100% B over 10 min, hold 5 min | A gradient suitable for eluting non-polar compounds. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |
| Ionization Mode | APCI, Positive Ion | APCI is required for non-polar molecules; positive mode often yields [M+H]⁺ or M⁺• ions.[19] |
| Nebulizer Gas | Nitrogen, 40 psi | Assists in forming a fine spray. |
| Vaporizer Temp. | 350 - 450 °C | Ensures complete desolvation and vaporization of the mobile phase. |
| Corona Current | 4 - 5 µA | Initiates the chemical ionization cascade. |
| Acquisition Mode | SIM or MRM | For targeted quantification. |
| SIM Ion for IS | m/z 229.4 (for [M+H]⁺) | The expected protonated molecule. This must be empirically confirmed. |
Data Analysis and Validation
-
Peak Integration: Integrate the chromatographic peak area for your target analyte(s) and for this compound using the specified quantification ions (e.g., in SIM mode) or by extracting the ion chromatogram (in Scan mode).
-
Calculate Response Ratio (RR):
-
RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the IS. Plot the Response Ratio (y-axis) against the analyte concentration (x-axis). Apply a linear regression to generate a calibration curve.
-
Quantify Unknowns: Calculate the Response Ratio for each unknown sample and use the equation from the calibration curve (y = mx + b) to determine the concentration of the analyte.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Pharmanest.
- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. (n.d.). Benchchem.
- This compound | C14H30 | CID 12203341. (n.d.). PubChem, NIH.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
- This compound (CAS 204244-81-5). (n.d.). Guidechem.
- (2H30)Tetradecane | CAS#:204244-81-5. (n.d.). Chemsrc.
- This compound 204244-81-5 wiki. (n.d.). Molbase.
- n-Tetradecane (D₃₀, 98%). (n.d.).
- This compound | 204244-81-5. (n.d.). ChemicalBook.
- Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.
- This compound | CAS 204244-81-5. (n.d.). LGC Standards.
- n-Tetradecane (D30,98%). (n.d.). LGC Standards.
- Internal Standards - What Are They?
- This compound | 204244-81-5. (n.d.). Benchchem.
- Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (2012).
- Gu, H., et al. (2015). Emerging Applications of Metabolomics in Drug Discovery and Precision Medicine. PubMed.
- Demonstrating the Use of Non-targeted Analysis for Identification of Unknown Chemicals in Rapid Response Scenarios. (n.d.). EPA.
- Kumar, A., et al. (2021). Application of Metabolomics in Carcinogenesis and Cancer Prevention by Dietary Phytochemicals. PMC, NIH.
- New Analytical Techniques and Applications of Metabolomics and Lipidomics. (2025). MDPI.
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- 2. m.youtube.com [m.youtube.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. guidechem.com [guidechem.com]
- 7. isotope.com [isotope.com]
- 8. This compound | CAS 204244-81-5 | LGC Standards [lgcstandards.com]
- 9. This compound | C14H30 | CID 12203341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2H30)Tetradecane | CAS#:204244-81-5 | Chemsrc [chemsrc.com]
- 11. guidechem.com [guidechem.com]
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- 13. pasteur.epa.gov [pasteur.epa.gov]
- 14. Emerging applications of metabolomics in drug discovery and precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Metabolomics in Carcinogenesis and Cancer Prevention by Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
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- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Tetradecane-D30 in GC-MS Metabolomics
Introduction: The Pursuit of Precision in Metabolomics with Stable Isotope-Labeled Internal Standards
In the landscape of metabolomics, the quest for accurate and reproducible quantification of metabolites is paramount. This pursuit allows researchers, scientists, and drug development professionals to unravel the intricate biochemical narratives of biological systems, identify robust biomarkers, and accelerate therapeutic innovation.[1] However, the analytical journey from sample acquisition to data interpretation is fraught with potential variability.[2] Factors such as sample loss during extraction, matrix effects during ionization, and fluctuations in instrument performance can introduce significant error, masking true biological insights.[3]
To surmount these challenges, the use of stable isotope-labeled internal standards (SIL-IS) has become an indispensable strategy.[2] These are molecules chemically identical to the analyte of interest, but with one or more atoms replaced by a heavier stable isotope, such as deuterium (²H or D).[3] When a known quantity of a SIL-IS is introduced at the initial stage of sample preparation, it acts as a faithful mimic of the endogenous analyte, experiencing the same experimental variations. By measuring the ratio of the analyte's signal to the internal standard's signal, we can effectively normalize for these variations, a technique known as isotope dilution mass spectrometry (IDMS). This approach significantly enhances the accuracy and precision of quantification.[2]
This guide focuses on a specific and highly useful deuterated internal standard, N-Tetradecane-D30 . Given its non-polar nature and chemical inertness, this compound is particularly well-suited for untargeted and targeted metabolomics studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS).[4] This document provides a comprehensive overview of its applications, the scientific principles guiding its use, and detailed protocols for its integration into your metabolomics workflow.
PART 1: this compound - Properties and Rationale for Use in GC-MS Metabolomics
This compound is the perdeuterated form of the C14 straight-chain alkane, n-tetradecane. Its utility in GC-MS metabolomics stems from a unique combination of physical and chemical properties.
Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄D₃₀ | |
| Molecular Weight | 228.57 g/mol | |
| Boiling Point | ~252-254 °C (for non-deuterated) | |
| Nature | Non-polar, chemically inert | General Chemical Knowledge |
Why this compound is an Excellent Internal Standard for GC-MS:
-
Chemical Inertness: As a saturated alkane, this compound is chemically inert and will not react with analytes or derivatization reagents commonly used in GC-MS metabolomics sample preparation.[5] This ensures its stability throughout the analytical workflow.
-
Elution in a Non-interfering Region: In typical GC-MS metabolomics runs that profile a wide range of polar and semi-polar metabolites (after derivatization), the non-polar this compound will elute in a region of the chromatogram that is often less populated, minimizing the risk of co-elution with analytes of interest.
-
Predictable Fragmentation: The electron ionization (EI) mass spectrum of alkanes is well-characterized, exhibiting a predictable pattern of fragmentation with characteristic clusters of ions separated by 14 Da (corresponding to CH₂ units).[6] This allows for the selection of specific, high-mass-to-charge (m/z) fragment ions for quantification, which are less likely to have interferences.
-
Retention Index Marker: A crucial application of n-alkanes in GC-MS is the calculation of Retention Indices (RI). By including this compound in a mixture of non-deuterated n-alkanes, it can serve as an anchor point in the RI scale, improving the confidence of metabolite identification through database matching.[7][8]
PART 2: Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for the application of this compound in a typical GC-MS metabolomics workflow for biological samples such as cell cultures or biofluids.
Workflow Overview
The overall experimental workflow can be visualized as follows:
Caption: GC-MS metabolomics workflow incorporating this compound.
Protocol 1: Preparation of this compound Internal Standard Stock Solution
Rationale: Preparing an accurate and stable stock solution is critical for consistent spiking across all samples. A non-polar solvent that is compatible with the extraction solvent system is ideal.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Glass vial with PTFE-lined cap
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.
-
Add anhydrous pyridine to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C. This stock solution should be stable for several months.
Protocol 2: Sample Preparation and Extraction of Metabolites from Adherent Cells
Rationale: This protocol describes a liquid-liquid extraction method to separate polar and non-polar metabolites while ensuring the quenching of metabolic activity.[5] this compound, being non-polar, will partition into the non-polar (chloroform) phase, which is often analyzed separately for lipidomics. However, for a general metabolomics screen where the polar fraction is of primary interest, its presence in the sample during extraction still allows it to account for variations in the initial extraction steps. For analysis of the polar fraction, it will be added again before derivatization.
Materials:
-
Cultured adherent cells (e.g., in a 6-well plate)
-
This compound Internal Standard Working Solution (e.g., 10 µg/mL in methanol, prepared fresh from the stock solution)
-
Methanol (pre-chilled to -80°C)
-
Chloroform (pre-chilled to -20°C)
-
Ultrapure water (4°C)
-
Centrifuge capable of 4°C and >14,000 x g
-
Vacuum concentrator
Procedure:
-
Quenching and Harvesting:
-
Aspirate the cell culture medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining medium.
-
Add 1 mL of the pre-chilled (-80°C) methanol containing the this compound internal standard working solution to each well. This step is crucial to quench enzymatic activity instantly.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of pre-chilled chloroform to each tube.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of cold ultrapure water.
-
Vortex again for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to induce phase separation.
-
-
Fraction Collection:
-
Three layers will be visible: an upper polar (methanol/water) phase, a protein disc at the interface, and a lower non-polar (chloroform) phase.
-
Carefully collect the upper polar phase (approximately 600-700 µL) into a new microcentrifuge tube for analysis of polar metabolites.
-
The lower non-polar phase can be collected for separate lipidomics analysis.
-
-
Drying:
-
Evaporate the collected polar phase to complete dryness using a vacuum concentrator. The dried extracts can be stored at -80°C until derivatization.
-
Protocol 3: Two-Step Derivatization for GC-MS Analysis
Rationale: Most metabolites are not volatile enough for GC analysis. A two-step derivatization process is employed: methoximation to protect carbonyl groups, followed by silylation to derivatize hydroxyl, carboxyl, and amine groups, thereby increasing their volatility.[9]
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound Internal Standard Working Solution (10 µg/mL in pyridine)
-
Heating block or oven
Procedure:
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution to each dried extract.
-
Vortex for 1 minute.
-
Incubate at 30°C for 90 minutes with shaking.
-
-
Silylation:
-
Add 80 µL of MSTFA + 1% TMCS to each sample.
-
At this stage, spike each sample with a known amount (e.g., 10 µL) of the this compound working solution in pyridine. This second spike serves to control for derivatization efficiency and injection volume variability.
-
Vortex for 1 minute.
-
Incubate at 37°C for 30 minutes.
-
Centrifuge briefly to collect the liquid at the bottom of the tube.
-
Transfer the supernatant to a GC-MS vial with an insert.
-
Protocol 4: GC-MS Analysis and Data Acquisition
Rationale: The following are typical starting parameters for a GC-MS system. These should be optimized for your specific instrument and application.
Instrument and Column:
-
Gas Chromatograph: Agilent GC-MS system (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector: Splitless mode, 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 325°C
-
Hold at 325°C for 10 minutes
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-600
-
Data Acquisition:
-
Acquire data in full scan mode to capture a comprehensive metabolic profile.
-
To quantify this compound, monitor for characteristic fragment ions. Based on the fragmentation of alkanes, suitable ions to monitor for this compound would be in the higher mass range to avoid interference from column bleed or other background signals. For example, ions such as m/z 70 (C₅D₁₀⁺), 84 (C₆D₁₂⁺), and the molecular ion region around m/z 228 could be considered.
PART 3: Data Analysis and Interpretation
Data Processing
-
Peak Deconvolution and Integration: Use software such as Agilent MassHunter, Thermo Chromeleon, or open-source alternatives like AMDIS and XCMS to deconvolute the chromatograms and integrate the peak areas for all detected metabolites and the this compound internal standard.
-
Metabolite Identification: Identify metabolites by comparing their mass spectra and retention indices with those in established libraries like the NIST/EPA/NIH Mass Spectral Library and the Golm Metabolome Database.[10]
-
Quantification: Calculate the response ratio for each identified metabolite:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)
-
This ratio is then used for relative quantification and statistical comparisons between sample groups.
-
Logical Framework for Data Validation
The inclusion of this compound provides a self-validating system for your experimental run.
Caption: Logic for data validation using this compound.
By monitoring the peak area and retention time of this compound across your entire sample set, you can assess the consistency of your sample preparation and GC-MS performance. Significant deviations may indicate issues with extraction, derivatization, or injection that need to be addressed.
Conclusion
References
- Benchchem. Application Notes and Protocols for Sample Preparation with Deuterated Internal Standards in Metabolomics.
- Sample preparation in metabolomics. (2021).
-
Weigand, M. et al. (2025). Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12203341, this compound. Available from: [Link].
-
The Bumbling Biochemist. (2025). Retention Indexes. Available from: [Link]
-
Atlas of Science. (2018). Ultra Quick sample preparation prior to GC-MS based metabolomics. Available from: [Link]
-
Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Available from: [Link]
-
ResearchGate. How can I calculate retention index from the retention time obtained from the GC-MS analysis of essential oils? (2015). Available from: [Link]
-
ResearchGate. How can I calculate retention indices for identification of compounds using GC-MS? (2015). Available from: [Link]
-
Shimadzu. Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Available from: [Link]
-
ResearchGate. Sample Collection, Storage and Preparation. Available from: [Link]
-
ResearchGate. Mass spectrum of n-tetradecane with a mass-to-charge state ratio from 0 to 225 u/e as a logarithmic plot. Available from: [Link]
-
IsoLife. Internal Standards in metabolomics. Available from: [Link]
-
Kind, T. et al. (2009). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC. Available from: [Link]
-
National Institute of Standards and Technology. Tetradecane. NIST WebBook. Available from: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available from: [Link]
-
Chemistry For Everyone. (2025). How Is GC-MS Used In Metabolomics? YouTube. Available from: [Link]
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Available from: [Link]
-
ResearchGate. Steadily decreasing area of Internal Standard in GC-MS over time. What could cause this? (2015). Available from: [Link]
-
MDPI. (2025). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Available from: [Link]
-
Science FAQ. (2023). Fragmentation pattern (Alkanes) in Mass Spectrometry. YouTube. Available from: [Link]
-
ResearchGate. Recommendations of internal standards to use for endocannabinoids and phytocannabinoids via GC/MS analysis? (2020). Available from: [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives. PMC. Available from: [Link]
-
Dalsgaard, T. K. et al. (2021). Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics. Semantic Scholar. Available from: [Link]
Sources
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- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. rockefeller.edu [rockefeller.edu]
- 4. blog.organomation.com [blog.organomation.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Retention Indexes – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Quintessential Guide to Utilizing N-Tetradecane-D30 as an Internal Standard in GC/MS Analysis
This comprehensive application note provides a detailed protocol and expert insights for the effective use of N-Tetradecane-D30 as an internal standard in Gas Chromatography-Mass Spectrometry (GC/MS) for the quantitative analysis of a wide range of volatile and semi-volatile organic compounds. This guide is specifically tailored for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their analytical methodologies.
The Imperative of Isotope Dilution: Why this compound is a Superior Internal Standard
In the landscape of quantitative chromatography, the internal standard method stands as a pillar of accuracy.[1][2] By introducing a known quantity of a non-native compound—the internal standard—into every sample, calibration standard, and blank, analysts can correct for variations in sample injection volume, solvent evaporation, and instrument response.[1] This ratiometric approach, which compares the peak area of the analyte to that of the internal standard, provides a robust system for mitigating systematic and random errors that can plague external standard methodologies.[1][3]
The selection of an appropriate internal standard is paramount to the success of the analysis. An ideal internal standard should be chemically similar to the analytes of interest, exhibit comparable chromatographic behavior, and be absent in the original sample matrix.[1][4] Furthermore, it must be chromatographically resolved from all other sample components.[1]
This is where stable isotope-labeled compounds, such as this compound, offer an unparalleled advantage. Deuterated standards are the gold standard for GC/MS applications because their physical and chemical properties are nearly identical to their non-deuterated counterparts. They co-elute very closely with the analyte of interest, ensuring that they experience similar effects during sample preparation and analysis. However, due to their mass difference, they are easily distinguished by the mass spectrometer, eliminating the risk of interference.
This compound, a perdeuterated C14 alkane, is an excellent internal standard for the analysis of a broad range of non-polar and moderately polar compounds, particularly in complex matrices. Its use is well-documented in the analysis of hydrocarbons and other semi-volatile organic compounds.
Foundational Protocol: From Stock Solution to Data Analysis
This section delineates a step-by-step protocol for the preparation and use of this compound as an internal standard.
Reagents and Materials
-
This compound (CAS No. 204244-81-5)
-
High-purity solvent (e.g., hexane, dichloromethane, ethyl acetate), pesticide residue grade or equivalent
-
Analytes of interest for calibration standards
-
Class A volumetric flasks and pipettes
-
Autosampler vials with PTFE-lined septa
Preparation of Stock and Working Solutions
2.2.1. This compound Internal Standard Stock Solution (IS Stock):
-
Accurately weigh a precise amount of neat this compound.
-
Dissolve the weighed standard in a high-purity solvent to create a stock solution of a known concentration, for example, 1000 µg/mL.
-
Store the stock solution in an amber vial at 4°C to minimize solvent evaporation and degradation.
2.2.2. Internal Standard Working Solution (IS Working Solution):
-
Prepare a working solution by diluting the IS Stock Solution to a concentration that is appropriate for your analytical range. A common practice is to prepare a working solution that, when added to the sample, results in a final concentration similar to the expected midpoint of the analyte's calibration curve.[5] For instance, a 50 µg/mL working solution is a versatile starting point.
2.2.3. Calibration Standards:
-
Prepare a series of calibration standards containing the analytes of interest at varying known concentrations.
-
Spike each calibration standard with a constant volume of the IS Working Solution to achieve a consistent final concentration of this compound in each standard. For example, adding 20 µL of a 50 µg/mL IS Working Solution to a final volume of 1 mL will result in an internal standard concentration of 1 µg/mL.
Sample Preparation
-
Accurately measure a known volume or weight of your sample.
-
Prior to any extraction or cleanup steps, spike the sample with the same constant volume of the IS Working Solution used for the calibration standards. This early addition is crucial as it allows the internal standard to account for any analyte loss during the sample preparation process.[1]
-
Proceed with your established sample extraction and cleanup protocol (e.g., liquid-liquid extraction, solid-phase extraction).
-
Concentrate or dilute the final extract to a volume of 1 mL.
Instrumental Analysis: GC/MS Parameters
The following table provides a robust starting point for GC/MS method development. These parameters should be optimized for your specific application and instrument.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) | A standard non-polar to mid-polar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min | Provides good chromatographic efficiency and is compatible with mass spectrometers. |
| Injection Mode | Splitless (for trace analysis) or Split | Splitless mode is ideal for maximizing sensitivity. A split injection may be necessary for more concentrated samples to avoid column overload. |
| Injector Temperature | 280 °C | Ensures efficient volatilization of n-tetradecane and other semi-volatile analytes. |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp 1: 10°C/min to 320°CHold: 5 min at 320°C | This general-purpose program is suitable for separating a wide range of semi-volatile compounds, including hydrocarbons from C10 to C40.[6][7] |
| MS Transfer Line Temp. | 290 °C | Prevents condensation of analytes between the GC and the MS. |
| Ion Source Temperature | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC/MS that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard. |
Selecting Quantifier and Qualifier Ions
To establish the characteristic ions for this compound, inject a standard solution in full scan mode. The resulting mass spectrum will reveal the most abundant and specific ions. For this compound, the following ions are typically used:
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 66.1 | 50.1, 82.1 |
Table based on data from a study on hydrocarbon analysis.
The quantifier ion is typically the most abundant ion and is used for calculating the peak area for quantification. Qualifier ions are used for confirmation of the compound's identity; their ratios to the quantifier ion should be consistent across all samples and standards.
Data Processing and Quantification
-
Calibration Curve Construction: Plot the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the known concentration of the analyte for each calibration standard.[3]
-
Linear Regression: Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered indicative of a good linear fit.
-
Sample Quantification: For each unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area. Use the regression equation from the calibration curve to determine the concentration of the analyte in the sample.
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for quantitative analysis using this compound as an internal standard.
Caption: Workflow for quantitative GC/MS analysis using an internal standard.
Trustworthiness and Self-Validation
A robust analytical method is a self-validating one. To ensure the trustworthiness of your results when using this compound, consider the following:
-
Linearity: The calibration curve should be linear over the expected concentration range of your samples.
-
Recovery: The peak area of this compound should be consistent across all samples and standards. Significant variations may indicate issues with the sample preparation or matrix effects.
-
Qualifier Ion Ratios: The ratios of the qualifier ions to the quantifier ion for both the analyte and the internal standard should be consistent (typically within ±20%) between the standards and the samples.
By implementing this detailed protocol and adhering to the principles of scientific integrity, researchers can confidently employ this compound to achieve highly accurate and reproducible quantitative results in their GC/MS analyses.
References
-
Analysis of Semi-Volatile Organic Compound by GC/MS. (n.d.). Desert Research Institute. Retrieved from [Link]
-
Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (2020). ResearchGate. Retrieved from [Link]
-
How to Prepare Multi-Component Internal Standards for GC Calibration. (2024, September 16). Environics. Retrieved from [Link]
-
HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? (2007, September 27). Chromatography Forum. Retrieved from [Link]
-
From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024, January 1). LCGC International. Retrieved from [Link]
-
Internal Standards – What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments. Retrieved from [Link]
-
Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). U.S. EPA. Retrieved from [Link]
-
Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Guide to Preparing and Analyzing Semivolatile Organic Compounds. (n.d.). Restek. Retrieved from [Link]
-
INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. (2021). The Science for Population Protection. Retrieved from [Link]
-
Total Petroleum Hydrocarbons (C10-C40 Hydrocarbon index). (n.d.). Chromservis. Retrieved from [Link]
-
GC Temperature Program Development. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]
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- 5. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 6. chromservis.eu [chromservis.eu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Application Note: N-Tetradecane-D30 for High-Fidelity Hydrocarbon Quantification
Abstract
This document provides a comprehensive guide for the use of N-Tetradecane-D30 (Perdeuterotetradecane) as a surrogate and internal standard for the quantitative analysis of hydrocarbon contaminants, such as Total Petroleum Hydrocarbons (TPH), in environmental matrices. The core methodology leverages Isotope Dilution Mass Spectrometry (IDMS), a reference technique that delivers exceptional accuracy and precision by correcting for sample preparation losses and instrumental variability.[1][2] Detailed protocols for sample preparation, standard handling, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis are provided for researchers, environmental scientists, and quality control professionals.
The Principle of Isotope Dilution for Hydrocarbon Analysis
Quantitative analysis of hydrocarbons in complex matrices like soil and water is challenging due to analyte loss during extraction and matrix-induced signal suppression or enhancement. Isotope Dilution Mass Spectrometry (IDMS) is a premier measurement method that overcomes these challenges.[3][4]
The technique involves adding a known quantity of a stable, isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation.[4][5] This labeled compound, often called a surrogate or internal standard, is chemically identical to its non-labeled ("native") counterpart, N-Tetradecane, ensuring it behaves identically during extraction, cleanup, and chromatographic separation.[6]
However, due to the mass difference between deuterium (²H) and protium (¹H), this compound is easily distinguished from native hydrocarbons by a mass spectrometer. By measuring the response ratio of the native analyte to the deuterated standard, accurate quantification is achieved, as any physical or chemical losses will affect both the analyte and the standard proportionally.[6] This makes the entire analytical process a self-validating system.
Logical Framework for Isotope Dilution
Caption: Workflow for hydrocarbon analysis using this compound as a surrogate standard.
Physicochemical Properties
This compound is an ideal surrogate for hydrocarbons within the diesel and oil range organics (C10-C28) due to its chemical and physical similarity to native alkanes.[7] Its deuteration provides a distinct mass signature without significantly altering its chromatographic behavior.
| Property | N-Tetradecane (Native) | This compound (Perdeuterated) | Rationale for Use as a Standard |
| Molecular Formula | C₁₄H₃₀ | C₁₄D₃₀ | Chemically identical behavior in extraction and chromatography. |
| Molecular Weight | 198.4 g/mol | 228.57 g/mol [8][9][10] | Significant mass difference (~30 amu) prevents isotopic overlap and allows for clear distinction in MS.[11] |
| Boiling Point | ~253.6 °C | ~253.9 °C[8] | Nearly identical boiling points ensure similar behavior during GC thermal ramping. |
| Density | ~0.76 g/cm³ | ~0.8 g/cm³[8] | Minor difference with negligible impact on analytical performance. |
| CAS Number | 629-59-4[10] | 204244-81-5[8][10] | Unique identifiers for sourcing and safety data sheet reference. |
Application: TPH (Diesel Range Organics) in Soil via GC-MS
This protocol details the quantification of Total Petroleum Hydrocarbons in the Diesel Range Organics (DRO, C10-C28) from soil samples, adapted from principles outlined in EPA Method 8015.[7][12] this compound is used as a surrogate standard to monitor and correct for the efficiency of the entire analytical process.
Reagents and Materials
-
Solvents: Dichloromethane (DCM, pesticide grade or equivalent), Methanol (MeOH, pesticide grade), Hexane (pesticide grade).
-
Standards:
-
This compound (≥98% purity).[10]
-
Diesel Fuel Standard (for calibration).
-
Internal Standard (IS): e.g., Terphenyl-d14 (for injection variability correction).
-
-
Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours).
-
Apparatus: Analytical balance, sonicating bath, centrifuge, Kuderna-Danish (K-D) concentrator or equivalent nitrogen evaporator, GC vials, gas-tight syringes.
Standard Preparation
-
This compound Stock (1000 µg/mL): Accurately weigh 10 mg of neat this compound and dissolve in 10 mL of DCM.
-
Surrogate Spiking Solution (10 µg/mL): Dilute the stock solution 1:100 with DCM. This solution will be added to each sample.
-
Calibration Standards (e.g., 5, 20, 50, 100, 200 µg/mL): Prepare a series of dilutions of the Diesel Fuel Standard in DCM. Spike each calibration level with the Surrogate Spiking Solution to achieve a constant concentration of this compound (e.g., 10 µg/mL) in every standard.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a 10 µg/mL solution of Terphenyl-d14 in DCM. This will be added just before injection.
Sample Preparation and Extraction Protocol
-
Sample Weighing: Homogenize the soil sample. Weigh approximately 10 g (wet weight) of soil into a beaker or extraction vessel. Record the exact weight. A separate aliquot should be taken for moisture content determination.
-
Surrogate Spiking: Add 1.0 mL of the Surrogate Spiking Solution (10 µg/mL this compound) directly onto the soil sample.
-
Dehydration: Add 10 g of anhydrous sodium sulfate to the soil and mix thoroughly to remove water.
-
Solvent Extraction: Add 50 mL of DCM to the sample. Extract using a sonication bath for 15 minutes at 40°C.
-
Separation: Decant the DCM extract. For robust separation, centrifuge the sample and collect the supernatant. Repeat the extraction with a fresh 50 mL aliquot of DCM.
-
Concentration: Combine the two extracts. Concentrate the extract to approximately 1 mL using a K-D apparatus or a gentle stream of nitrogen. Caution: Do not evaporate to complete dryness to avoid loss of semi-volatile compounds.
-
Internal Standard Addition: Add 100 µL of the Internal Standard Spiking Solution (10 µg/mL Terphenyl-d14) to the final 1 mL extract.
-
Final Volume Adjustment: Adjust the final volume to exactly 1.0 mL with DCM. Transfer to a 2 mL GC vial for analysis.
Diagram of the Sample Extraction and Preparation Workflow
Caption: Step-by-step sample processing for TPH analysis.
GC-MS Instrumental Analysis
Gas chromatography combined with mass spectrometry (GC-MS) is a powerful and widely-used method for separating, identifying, and quantifying volatile and semi-volatile organic compounds in complex mixtures.[13][14]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity for target analytes.[15] |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for separating a wide range of hydrocarbons.[16] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Injector | Splitless, 280°C | Ensures complete vaporization and transfer of semi-volatile analytes onto the column. |
| Oven Program | 40°C (hold 2 min), ramp to 320°C at 15°C/min, hold 10 min | Temperature program designed to resolve hydrocarbons from C10 to C28. |
| MS Source Temp | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring specific ions for each analyte class. |
| SIM Ions | m/z 57, 71, 85 (for TPH quantification)[17], m/z 228 (for this compound), m/z 244 (for Terphenyl-d14) | m/z 57 is a characteristic fragment for aliphatic hydrocarbons.[17] The unique masses for the deuterated standards allow for unambiguous detection. |
Data Analysis and Quality Control
-
Quantification: The total TPH-DRO concentration is determined by integrating the total ion chromatogram of the characteristic hydrocarbon ions (m/z 57, 71, 85) between the retention times of n-C10 and n-C28. The concentration is calculated against the diesel fuel calibration curve, using the Terphenyl-d14 internal standard to correct for injection volume.
-
Surrogate Recovery: The recovery of this compound must be calculated for each sample, blank, and standard.
-
Recovery (%) = (Measured Amount / Spiked Amount) x 100
-
The acceptable recovery range is typically 70-130%. Results for samples with surrogate recoveries outside this range should be flagged and may require re-extraction and re-analysis.
-
-
Method Blanks: An empty vessel carried through the entire process should show no contamination above the method detection limit.
-
Laboratory Control Spikes (LCS): A clean matrix (e.g., baked sand) spiked with a known concentration of diesel and the surrogate standard should be analyzed with each batch to verify the accuracy of the method.
Conclusion
This compound is an essential tool for achieving high-quality, defensible data in the field of hydrocarbon analysis. Its use within an isotope dilution framework provides a robust internal check on method performance for every sample, correcting for inevitable variations in extraction efficiency and instrument response. The protocols outlined in this document provide a validated starting point for the accurate quantification of TPH and other hydrocarbon contaminants in complex environmental matrices, ensuring data integrity for research and regulatory compliance.
References
- Benchchem. Isotope Dilution Mass Spectrometry: A Guide to Unparalleled Accuracy and Precision in Quantitative Analysis.
- Abian J, et al. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Journal of Proteomics. 2014.
- Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. Elsevier B.V. 2022.
- Guidechem. This compound C14D30, Formula,NMR,Boiling Point,Density,Flash Point.
- OSTI.GOV. Guideline on Isotope Dilution Mass Spectrometry. 2017.
- McAlister GeoScience. Laboratory Analysis for Petroleum Hydrocarbons. 2016.
- EPA Method 8015M. New Mexico Oil Conservation Commission. 2015.
- SpringerLink. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis.
- PubChem. This compound.
- NCBI Bookshelf. Toxicological Profile for Total Petroleum Hydrocarbons (TPH).
- Lab Manager. GC-MS: A Powerful Technique for Hydrocarbon Analysis. 2021.
- S4Science. Accelerating the Analysis of Petroleum Hydrocarbons by Method 8015 with the Application of Novel GC Oven Technology.
- Total Petroleum hydrocarbons (TPH) as Gasoline and Diesel: SW-846 Method 8015B (Revision 2, December 1996).
- Cambridge Isotope Laboratories. n-Tetradecane (D₃₀, 98%).
- ResearchGate. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill.
- Agilent. Analysis of Volatile Organic Compounds and Petroleum Hydrocarbons (C6-C9) in Soil and Sediment with an Agilent 8890 GC/5977B MSD.
- Reddy CM, Quinn JG. GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic hydrocarbons in seawater samples after the North Cape oil spill. DigitalCommons@URI.
- Izon Science. Deuterated Internal Standard: Significance and symbolism. 2025.
- ResearchGate. Position of the deuterium atoms of the internal standards (ISs) as deuterated analogues of the STs and CBs of interest.
- AptoChem. Deuterated internal standards and bioanalysis.
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- 2. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. osti.gov [osti.gov]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
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- 12. s4science.at [s4science.at]
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- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
Application Notes and Protocols for Quantitative Analysis Using N-Tetradecane-D30
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of N-Tetradecane-D30 as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical workflows. Primarily targeting mass spectrometry-based applications such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this document elucidates the fundamental principles of isotope dilution, the unique advantages of perdeuterated alkanes, and step-by-step methodologies for sample preparation. The protocols are designed to be self-validating, ensuring robust, accurate, and reproducible quantification for researchers, scientists, and drug development professionals.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
In the landscape of quantitative analysis, achieving high accuracy and precision is often hindered by experimental variables, including sample loss during preparation, matrix-induced signal suppression or enhancement, and fluctuations in instrument performance. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard technique to overcome these challenges.
The core of IDMS lies in the introduction of a known quantity of a stable isotope-labeled version of the analyte into the sample at the earliest possible stage. This SIL-IS is chemically identical to the native analyte but is distinguishable by the mass spectrometer due to its increased mass. Because the SIL-IS and the analyte exhibit virtually identical chemical and physical properties, they behave in the same manner throughout the entire analytical workflow (extraction, derivatization, chromatography, and ionization). Consequently, any loss or signal variation experienced by the native analyte is mirrored by the SIL-IS. The final quantification is based on the ratio of the signal from the native analyte to that of the internal standard, a value that remains constant despite experimental inconsistencies.
This compound: An Optimized Internal Standard for Specific Applications
This compound is the perdeuterated form of n-tetradecane, a C14 straight-chain alkane. Its properties make it an exceptional internal standard for a range of applications, particularly in the analysis of non-polar, volatile, and semi-volatile organic compounds.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₄D₃₀ | |
| Molecular Weight | 228.57 g/mol | |
| Appearance | Colorless Liquid | |
| Unlabeled CAS No. | 629-59-4 | |
| Labeled CAS No. | 204244-81-5 | |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, isooctane, benzene); Insoluble in water. | |
| Isotopic Purity | Typically ≥98 atom % D |
Key Advantages of this compound
-
Significant Mass Shift: As a perdeuterated compound (all 30 hydrogen atoms are replaced by deuterium), this compound has a mass that is 30 Daltons higher than its native counterpart. This large mass difference prevents any potential for isotopic overlap or cross-talk between the analyte and standard signals in the mass spectrometer.
-
Chemical Inertness and Isotopic Stability: The carbon-deuterium (C-D) bonds in an alkane are exceptionally stable and non-labile. This completely eliminates the risk of back-exchange (deuterium exchanging with protons from the solvent or matrix), which can be a concern for deuterated standards with labels on heteroatoms (-OH, -NH) or acidic carbons.
-
Ideal for Non-polar Analytes: Its alkane structure makes it a perfect chemical mimic for the analysis of hydrocarbons, mineral
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Tetradecane-D30 Concentration for GC/MS Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the optimization of N-Tetradecane-D30, a critical internal standard for robust quantitative analysis in Gas Chromatography-Mass Spectrometry (GC/MS). This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance rooted in established analytical principles. Our goal is to empower you to select, validate, and troubleshoot the use of this standard to ensure the highest data quality and integrity in your analyses.
This compound is the deuterium-labeled analogue of n-tetradecane.[1][2][3] Its utility as an internal standard (IS) stems from its chemical similarity to many hydrocarbon analytes, which ensures it behaves almost identically during sample extraction, derivatization, and chromatographic separation.[4] However, its increased mass due to deuterium labeling allows it to be easily distinguished by the mass spectrometer.[2] The primary function of an internal standard is to correct for variations in sample injection volume, sample preparation steps, and instrument response, thereby significantly improving the accuracy and precision of quantitative results.[5][6]
This guide is structured into two main sections: a set of Frequently Asked Questions (FAQs) to build a foundational understanding, and a comprehensive Troubleshooting Guide to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the theory and practice of using this compound as an internal standard.
Q1: What is this compound and why is it an effective internal standard (IS) for GC/MS?
This compound is the saturated alkane tetradecane where all 30 hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen.[1][3][7] In quantitative analysis, the ideal internal standard is a compound that is chemically very similar to the target analyte but is not naturally present in the samples.[5][8]
Key Advantages:
-
Similar Chemical and Physical Properties: It shares nearly identical properties (e.g., boiling point, polarity, solubility) with its non-labeled counterpart, n-tetradecane, and other similar analytes.[1] This ensures it co-extracts and chromatographs in a similar manner, effectively mimicking the analyte's behavior throughout the analytical process.[4][5]
-
Mass Spectrometric Distinction: The mass difference between this compound (MW: ~228.57 g/mol ) and n-tetradecane (MW: ~198.39 g/mol ) allows the mass spectrometer to easily differentiate it from the analyte and other potential interferences.[3][9]
-
Minimizes Variability: By adding a fixed amount of the IS to every standard, control, and unknown sample, a response factor can be calculated. This ratio of Analyte Area / IS Area corrects for variations in injection volume or detector response, as both compounds will be affected proportionally.[4][6]
Q2: What is the ideal concentration for an internal standard?
There is no single "perfect" concentration; the optimal amount is application-dependent. However, the guiding principle is that the internal standard's concentration should be similar to the expected concentration of the target analytes in the middle of the calibration range.[5]
The concentration must be chosen to produce a detector response that falls squarely within the instrument's linear dynamic range.
-
Too Low: A concentration that is too low will result in a small peak with a poor signal-to-noise ratio (S/N), leading to poor integration precision and inaccurate results.[10]
-
Too High: A concentration that is too high can cause detector saturation, leading to a non-linear response and a "flat-topped" or fronting peak.[11][12][13] This invalidates the quantitative relationship between the analyte and the IS.
Q3: How should I prepare this compound solutions?
Accurate preparation of stock and working solutions is paramount for reliable quantification. Always use high-purity solvents (e.g., HPLC or GC-grade hexane, dichloromethane, or ethyl acetate) and calibrated analytical equipment.
Experimental Protocol: Preparation of IS Solutions
-
Prepare a Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of neat this compound using an analytical balance.
-
Quantitatively transfer the standard to a 10 mL Class A volumetric flask.
-
Add a small amount of solvent to dissolve the standard, swirl gently, and then fill to the mark.
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
Transfer to an amber glass vial with a PTFE-lined cap and store at the recommended temperature (typically 4°C), away from light.[7]
-
-
Prepare a Working Solution (e.g., 10 µg/mL):
-
Using a calibrated micropipette, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Cap and invert to mix thoroughly. This working solution is then used to spike all samples and calibration standards.
-
Q4: How do I experimentally determine the optimal concentration for my specific method?
The optimal concentration is found by evaluating the stability of the analyte-to-IS response ratio and the IS peak shape across your calibration range.
Experimental Protocol: IS Concentration Optimization
-
Prepare Analyte Standards: Prepare a set of calibration standards for your target analyte(s) covering the expected working range (e.g., 5 levels from 1 µg/mL to 50 µg/mL).
-
Create IS Test Solutions: Prepare several different concentrations of the this compound working solution (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, and 25 µg/mL).
-
Spike and Analyze: For each IS concentration, spike a full set of your analyte calibration standards with a fixed volume of the IS. For example, add 10 µL of the 10 µg/mL IS working solution to 990 µL of each analyte standard.
-
Analyze and Evaluate:
-
Acquire the data on the GC/MS.
-
Check IS Peak Shape: Visually inspect the this compound peak in all injections. It should be symmetrical and Gaussian. Any sign of fronting or significant tailing indicates a problem.[14]
-
Check IS Response: Plot the absolute peak area of the IS across the different analyte concentrations. The area should remain relatively constant.
-
Assess Response Factor (RF) Stability: For each calibration curve, calculate the Relative Response Factor (RRF) at each level. The %RSD of the RRFs across the curve should ideally be less than 15-20%. The IS concentration that provides the most stable RRF is the optimal choice.
-
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
Workflow for Selecting an Optimal Internal Standard Concentration
This diagram outlines the logical steps for determining the best IS concentration for your method.
Caption: Decision workflow for optimizing internal standard concentration.
Problem 1: My this compound peak is exhibiting poor peak shape (fronting or tailing).
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Peak Fronting | Column Overload: The most common cause. Too much IS mass has been injected, exceeding the capacity of the GC column's stationary phase.[12][14] | 1. Reduce Concentration: Dilute your IS working solution (e.g., by a factor of 5 or 10) and re-spike your samples. 2. Reduce Injection Volume: If possible, decrease the injection volume. 3. Increase Split Ratio: If using a split injection, increase the split ratio. |
| Peak Tailing | 1. Active Sites: The analyte is interacting with active sites (silanol groups) in the inlet liner, column, or connections.[14][15] 2. Poor Column Cut: A jagged or non-perpendicular column cut can cause sample dispersion.[14] 3. Contamination: Buildup of non-volatile matrix components at the head of the column. | 1. Perform Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. Replace the septum.[16] 2. Perform Column Maintenance: Trim 10-20 cm from the front of the analytical column. Ensure the new cut is clean and at a 90° angle. 3. Verify Column Installation: Ensure the column is installed at the correct height in the inlet and detector according to the manufacturer's guidelines. |
Problem 2: The software is flagging my IS peak for detector saturation.
-
Cause: The concentration of the IS is too high, generating an ion current that exceeds the linear detection limit of the mass spectrometer's electron multiplier.[11][13] Even if the peak looks symmetrical, the apex may be artificially flattened, compromising quantitative accuracy.
-
Solution:
-
Confirm Saturation: Inject a series of dilutions of the IS solution (e.g., 100%, 50%, 25%, 10%). Plot the peak area against concentration. If the response is not linear (i.e., the 50% solution does not give ~50% of the area), the detector is saturated.[11]
-
Reduce Concentration: Prepare a more dilute IS working solution. The goal is to achieve an abundant but not overwhelming signal, typically with a peak height that is 50-75% of the detector's non-saturating maximum.
-
Problem 3: The IS peak area is inconsistent across my sample batch.
-
Cause: This often points to a matrix effect , where components in the sample matrix interfere with the ionization of the IS in the MS source.[17][18] This can cause either ion suppression (lower area) or enhancement (higher area) in certain samples compared to clean standards. Another cause could be inconsistent sample preparation leading to variable recovery.
-
Solution:
-
Improve Sample Cleanup: Enhance your sample preparation method (e.g., add a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step) to better remove matrix interferences.
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your unknown samples. This helps to ensure that the IS and analyte experience the same matrix effects in both standards and samples.
-
Check Sample Prep Consistency: Review your sample preparation SOP to ensure the IS is added accurately and at the same stage for every sample.
-
Troubleshooting Flowchart for IS Issues
This flowchart provides a systematic approach to diagnosing common problems with your internal standard.
Caption: Systematic troubleshooting guide for IS-related GC/MS issues.
References
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Webster, L., et al. (2018). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
-
Reddit. (2021). How would I pick a suitable internal standard?. r/Chempros. Retrieved from [Link]
-
Balaz, M., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3594. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis results of GC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]
-
Reddit. (2022). How to tell if detector is saturated (GC-MS). Getting warning from MassHunter software. r/Chempros. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Chromatography Forum. (2009). Internal standard problem:(. Retrieved from [Link]
-
ResearchGate. (2016). Does anyone have experience on irregularity of internal standard peak area size in GC?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills II | Reduced Peak Size. Retrieved from [Link]
-
Restek. (2018). GC compounds - poor peak shapes and missing peaks. Retrieved from [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
ResearchGate. (2015). Steadily decreasing area of Internal Standard in GC-MS over time. What could cause this?. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecane. NIST Chemistry WebBook. Retrieved from [Link]
-
Separation Science. (n.d.). Saturation of GC Detectors. Retrieved from [Link]
-
Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environmental Science & Technology, 46(23), 12901-12908. Retrieved from [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C14H30 | CID 12203341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. isotope.com [isotope.com]
- 8. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Tetradecane [webbook.nist.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Saturation of GC Detectors | Separation Science [sepscience.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Blogs | Restek [discover.restek.com]
- 16. agilent.com [agilent.com]
- 17. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
N-Tetradecane-D30 stability and storage conditions
Technical Support Center: N-Tetradecane-D30
Introduction
Welcome to the technical support guide for this compound (Perdeuterotetradecane). This resource is designed for researchers, analytical scientists, and drug development professionals who utilize this compound as an internal standard, tracer, or in other advanced applications.[1] This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the stability, integrity, and optimal performance of this valuable isotopic compound in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and fundamental properties of this compound.
Q1: What is this compound and what are its primary applications?
This compound is the deuterium-labeled version of n-tetradecane, where all 30 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[2][3][4] Its primary use is as an internal standard for quantitative analysis in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Because its chemical properties are nearly identical to its non-deuterated counterpart, it co-elutes with the analyte of interest, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and reproducible results.[5][6] It can also be used as a tracer in metabolic studies.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the chemical and isotopic purity of this compound. Recommendations vary based on the form of the standard and the duration of storage.
| Form | Storage Temperature | Duration | Key Considerations |
| Neat (Pure) Liquid | -20°C | Up to 3 years | Store in original, tightly sealed containers. A cool, dry, well-ventilated area is essential.[2] |
| Neat (Pure) Liquid | 4°C | Up to 2 years | Suitable for shorter-term storage. Ensure container is securely sealed. |
| In Solvent | -80°C | Up to 6 months | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Use inert, tightly capped vials. |
| In Solvent | -20°C | Up to 1 month | Suitable for working solutions. Minimize headspace in the vial to reduce exposure to air and moisture. |
Source: Adapted from MedChemExpress, 2026.[1]
Q3: Is this compound sensitive to light or moisture?
While n-tetradecane itself is a stable saturated hydrocarbon, long-term stability for any deuterated standard requires protection from environmental factors.[7]
-
Moisture: Exposure to atmospheric moisture can be a concern for any deuterated compound, especially if stored improperly, as it can potentially lead to hydrogen-deuterium (H-D) exchange over long periods under certain conditions, though this is less of a risk for C-D bonds than for O-D or N-D bonds.[8] To prevent moisture contamination, always allow the container to warm to room temperature before opening.[8]
-
Light: While not highly sensitive, it is good practice to store this compound away from direct light to prevent any potential for photo-degradation over extended periods.[9]
Q4: What solvents are compatible with this compound?
This compound, being a nonpolar alkane, is soluble in a variety of organic solvents. For preparing stock solutions, consider the following:
-
Highly Compatible: Hexane, Heptane, Dichloromethane, Chloroform, Toluene.
-
Moderately Compatible: Ethyl Acetate, Acetone.
-
For specialized applications requiring some polarity: Dimethyl sulfoxide (DMSO) can be used, though it may require sonication to fully dissolve.[1]
-
Incompatible: It is insoluble in water.[10]
Always use high-purity, anhydrous solvents to prepare solutions to maintain the integrity of the standard.
Q5: What are the main safety hazards associated with this compound?
This compound shares similar hazards with its non-deuterated form. Key safety points include:
-
Aspiration Hazard: It can be fatal if swallowed and enters the airways.[3]
-
Skin/Eye Irritation: May cause skin and eye irritation upon contact.[2]
-
Combustibility: It is a combustible liquid and may emit toxic fumes of carbon monoxide upon combustion.[2]
-
Inhalation: May cause drowsiness or dizziness.[3]
Always handle this compound in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid reaction with strong oxidizing agents.[2][10] Refer to the Safety Data Sheet (SDS) for complete safety information.[2][3]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the use of this compound in analytical experiments, particularly in GC-MS applications.
Issue 1: Decreasing Internal Standard Peak Area Over an Analytical Sequence
Symptom: You observe a steady decline in the peak area of this compound over the course of a long analytical run (e.g., 100+ injections).
Potential Causes & Solutions:
-
Cause A: Contamination of the GC Inlet Liner and Column.
-
Explanation: Non-volatile residues from your sample matrix can accumulate in the inlet liner or at the head of the GC column. This can trap the internal standard, preventing it from reaching the detector. Heavier hydrocarbons are prone to this issue.[11]
-
Solution Workflow:
-
Verify the Issue: Inject a clean solvent blank followed by a fresh, clean standard of this compound. If the peak area is restored, contamination is the likely culprit.
-
Inlet Maintenance: Replace the GC inlet liner and septum. The septum can also be a source of leaks over time.[11]
-
Column Maintenance: Trim the first 10-15 cm from the front of the GC column to remove non-volatile residues.
-
Preventative Measures: Incorporate a guard column or use sample preparation techniques (e.g., Solid Phase Extraction) to remove matrix components before injection.
-
-
-
Cause B: Adsorption in the Sample Vial or Autosampler Syringe.
-
Explanation: this compound, being a long-chain alkane, can adsorb to glass or plastic surfaces, especially if the sample is stored in a highly polar solvent without sufficient organic modifier.
-
Solution Workflow:
-
Solvent Check: Ensure your sample is dissolved in a solvent that fully solubilizes this compound. If using a polar solvent like methanol, ensure the concentration of organic solvent is high enough.
-
Vial Selection: Use deactivated glass vials or vials with silanized inserts to minimize active sites for adsorption.
-
Syringe Wash: Increase the number of syringe washes with a strong organic solvent (e.g., hexane) between injections to ensure no carryover or adsorption within the syringe.
-
-
Issue 2: Retention Time Shift of this compound
Symptom: The retention time of the this compound peak is not consistent, either drifting earlier or later during a sequence.
Potential Causes & Solutions:
-
Cause A: GC Column Degradation or Contamination.
-
Explanation: As mentioned in Issue 1, contamination can alter the stationary phase of the column, leading to retention time shifts.[11] Column bleed at high temperatures can also change the column's properties over time.
-
Solution: Perform the column maintenance steps outlined in Issue 1. Additionally, bake out the column according to the manufacturer's instructions to remove contaminants.
-
-
Cause B: Leak in the GC System.
-
Explanation: A small leak at the inlet septum, column fittings, or gas lines will cause a drop in the column head pressure, leading to longer retention times.
-
Solution: Use an electronic leak detector to systematically check for leaks at all fittings from the gas trap to the detector. Pay close attention to the septum and the column nut at the inlet.
-
-
Cause C: Inconsistent Oven Temperature.
-
Explanation: Poor GC oven temperature control or reproducibility will directly impact retention times.
-
Solution: Verify the GC oven's temperature accuracy and stability using a calibrated thermometer. Ensure the oven program is not being inadvertently changed between runs.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Symptom: The this compound peak is not symmetrical, showing significant tailing or fronting.
Potential Causes & Solutions:
-
Cause A: Active Sites in the GC System (Tailing).
-
Explanation: Tailing is often caused by unwanted interactions between the analyte and active sites in the system (e.g., in the liner, column, or detector).
-
Solution: Use a deactivated or silanized inlet liner. Ensure the column is properly installed and not extending too far into the detector.
-
-
Cause B: Column Overload (Fronting).
-
Explanation: Injecting too high a concentration of the internal standard can saturate the column, leading to a "shark-fin" or fronting peak shape.[11]
-
Solution: Reduce the concentration of the this compound internal standard in your samples. If necessary, use a split injection instead of splitless to reduce the amount of sample entering the column.
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 1 mg/mL stock solution and a 10 µg/mL working internal standard solution.
Materials:
-
This compound (neat)
-
Anhydrous Hexane (or other suitable solvent)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the sealed vial of this compound to warm to ambient temperature for at least 30 minutes before opening to prevent condensation.
-
Stock Solution Preparation (1 mg/mL): a. Accurately weigh approximately 10 mg of neat this compound into a 10 mL volumetric flask. b. Record the exact weight. c. Add a small amount of hexane to dissolve the standard. d. Once dissolved, fill the flask to the 10 mL mark with hexane. e. Cap and invert the flask 15-20 times to ensure homogeneity. f. Transfer to a labeled amber glass vial and store at -20°C.
-
Working Solution Preparation (10 µg/mL): a. Allow the stock solution to warm to room temperature. b. Using a calibrated micropipette, transfer 1.0 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask. c. Dilute to the mark with hexane. d. Cap and invert to mix thoroughly. e. Aliquot into smaller, labeled vials for daily use to minimize contamination and solvent evaporation. Store at 4°C for short-term use or -20°C for longer periods.
Visualization: Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for diagnosing issues with an internal standard in a chromatographic analysis.
Caption: Troubleshooting workflow for internal standard issues.
References
-
Novachem Pty Ltd. (2018). N-TETRADECANE (D30, 98%) Safety Data Sheet. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. (n.d.). Thermal stability characteristics of n-tetradecane and poly (methyl.... [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
ResearchGate. (2015). Steadily decreasing area of Internal Standard in GC-MS over time. What could cause this?[Link]
-
National Center for Biotechnology Information. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. [Link]
-
National Center for Biotechnology Information. (n.d.). Tetradecane. PubChem. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. isotope.com [isotope.com]
- 4. n-Tetradecane (D30,98%) | LGC Standards [lgcstandards.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Tetradecane | C14H30 | CID 12389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. isotope.com [isotope.com]
- 10. N-TETRADECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of N-Tetradecane-D30 Solutions
Welcome to the technical support guide for N-Tetradecane-D30 solutions. This resource is designed for researchers, scientists, and drug development professionals who rely on the integrity of deuterated standards for accurate quantitative analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound solutions. Our goal is to provide you with the expertise and practical insights needed to maintain the fidelity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is the deuterated form of n-tetradecane, where all 30 hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical inertness and distinct mass make it an excellent tool for correcting variations during sample preparation and analysis.[2]
Q2: What are the ideal storage conditions for neat this compound and its solutions?
For neat this compound, storage at room temperature, protected from light and moisture, is recommended.[1][3] When prepared as a solution, storage conditions become more critical to prevent degradation. It is advisable to store solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[4] To prevent contamination and degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use vials.[4]
Q3: Is this compound susceptible to hydrogen-deuterium (H/D) exchange?
For a perdeuterated alkane like this compound, H/D exchange is not a significant concern under typical laboratory conditions.[5] H/D exchange primarily affects deuterium atoms attached to heteroatoms (e.g., -OD, -ND) or activated carbon atoms (e.g., adjacent to a carbonyl group).[5] Since this compound consists solely of carbon-deuterium bonds in a non-activated aliphatic chain, the deuterium labels are highly stable.
Q4: My analytical results are inconsistent. Could my this compound solution have degraded?
Inconsistent analytical results, such as drifting calibration curves or unexplained variability in quality control samples, can be an indication of internal standard degradation. Other signs include the appearance of unexpected peaks in the chromatogram or a noticeable decrease in the response of the this compound peak over time.
Troubleshooting Guide: Degradation of this compound Solutions
This section provides a detailed, question-and-answer-based guide to identifying, understanding, and mitigating the degradation of this compound solutions.
Issue 1: I observe unexpected peaks eluting near my this compound standard in my GC-MS analysis. What could be the cause?
Answer: The appearance of new, unexpected peaks can be a strong indicator of degradation. For a long-chain alkane like this compound, the most probable cause of chemical degradation in a laboratory setting is autoxidation.
Causality: Autoxidation is a free-radical chain reaction initiated by exposure to oxygen, and accelerated by light and heat.[6] This process can lead to a variety of oxidation products.
Likely Degradation Products:
-
Hydroperoxides (CD3(CD2)xCD(OOD)(CD2)yCD3): The initial products of autoxidation. These are often unstable and may not be directly observed.
-
Alcohols (Tetradecanols-D29): Formed from the decomposition of hydroperoxides.
-
Ketones (Tetradecanones-D28): Resulting from the oxidation of secondary alcohols.
-
Carboxylic Acids: Formed from further oxidation, particularly at the terminal carbons.[2]
These degradation products will have different retention times than the parent this compound.
Diagram: Autoxidation Pathway of this compound
Sources
- 1. louisville.edu [louisville.edu]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Autoxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Matrix Effects on N-Tetradecane-D30 Quantification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the quantification of N-Tetradecane-D30 in complex biological matrices. Here, we delve into the intricacies of matrix effects in LC-MS/MS analysis, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the accuracy and reproducibility of your results.
Understanding the Challenge: What are Matrix Effects?
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids (especially phospholipids), and metabolites.[2] A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of these co-eluting matrix components.[1][3] This phenomenon can lead to two primary outcomes:
-
Ion Suppression: A decrease in the analyte's signal intensity, which is the more common effect.[1][4]
-
Ion Enhancement: An increase in the analyte's signal intensity.[1]
Both ion suppression and enhancement can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[5][6] The underlying mechanisms are not fully understood but are thought to involve competition for charge or available space on the surface of electrospray droplets, or changes in droplet evaporation efficiency.[4][7][8] For a non-polar compound like this compound, co-eluting hydrophobic and lipophilic matrix components are of particular concern.
Why is this compound Susceptible?
While this compound serves as a stable isotope-labeled internal standard (SIL-IS) for its non-deuterated counterpart, its quantification can still be impacted by matrix effects. The assumption that a SIL-IS perfectly co-elutes and experiences identical matrix effects as the analyte is not always valid.[9][10] Subtle differences in chromatographic retention times between the deuterated and non-deuterated forms, known as the deuterium isotope effect, can lead to differential ion suppression if they elute in a region of changing matrix interference.[9][11]
Troubleshooting Guide: Diagnosing and Resolving Matrix Effect Issues
This section addresses common problems encountered during the quantification of this compound and provides a logical, step-by-step approach to troubleshooting.
Problem 1: Poor Reproducibility and Inaccurate Quantification
-
Symptom: You observe high variability (%CV) in your quality control (QC) samples across different batches or inconsistent analyte-to-internal standard response ratios.
-
Potential Cause: Inconsistent matrix effects between different lots of biological matrix or between calibration standards and study samples.[12] Phospholipids are a major culprit in plasma and serum, as they can co-extract with analytes and cause significant ion suppression.[13][14][15]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
-
Actionable Steps:
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment as detailed in Section 4. This will provide a quantitative measure (Matrix Factor) of the ion suppression or enhancement.[16][17]
-
Optimize Sample Preparation: If significant matrix effects are confirmed, enhance your sample cleanup.
-
Phospholipid Removal: Incorporate specific phospholipid removal strategies, such as HybridSPE® or Phree™ Phospholipid Removal plates. These techniques use zirconia-coated silica to selectively retain phospholipids.[13][14]
-
Extraction Method: If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[18][19]
-
-
Refine Chromatography: Adjust the LC gradient to ensure this compound and its analyte do not elute in regions of high ion suppression. A post-column infusion experiment (see Section 4) can identify these suppression zones.[5][20]
-
Problem 2: Failed Validation Batches Due to Inconsistent IS Response
-
Symptom: The response of this compound is highly variable across a validation run, even when the analyte response is stable.
-
Potential Cause: The internal standard itself is experiencing variable matrix effects, or there is an issue with the purity of the deuterated standard.[9] Exogenous materials, such as polymers from plasticware or anticoagulants like lithium heparin, can also cause matrix effects.[21]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IS response.
-
Actionable Steps:
-
Verify Internal Standard Purity: Ensure your this compound standard has high isotopic enrichment (ideally >98%) to minimize interference from any unlabeled N-Tetradecane.[9][22]
-
Evaluate Exogenous Factors: Systematically test for contaminants. For instance, process blank matrix in different brands of collection tubes or microplates to see if the IS response changes.[21]
-
Assess Ionization Source: Matrix effects can be dependent on the mass spectrometer's ion source design. If possible, test the method on a different instrument or with a different ionization source (e.g., APCI instead of ESI), as APCI can be less susceptible to matrix effects.[7][21]
-
Frequently Asked Questions (FAQs)
Q1: What is a Matrix Factor and how is it calculated? A1: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It's calculated by comparing the peak area of an analyte (or IS) spiked into a post-extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[16][17]
-
Formula: Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Q2: What are the regulatory expectations for matrix effect assessment? A2: Regulatory bodies like the FDA and EMA require that matrix effects be evaluated during bioanalytical method validation.[23][24][25] The goal is to ensure that the matrix does not impact the accuracy, precision, and reproducibility of the method.[25][26] Typically, this involves analyzing QC samples in at least six different lots of the biological matrix.[27]
| Guideline | Key Requirement for Matrix Effects |
| FDA | The sponsor should ensure that there are no matrix effects throughout the application of the method. The effects of the matrix on ion suppression, ion enhancement, or extraction efficiency should be determined.[25] |
| EMA | The matrix effect should be assessed by analyzing at least 6 lots of blank matrix. The matrix factor (analyte peak response in the presence of matrix / analyte peak response in absence of matrix) and the IS-normalized matrix factor should be determined. The CV of the IS-normalized matrix factor should not be greater than 15%.[23][28] |
Q3: Can a deuterated internal standard like this compound always correct for matrix effects? A3: While a stable isotope-labeled internal standard is the best tool available to compensate for matrix effects, it is not always a perfect solution.[5][9] The ability of a SIL-IS to correct for matrix effects depends on its ability to co-elute and behave identically to the analyte during ionization.[9] If there is even a slight chromatographic separation between the analyte and the IS (the deuterium isotope effect), and this separation occurs in a region of steep change in ion suppression, the correction will be imperfect.[10][11]
Q4: My method uses protein precipitation, which is fast. What's the easiest way to reduce matrix effects without a complete redevelopment? A4: The simplest approach is sample dilution.[29] Diluting the supernatant after protein precipitation can significantly reduce the concentration of matrix components, thereby mitigating their effect on ionization.[30] However, this is only feasible if the resulting analyte concentration remains well above the lower limit of quantification (LLOQ) of your assay.[29] Another effective strategy is to use specialized protein precipitation plates that also remove phospholipids.[15][30]
Key Experimental Protocols
Here are detailed, step-by-step protocols for essential experiments to diagnose and quantify matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
This protocol, adapted from regulatory guidelines, provides a quantitative measure of the matrix effect.[16][17]
Objective: To calculate the Matrix Factor (MF) for this compound at low and high concentrations.
Materials:
-
Blank biological matrix (at least 6 different lots)
-
This compound standard solution
-
Validated sample extraction procedure materials
-
LC-MS/MS system
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare QC samples at low and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): a. Extract blank biological matrix from at least six different sources using your validated method. b. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with this compound to the same low and high concentrations as in Set A.
-
-
Analysis: Inject both sets of samples onto the LC-MS/MS system and record the peak areas for this compound.
-
Calculation:
-
Calculate the average peak area for each concentration level in Set A and Set B.
-
Matrix Factor (MF) = (Average Peak Area from Set B) / (Average Peak Area from Set A)
-
Calculate the IS-Normalized Matrix Factor if you are also analyzing the non-deuterated analyte.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor from the different lots of matrix should be ≤15%.[28]
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This experiment helps to identify the regions in your chromatogram where ion suppression or enhancement occurs.[5][16]
Objective: To visualize the effect of the matrix on the this compound signal throughout the chromatographic run.
Workflow Diagram:
Caption: Experimental setup for a post-column infusion experiment.
Procedure:
-
System Setup: a. Set up the LC system with the analytical column used for your assay. b. Using a T-connector, connect a syringe pump between the LC column outlet and the mass spectrometer inlet.
-
Infusion: a. Fill a syringe with a solution of this compound at a concentration that gives a stable, mid-range signal (e.g., 50-75% of full scale). b. Begin infusing this solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Analysis: a. Once a stable baseline signal for this compound is observed, inject a prepared extract of a blank biological matrix sample.
-
Data Interpretation: a. Monitor the this compound signal throughout the chromatographic run. b. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively. c. Compare the retention time of your analyte with these regions to determine if there is a risk of matrix effects.[20]
References
-
Taylor, P. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
-
Liao, C., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
-
Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Chromatography Online. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Labsci @ Pittcon. (2025). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
Taylor & Francis Online. (2012). Matrix Effects and Application of Matrix Effect Factor. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Taylor & Francis Online. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
PubMed. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis. [Link]
-
PubMed Central. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
PubMed Central. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
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PubMed Central. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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PubMed. (2004). Ion suppression in mass spectrometry. [Link]
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Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. [Link]
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U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
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Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. [Link]
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University of Wollongong Research Online. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. [Link]
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Journal of the American Society for Mass Spectrometry. (2006). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. [Link]
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LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Clinical Chemistry. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
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European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
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Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
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PubMed. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. [Link]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]
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PubMed Central. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]
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PubMed. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. [Link]
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International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
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Technical Support Center: Optimizing N-Tetradecane-D30 Peak Shape in Chromatography
Welcome to the technical support center for the chromatographic analysis of N-Tetradecane-D30. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate quantification of this deuterated internal standard. Achieving a symmetrical, sharp peak is paramount for reliable data. This document provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve common peak shape issues, ensuring the integrity of your analytical results.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the gas chromatography (GC) analysis of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.
Question: Why is my this compound peak tailing, and how can I resolve it?
Peak tailing, where the latter half of the peak is drawn out, is a frequent issue that can compromise peak integration and reduce accuracy. While this compound is a non-polar compound, tailing can still occur due to both physical and chemical factors within the GC system.[1][2][3]
Primary Cause 1: Active Sites in the Flow Path
-
Expertise & Experience: Although this compound is non-polar, it can still be affected by active sites, particularly silanol groups (-Si-OH), present on the surfaces of untreated glass inlet liners, column cuts, or contaminated portions of the column.[3][4] These sites can cause undesirable secondary interactions, retarding a portion of the analyte molecules as they pass through the system, which results in a tailing peak.[4]
-
Solution:
-
Use an Inert Flow Path: Employ high-quality, deactivated inlet liners. Modern liners are treated to cap silanol groups, providing a more inert surface.[5] Companies like Agilent and Restek offer ultra-inert flow path components designed to minimize such interactions.
-
Proper Column Installation: Ensure the column is cut cleanly and squarely. A poor cut can expose active sites and create turbulence.[1][6] Re-cut 5-10 cm from the column inlet if contamination is suspected.
-
Regular Maintenance: Replace the inlet liner and septum regularly to prevent the buildup of non-volatile residues from previous injections, which can create new active sites.[7][8]
-
Primary Cause 2: Physical Issues and Dead Volume
-
Expertise & Experience: If all peaks in the chromatogram, including the solvent peak, are tailing, the problem is likely physical rather than chemical.[6] "Dead volume" or "unswept volume" in the flow path, caused by improper column installation in the inlet or detector, can lead to sample diffusion and band broadening, which manifests as tailing.[6]
-
Solution:
-
Verify Column Position: Consult your GC manufacturer's instructions to ensure the column is installed at the correct insertion depth in both the inlet and the detector.[1] An incorrect position can create gaps where the carrier gas flow is not efficient, leading to peak distortion.
-
Check Connections: Ensure all fittings and ferrules are correctly tightened. Leaks can disrupt the carrier gas flow path and cause a variety of peak shape problems.
-
Primary Cause 3: Inappropriate Liner Volume or Type
-
Expertise & Experience: The volume of the liner must be sufficient to contain the vaporized sample and solvent. If the liner volume is too small for the injection volume and conditions (inlet temperature, pressure), the sample can expand beyond the liner ("backflash"), leading to contamination, carry-over, and poor peak shape.[9] Conversely, a liner with an excessively large diameter can increase the time it takes to transfer the sample to the column, also causing tailing.[9]
-
Solution:
-
Calculate Solvent Expansion Volume: Use an online calculator to determine the vapor volume of your solvent at your specific inlet temperature and pressure. Ensure your liner's volume can accommodate this.
-
Select the Right Liner: For splitless injections, common in trace analysis where internal standards like this compound are used, a single taper liner, often with deactivated glass wool, is an excellent choice.[10] The taper helps to focus the sample onto the column head, while the wool aids in vaporization and wipes the syringe needle.[10]
-
Question: My this compound peak is fronting. What is the cause and solution?
Peak fronting, an asymmetry where the front of the peak is sloped, is typically caused by column overload or a mismatch between the sample solvent and the stationary phase.[5][11]
Primary Cause: Column Overload
-
Expertise & Experience: Injecting too much analyte mass onto the column can saturate the stationary phase at the point of introduction.[2] This causes excess analyte molecules to travel down the column more quickly, ahead of the main band, resulting in a fronting peak.
-
Solution:
-
Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was overloaded.
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of analyte reaching the column.
-
Use a Higher Capacity Column: If dilution is not feasible, consider a column with a larger internal diameter or a thicker stationary phase film, both of which increase sample capacity.[12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal starting GC parameters for this compound analysis?
While the optimal parameters depend on the specific application and instrument, the following table provides a robust starting point for method development. This compound is a non-polar, high-boiling point compound, and the parameters reflect this.
| Parameter | Recommended Setting | Rationale |
| Column Phase | 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms, TG-5MS) | This non-polar phase separates compounds primarily by boiling point, which is ideal for hydrocarbons.[13] It provides excellent inertness and low bleed. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Offers a good balance of resolution, speed, and sample capacity for general-purpose analysis.[14] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Maintain a constant flow rate (e.g., 1.0-1.5 mL/min). |
| Inlet Temperature | 280 - 300 °C | Ensures rapid and complete vaporization of this compound (Boiling Point: ~253°C) and other analytes in the sample. |
| Injection Mode | Splitless (for trace analysis) | Maximizes the transfer of analyte to the column, which is essential for sensitivity. |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 10-15°C/min to 300°C (hold 5 min) | The initial low temperature helps in focusing the analytes at the head of the column, leading to sharper peaks.[1][2] The ramp rate can be adjusted to optimize resolution. |
| Detector (MS) | Transfer Line: 280°C, Ion Source: 230°C | Prevents condensation of the analyte before it reaches the detector and ensures efficient ionization.[14] |
Q2: How does my choice of solvent impact the peak shape?
The injection solvent plays a crucial role in focusing the analyte band at the head of the column, a phenomenon known as "solvent focusing."[2] For best results, the initial oven temperature should be set about 20°C below the boiling point of your injection solvent.[1] Using a solvent like hexane (B.P. 69°C) with a low initial oven temperature (e.g., 40-60°C) allows the solvent to condense at the column inlet, forming a temporary liquid film that traps the this compound in a very narrow band. As the oven temperature ramps up, the solvent vaporizes, releasing the analyte to begin its separation, resulting in a very sharp, symmetrical peak. A mismatch, such as using a non-polar solvent like hexane with a highly polar column (e.g., WAX), can lead to poor focusing and split peaks.[1][2]
Q3: Can poor peak shape be a sign that my column is aging or contaminated?
Absolutely. If you observe consistently degrading peak shape (especially tailing) for active compounds, and eventually for non-polar compounds like this compound, it is a strong indicator of column contamination or degradation.[6][7] The inlet side of the column is most susceptible to contamination from non-volatile sample matrix components. This contamination can create active sites.[8]
Solution:
-
Trim the Column: Disconnect the column from the inlet, carefully cut 10-20 cm from the front end using a ceramic scoring wafer, and reinstall it.[1]
-
Bake Out the Column: After trimming, condition the column by heating it to its maximum isothermal temperature limit (or 20°C above the final oven temperature of your method) for a few hours with carrier gas flowing. Do not connect the column to the detector during this process to avoid contaminating it.
Part 3: Visualization & Workflows
A logical troubleshooting approach is critical to efficiently resolving peak shape issues. The following diagram illustrates a typical workflow for diagnosing peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
References
-
Phenomenex. (2018, December 5). How does injection port liner deactivation affect peak shape in GC?[Link]
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
ResearchGate. (n.d.). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. [Link]
-
Agilent Technologies. (n.d.). GC Inlets An Introduction. [Link]
-
American Laboratory. (2016, July 26). Selecting a GC Inlet Liner. [Link]
-
Scribd. (n.d.). Understanding The GC Inlet: Which One Is More Appropriate For Your Method?[Link]
-
Crawford Scientific. (n.d.). Gas Chromatography Liner Selection Guide. [Link]
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Restek Corporation. (n.d.). TROUBLESHOOTING GUIDE. [Link]
-
Chromatography Forum. (2007, August 17). why peak tailing. [Link]
-
GL Sciences. (n.d.). 4-1 Distorted peak shapes. [Link]
-
Agilent Technologies. (n.d.). Understanding the GC Inlet. Which one is more appropriate for your method?[Link]
-
Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. [Link]
-
Restek Corporation. (2025). Does the Outer Diameter of the Liner Matter? LCGC International. [Link]
-
Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide. [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills II | Reduced Peak Size. [Link]
-
LCGC International. (2014, April 17). The LCGC Blog: Capillary GC Liner Selection Guide. [Link]
-
GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
LCGC International. (n.d.). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. [Link]
-
Chemistry For Everyone. (2025, March 14). What Causes Tailing In Gas Chromatography? [YouTube video]. [Link]
-
Restek Corporation. (n.d.). Peak Tailing in GC Trace Analysis. [Link]
-
Fisher Scientific. (n.d.). GC Columns. [Link]
-
MDPI. (n.d.). Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. [Link]
-
Phenomenex. (2025, July 24). Guide to Choosing a GC Column. [Link]
-
Phenomenex. (2022, May 20). Sharper Peak Shape & Sensitivity in Gas Chromatography. [Link]
-
Restek Corporation. (2018, January 14). GC compounds - poor peak shapes and missing peaks. [Link]
-
J-STAGE. (n.d.). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with...[Link]
-
PubMed Central. (2024, November 26). Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ13C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry. [Link]
-
National Institutes of Health. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
-
National Institutes of Health. (n.d.). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. [Link]
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Navigating the Nuances of N-Tetradecane-D30 Solubility: A Technical Support Guide
Welcome to the technical support center for N-Tetradecane-D30. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the solubility characteristics of this deuterated alkane. Here, we move beyond simple data sheets to explain the "why" behind experimental observations, offering practical troubleshooting advice and robust protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the solubility of this compound?
This compound, as a long-chain, nonpolar alkane, adheres to the principle of "like dissolves like."[1][2] Its solubility is primarily dictated by intermolecular forces, specifically van der Waals dispersion forces.[1] For dissolution to occur, the energy required to break the solute-solute (this compound) and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.
Due to its nonpolar nature, this compound is hydrophobic and practically insoluble in polar solvents like water.[3][4][5] The strong hydrogen bonding network between water molecules is energetically much more favorable than the weak van der Waals forces that would form between water and the alkane.[1] Conversely, it is readily soluble in nonpolar organic solvents where the intermolecular forces are of a similar type and magnitude.[3][6][7]
Q2: How does the deuterium labeling in this compound affect its solubility compared to non-deuterated n-tetradecane?
The substitution of hydrogen with deuterium is a subtle structural change that can lead to minor but measurable differences in physical properties, a phenomenon known as the isotopic effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a smaller molecular volume and altered polarizability for the deuterated molecule.
Q3: Which organic solvents are recommended for dissolving this compound?
Based on its nonpolar character, the following solvents are recommended, categorized by their polarity:
-
Nonpolar Solvents: These are the most suitable solvents for this compound. Examples include hexane, heptane, cyclohexane, toluene, and benzene.[1][3] In these solvents, the dissolution process is energetically favorable as similar van der Waals forces are exchanged.
-
Polar Aprotic Solvents: Solvents like diethyl ether, acetone, and ethyl acetate can also dissolve this compound.[6][7] While these solvents have a dipole moment, their overall character allows for favorable interactions with the alkane.
-
Polar Protic Solvents: Alcohols such as ethanol and methanol are generally poor solvents for long-chain alkanes.[9] While some solubility may be observed, complete miscibility is unlikely, especially at room temperature.
Quantitative Solubility Data
The following table summarizes the solubility of n-tetradecane, which serves as a reliable proxy for this compound, in various common organic solvents. Please note that precise quantitative data for this compound is not extensively published; these values are based on the properties of n-tetradecane.
| Solvent | Chemical Formula | Polarity | Solubility of n-Tetradecane (Proxy for this compound) |
| Water | H₂O | Polar Protic | Insoluble (<0.0001 g/L)[10] |
| Hexane | C₆H₁₄ | Nonpolar | Miscible[3] |
| Toluene | C₇H₈ | Nonpolar | Miscible |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[6][7] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[6][7] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[11] |
| Methanol | CH₃OH | Polar Protic | Partially miscible[9] |
Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount will dissolve, though it may not be fully miscible.
Experimental Protocols
Protocol 1: Standard Method for Determining Solubility
This protocol outlines a straightforward method for determining the approximate solubility of this compound in a given solvent at room temperature.
Caption: Workflow for determining solubility by incremental addition.
Detailed Steps:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and transfer it to a clear, sealable container (e.g., a glass vial).
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., using a vortex mixer or a shaker bath) for a set period to ensure equilibrium is reached.
-
Observation: Visually inspect the solution against a well-lit background to see if all the solute has dissolved.
-
Iteration:
-
If the solute has completely dissolved, add a further known quantity of this compound and repeat steps 3 and 4.
-
If the solute has not completely dissolved, add a known volume of solvent until complete dissolution is achieved.
-
-
Calculation: Once the saturation point is reached (the point at which no more solute will dissolve), calculate the solubility in your desired units (e.g., mg/mL or mol/L).
Troubleshooting Guide
Issue 1: Incomplete Dissolution in a Recommended Nonpolar Solvent
Possible Causes & Solutions:
-
Insufficient Mixing/Agitation: Long-chain alkanes can be slow to dissolve.
-
Solution: Increase the mixing time or use more vigorous agitation, such as sonication.
-
-
Temperature Effects: Solubility of alkanes in organic solvents generally increases with temperature.[3]
-
Solution: Gently warm the solution in a controlled temperature bath. Be mindful of the solvent's boiling point and potential evaporation.
-
-
Contamination: The presence of impurities in either the solvent or the this compound can affect solubility.
-
Solution: Use high-purity solvents and ensure your glassware is scrupulously clean and dry.
-
Issue 2: Phase Separation or Cloudiness Observed
Possible Causes & Solutions:
-
Solvent Polarity: The chosen solvent may be too polar for the desired concentration of this compound.
-
Solution: Switch to a less polar solvent (e.g., from ethyl acetate to hexane).
-
-
Temperature Drop: A decrease in temperature can cause a previously dissolved alkane to precipitate out of the solution.
-
Solution: Maintain a constant temperature throughout your experiment. If working at elevated temperatures, allow the solution to cool to room temperature under controlled conditions to observe for precipitation.
-
-
Moisture Contamination: The presence of water in the organic solvent can significantly reduce the solubility of the nonpolar this compound.
-
Solution: Use anhydrous solvents and dry glassware.
-
Caption: A logical workflow for troubleshooting common solubility issues.
References
- BenchChem. (2025). Technical Support Center: Overcoming Low Solubility of Long-Chain Alkanes.
- Solubility of Things. Tetradecane.
- ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
- Thermo Fisher Scientific. n-Tetradecane, 99%.
- BenchChem. (2025). Application Notes and Protocols for Solubilizing Hydrophobic Compounds with N-Hexyl-D-gluconamide.
- Sigma-Aldrich. n-Tetradecane for synthesis.
- Tokyo Chemical Industry Co., Ltd. Tetradecane.
- ACS Publications. (Year not specified). Partial Miscibility Behavior of the Ternary Mixture Carbon Dioxide + n-Tetradecane + Methanol.
- IUPAC. (1994). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS.
- ChemicalBook. Tetradecane CAS#: 629-59-4.
- Hefter, G.T. (1986). Tetradecane; C14H30; [629-59-4] (2) Water; H2O; [7732-18-5]. Murdoch University.
- Merck. n-Tetradecane CAS 629-59-4.
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
- ChemBK. (2022). n-Tetradecane.
- NOAA. N-TETRADECANE.
- PubChem. Tetradecane.
- National Institute of Standards and Technology. Tetradecane - the NIST WebBook.
- PubMed. (Year not specified). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase.
- ResearchGate. (2025). Thermophysical Behavior of n-Alkane + Alkylbenzoate Mixed Solvents. Measurements and Properties Modeling.
- European Union. (2021).
- Sigma-Aldrich. Solvent Miscibility Table.
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting.
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
- FooDB. Showing Compound N-Tetradecane (FDB004731).
- Queen's University Belfast Research Portal. (2022).
- Cheméo. Chemical Properties of Tetradecane (CAS 629-59-4).
- ResearchGate. (2025). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase.
- Journal of Chemical Education. (2024).
- PubMed. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase.
- Chem-Station Int. Ed. (2024). Solvent Isotope Effect.
- Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- Bryan Research & Engineering, LLC. Solubility of Hydrocarbons in Physical Solvents.
- Agilent.
- ComplianceOnline. Troubleshooting Dissolution Methods for Solid Oral Dosage Forms.
- National Institute of Standards and Technology.
- Sigma-Aldrich. Solvent Miscibility Table.
- Gaylord Chemical.
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Technical Support Center: Isotopic Purity of N-Tetradecane-D30
Welcome to the technical support center for N-Tetradecane-D30. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to isotopic impurities and ensure the accuracy of your experimental results. As a Senior Application Scientist, I will guide you through the intricacies of identifying, quantifying, and correcting for these impurities.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities in this compound and why are they a concern?
A1: this compound (C₁₄D₃₀) is a deuterated analog of n-tetradecane where ideally all 30 hydrogen atoms are replaced by deuterium. However, in practice, the synthesis of deuterated compounds is never 100% complete.[1] This results in a population of molecules with varying numbers of deuterium atoms, known as isotopologues. For instance, a batch of this compound will inevitably contain small amounts of N-Tetradecane-D29 (C₁₄HD₂₉), N-Tetradecane-D28 (C₁₄H₂D₂₈), and so on.[1]
These isotopic impurities are a concern because they can significantly impact experimental outcomes. In fields like quantitative mass spectrometry, where deuterated compounds are often used as internal standards, the presence of less-deuterated species can interfere with the accurate quantification of the target analyte.[2] Similarly, in neutron scattering studies, the precise level of deuteration is critical for controlling the scattering contrast.
It's crucial to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[1]
-
Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of C₁₄D₃₀ molecules in the entire batch).[1]
A high isotopic enrichment does not guarantee a high abundance of the desired D30 species, especially with a large number of deuteration sites.
Q2: How can I determine the isotopic purity of my this compound sample?
A2: A combination of analytical techniques is typically employed to provide a comprehensive picture of the isotopic purity of deuterated compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is exceptionally precise for quantifying the small amounts of residual hydrogen in a highly deuterated sample.[1] By comparing the integral of the residual proton signals to a known internal standard, you can determine the overall isotopic enrichment with high accuracy. For a more detailed analysis, Carbon-13 NMR (¹³C-NMR) can also be utilized. Deuterium-induced isotope shifts on neighboring ¹³C resonances can help quantify the degree of deuteration at specific sites within the molecule.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is the primary tool for determining the distribution of different isotopologues (species abundance).[5][6] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for volatile compounds like n-tetradecane.[3] The mass spectrum will show a cluster of peaks corresponding to the different deuterated species (M, M-1, M-2, etc.), and their relative intensities reflect their abundance.
Table 1: Comparison of Analytical Techniques for Isotopic Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| ¹H-NMR | Overall isotopic enrichment (residual protons) | High precision for low proton concentrations. | Does not provide the distribution of isotopologues. |
| ¹³C-NMR | Site-specific deuteration levels | Provides detailed positional information. | Lower sensitivity than ¹H-NMR. |
| Mass Spec | Isotopologue distribution (species abundance) | Directly measures the different deuterated species. | Requires correction for natural isotope abundance. |
Q3: My mass spectrometry data for this compound shows multiple peaks even for a pure standard. Is this expected?
A3: Yes, this is entirely expected and is due to the natural abundance of stable isotopes, primarily Carbon-13 (¹³C). The natural abundance of ¹³C is approximately 1.1%. In a molecule with 14 carbon atoms like n-tetradecane, there is a significant probability that one or more of these carbons will be a ¹³C isotope, resulting in a mass peak one or two daltons higher than the monoisotopic mass (the mass of the molecule with all ¹²C and ¹D).
This natural isotopic distribution convolutes the observed mass spectrum of your deuterated compound. Therefore, to accurately determine the true distribution of deuterated isotopologues, a correction for the natural abundance of ¹³C is essential.[7][8]
Troubleshooting Guides
Problem 1: Inaccurate quantification when using this compound as an internal standard.
-
Possible Cause: Interference from lower-mass isotopologues of the standard with the signal of the native (non-deuterated) analyte, or vice-versa. This is especially problematic if there is a significant abundance of, for example, the D28 or D29 species.
-
Troubleshooting Steps:
-
Characterize your standard: Before use, always determine the isotopic distribution of your this compound standard using high-resolution mass spectrometry.
-
Apply a correction algorithm: Use a mathematical correction to remove the contribution of naturally occurring isotopes from your mass spectrometry data.[9][10][11] This will give you the true distribution of your deuterated species.
-
Select the appropriate isotopologue for quantification: If possible, use the signal of the most abundant and well-resolved isotopologue (ideally the D30 peak after correction) for quantification.
-
Consider a different internal standard: If significant overlap cannot be resolved, you may need to choose an internal standard with a larger mass difference from the analyte.
-
Problem 2: My calculated isotopic purity is lower than specified by the manufacturer.
-
Possible Cause 1: Incomplete correction for natural isotopic abundance.
-
Solution: Ensure you are using a validated correction algorithm and have the correct elemental formula for your compound. The natural abundances of isotopes are well-established and should be factored into your calculations.
-
-
Possible Cause 2: Hydrogen-Deuterium (H/D) exchange.
-
Solution: H/D exchange can occur under certain experimental conditions (e.g., presence of acidic or basic sites, high temperatures). Review your sample preparation and analytical methods to identify and minimize potential sources of H/D exchange. Ensure solvents are aprotic and stored under inert gas if necessary.
-
Experimental Protocols
Protocol for Correcting Mass Spectrometry Data for Natural Isotope Abundance
This protocol provides a conceptual workflow for correcting your mass spectrometry data. Several software packages and algorithms are available to perform these calculations, such as IsoCorrectoR and PolyMID.[9][10][11]
Objective: To determine the true isotopologue distribution of this compound by correcting for the natural abundance of ¹³C.
Methodology:
-
Acquire High-Resolution Mass Spectra: Analyze your this compound sample using a mass spectrometer capable of resolving the different isotopologue peaks.
-
Extract Raw Intensities: Obtain the intensities of the ion peaks corresponding to the different masses in the isotopologue cluster.
-
Define the Correction Matrix: The correction is based on a system of linear equations that can be represented in matrix form. The core of this is to calculate the theoretical isotopic distribution for a molecule with the elemental formula of n-tetradecane due to natural ¹³C abundance.
-
Apply the Correction Algorithm: The measured intensity distribution is a combination of the true deuteration profile and the natural isotope abundance. The algorithm deconvolutes these two factors. A simplified representation of the relationship is:
Measured Intensities = Correction Matrix x True Intensities
Therefore, the true intensities can be calculated by:
True Intensities = Inverse of Correction Matrix x Measured Intensities
-
Normalize the Corrected Data: The resulting corrected intensities should be normalized to 100% to represent the relative abundance of each deuterated species.
Visualizations
Workflow for Isotopic Purity Assessment and Correction
Caption: Workflow for assessing and correcting the isotopic purity of this compound.
Logical Relationship of Isotopic Impurities
Caption: Relationship between synthetic isotopologues and observed mass spectral peaks.
References
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
- Isotope correction of mass spectrometry profiles. Wiley Online Library.
- Isotope correction of mass spectrometry profiles. PubMed.
- Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. NIH.
- Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. PubMed.
- Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Semantic Scholar.
- This compound. Benchchem.
- Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. PubMed.
Sources
- 1. isotope.com [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. en-trust.at [en-trust.at]
- 8. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Background Interference with N-Tetradecane-D30
Welcome to the technical support guide for N-Tetradecane-D30. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in their analytical workflows. Here, we will address common challenges related to background interference, providing troubleshooting guides and frequently asked questions in a direct Q&A format to help you ensure the accuracy and reliability of your results.
Introduction to this compound
This compound is a deuterated form of n-tetradecane, a 14-carbon alkane. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) for the detection of hydrocarbons and other semi-volatile organic compounds.[1] The principle behind using a stable isotope-labeled internal standard is that it behaves nearly identically to its non-labeled counterpart (analyte) during sample preparation and analysis.[2] This allows for correction of variations in extraction efficiency, injection volume, and instrument response, leading to more precise and accurate quantification.[3][4][5] However, the high sensitivity of modern mass spectrometers means that even trace levels of background contamination can interfere with the analysis, compromising data integrity.[6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a high background signal for my this compound internal standard even in my blank injections. What are the likely sources?
This is a common issue, as n-tetradecane and similar hydrocarbons are ubiquitous environmental and laboratory contaminants. The source of the interference can often be systematically identified by running a series of blank injections.
Systematic Troubleshooting Protocol:
-
Solvent Blank: Inject the solvent used for sample dilution directly into the instrument. If the interference is present, the solvent itself is contaminated.
-
Vial Blank: If the solvent blank is clean, dispense the solvent into a sample vial, cap it, and then inject it. If the interference appears, the contamination is coming from your vials or caps/septa.
-
System Blank: If both the solvent and vial blanks are clean, the contamination is likely within the GC-MS system itself (e.g., injection port, column, or transfer line).
Here is a visual guide to this troubleshooting workflow:
Caption: Troubleshooting workflow for identifying the source of background interference.
Q2: My consumables (vials, caps, septa) seem to be the source of hydrocarbon contamination. What should I do?
Contamination from consumables is a frequent problem. Here’s how to address it:
-
Vials and Caps: Switch to vials and caps that are certified for mass spectrometry or are specified as "low-bleed." Avoid washing and reusing vials for trace analysis, as detergents can be a source of contamination.[7]
-
Septa: The septa in vial caps and in the GC inlet are common sources of bleed, especially at high temperatures. Use high-quality, low-bleed septa designed for GC-MS applications. Pre-conditioning septa by baking them in a separate oven before use can also help reduce bleed.
-
Plastics: Be mindful of other plastics in your sample preparation workflow. Plasticizers and other additives can leach into your samples. Whenever possible, use glass and PTFE-lined equipment. Do not use parafilm to seal vials.[7]
Q3: I've ruled out my consumables. How do I decontaminate my GC-MS system?
System contamination often builds up over time in the injector, column, and ion source.
Injector Port Maintenance: The injection port is a common site for contamination to accumulate. Regular maintenance is crucial.
-
Replace the Liner and Seal: The glass liner and gold-plated seal in the injector should be replaced regularly. Active sites on a dirty liner can cause analyte degradation and ghost peaks.[8]
-
Clean the Injector Body: If changing the liner and seal doesn't resolve the issue, the injector body itself may need cleaning. This is a more involved process and should be done according to the manufacturer's instructions.
Column Conditioning (Baking Out): Column bleed, where the stationary phase of the column breaks down at high temperatures, can contribute to background noise.[9][10]
-
Disconnect the column from the mass spectrometer detector to avoid contaminating the ion source.
-
Cap the detector end of the column.
-
Increase the carrier gas flow rate.
-
Heat the column to its maximum recommended isothermal temperature (or 20-30°C above your method's maximum temperature) and hold for several hours or overnight.[11]
Ion Source Cleaning: If the background remains high after injector and column maintenance, the MS ion source may be contaminated. This can happen if the column was not disconnected during baking or from the accumulation of non-volatile material from samples. Ion source cleaning is instrument-specific and should be performed according to the manufacturer's protocol, which typically involves mechanical cleaning with abrasive materials followed by sonication in a series of solvents (e.g., acetone, hexane, methanol).[11][12]
Q4: Could the this compound internal standard itself be the problem?
While less common, issues can arise from the internal standard solution.
-
Isotopic Purity: A critical characteristic of a deuterated internal standard is its isotopic purity.[13] If the standard contains a significant percentage of the non-deuterated (d0) form, it can contribute to the signal of the analyte you are trying to measure. Always use internal standards with high isotopic purity, typically >98%.[4]
-
Cross-Contamination: Ensure your internal standard stock solution has not been accidentally contaminated. It is good practice to prepare fresh working solutions regularly.
-
Analyte Contribution to IS Signal: Conversely, the native analyte can have a small natural abundance of isotopes that may contribute to the mass channel of the deuterated internal standard, a phenomenon known as "cross-contribution".[14] This is generally a minor effect but can be significant at very high analyte concentrations.
Q5: Can I adjust my GC-MS method parameters to reduce background interference?
Yes, method optimization can help mitigate background issues.
-
Temperature Program: A lower initial oven temperature can help to focus analytes at the head of the column, potentially separating them from very volatile contaminants. Ensure your final temperature is high enough to elute all components of interest from the column, but avoid unnecessarily high temperatures that accelerate column bleed.[15][16]
-
Carrier Gas Purity: Use high-purity (99.9995% or better) carrier gas (typically Helium or Hydrogen) and install in-line purifiers to remove any residual hydrocarbons, moisture, and oxygen.[17] An unmaintained purifier can become a source of contamination itself.[17]
-
Selected Ion Monitoring (SIM): Instead of scanning a wide mass range (full scan), use SIM mode to monitor only the specific ions for your analyte and this compound. This can significantly improve the signal-to-noise ratio by ignoring the chemical noise at other masses.
Below is a summary of common interference sources and their solutions:
| Source of Interference | Identification Method | Recommended Solution |
| Solvents | Run a direct solvent injection. | Use high-purity, GC-MS or HPLC-grade solvents.[1] |
| Vials/Caps/Septa | Run a "vial blank" with clean solvent. | Use certified low-bleed consumables; bake septa before use.[8] |
| GC Inlet | Persistent peaks after consumable changes. | Regularly replace the inlet liner, septum, and seal.[8] |
| GC Column | Rising baseline at high temperatures. | Use a low-bleed column; perform regular column conditioning.[9][10] |
| Carrier Gas | High baseline noise, presence of N₂, O₂. | Use high-purity gas with in-line purifiers.[17] |
| MS Ion Source | Poor tuning report, loss of sensitivity. | Clean the ion source according to manufacturer's protocol.[11][12] |
Q6: I've noticed a slight shift in retention time for this compound compared to native n-tetradecane. Is this normal?
Yes, this is a known chromatographic phenomenon. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[18][19] This "isotope effect" is generally small and consistent. As long as the peak shape is good and the retention time is stable, it does not typically affect quantification, as the integration software will correctly identify and measure the peak area for both the analyte and the internal standard.
Caption: Potential entry points for hydrocarbon contamination in a GC-MS system.
By systematically investigating these potential sources of interference and following good laboratory practices for system maintenance and consumable selection, you can minimize background noise and ensure the highest quality data when using this compound as an internal standard.
References
-
Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS | LCGC International. (2018-08-01). Available from: [Link]
-
Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. Available from: [Link]
-
Low-bleed GC and GCMS Columns. Gulf Bio Analytical. Available from: [Link]
-
InertCap GC Columns. GL Sciences. Available from: [Link]
-
Contaminants everywhere! Tips and tricks for reducing background signals when using LC–MS | Request PDF. ResearchGate. Available from: [Link]
-
Low Bleed GC Columns. Element Lab Solutions. Available from: [Link]
-
Ultra Low-Bleed (Q) GC/MS Columns. Agilent. Available from: [Link]
-
Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. SCIEX. (2025-05-09). Available from: [Link]
-
Ultra Low-Bleed (Q) GC/MS Columns. Gulf Bio Analytical. Available from: [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. Available from: [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. Available from: [Link]
-
Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. NIH. (2024-08-05). Available from: [Link]
-
Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. Available from: [Link]
-
What are the common contaminants in my GCMS. Agilent. Available from: [Link]
-
Isotopic analogs as internal standards for quantitative analyses by GC/MS—Evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard | Request PDF. ResearchGate. (2025-08-06). Available from: [Link]
-
Internal standard in LC-MS/MS. Chromatography Forum. (2013-08-13). Available from: [Link]
-
How to clean GCMS coloum(TG-5MS) ?. ResearchGate. (2022-03-07). Available from: [Link]
-
How Do I Maintain My GC-MS? | Gas Chromatography-Mass Spectrometry. IntechOpen. (2019-11-28). Available from: [Link]
-
GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation. Scirp.org. Available from: [Link]
-
Retention Time shifts using deuterated internal standards. Skyline. (2021-03-23). Available from: [Link]
-
Maintaining your Agilent GC and GC/MS Systems. Postnova Analytics GmbH. Available from: [Link]
-
Organic Geochemistry of Petroleum Hydrocarbons in Middle to Upper Devonian Outcrop Samples from Mackenzie Plain Area. Available from: [Link]
-
GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. (2021-04-29). Available from: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. (2014-04-01). Available from: [Link]
-
Steadily decreasing area of Internal Standard in GC-MS over time. What could cause this?. Available from: [Link]
-
Source of GCMS Contaminant?. Chromatography Forum. (2012-09-26). Available from: [Link]
-
Agilent GCMS Ion Source Maintenance | Part 3 of 3. YouTube. (2022-10-04). Available from: [Link]
-
Mechanistic studies. GC-MS yield using n-dodecane as an internal standard. n.d. = not detected …. ResearchGate. Available from: [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available from: [Link]
-
Tetradecane. NIST. Available from: [Link]
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- 2. scispace.com [scispace.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 8. Source of GCMS Contaminant? - Chromatography Forum [chromforum.org]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
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- 19. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: N-Tetradecane-D30 Analytical Standards
Welcome to the dedicated support center for N-Tetradecane-D30 analytical standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and longevity of your standards, leading to reliable and reproducible experimental outcomes. Here, we address common questions and troubleshooting scenarios encountered during the handling, storage, and application of this compound.
Frequently Asked Questions (FAQs)
This section covers the fundamental aspects of this compound shelf life and proper management.
Q1: What is the expected shelf life of this compound?
The term "shelf life" for a stable chemical standard like this compound refers to the period during which the unopened product, stored under recommended conditions, will maintain its specified chemical and isotopic purity. This compound is a chemically stable, saturated alkane and is not prone to rapid degradation.[1][2][3]
Most manufacturers indicate that the product is stable if stored under recommended conditions and may provide a "re-analysis" or "retest" date on the Certificate of Analysis (CofA), often around three years from the date of manufacture.[4] This is not a strict expiration date but a recommendation to re-verify the purity for critical applications. The true "expiration date" is often considered the period after the container is opened, with many regulatory bodies suggesting a maximum of one year to mitigate risks of contamination.[5]
Q2: What are the optimal storage conditions for this compound?
Proper storage is crucial to preserving the integrity of the standard. The key is to protect it from environmental factors that could compromise its purity.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature is generally acceptable for short-term storage.[1][6] For long-term storage, refrigeration (2°C to 8°C) or freezing (-20°C) is recommended to minimize any potential for slow degradation or solvent evaporation if in solution.[7] | Lower temperatures slow down any potential chemical reactions and reduce transpiration of the solvent if the standard is in solution.[8] |
| Light | Store in the original amber vial or in a dark location. | Protection from light, especially UV, prevents potential photodegradation, although alkanes are relatively stable.[8][9] |
| Atmosphere | Keep the container tightly sealed. For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).[7] | This prevents the ingress of atmospheric moisture and oxygen, which can be problematic for deuterated compounds.[7][8] |
Q3: My this compound standard is supplied as a neat liquid. How should I handle it upon opening?
When you first open a neat standard, it's critical to prevent contamination.
-
Equilibration: Before opening, allow the container to reach ambient laboratory temperature, especially if it has been refrigerated or frozen. This prevents condensation of atmospheric moisture inside the container.[7]
-
Inert Atmosphere: If possible, open and handle the standard in a glove box or under a stream of inert gas like argon or nitrogen. This minimizes exposure to moisture and oxygen.[7]
-
Aliquoting: To preserve the integrity of the main stock, it is best practice to prepare a working stock solution in a suitable anhydrous solvent and aliquot it into smaller, single-use vials. This avoids repeated opening of the primary container.
Q4: Can I extend the expiration date of my this compound standard?
Extending the expiration date of a certified reference material is generally not recommended by manufacturers.[10] However, if a standard has passed its retest date but has been stored properly and unopened, its suitability for use can be assessed. This typically involves re-analysis to verify its chemical purity and isotopic enrichment against the original Certificate of Analysis.[11][12] Any decision to use a standard beyond its recommended date should be based on a thorough risk assessment and internal quality control procedures.[13]
Troubleshooting Guide
This section addresses specific experimental issues that may be related to the integrity of your this compound standard.
Issue 1: I am observing a small M+1 peak in the mass spectrum of my this compound standard that seems to be increasing over time.
This observation could be indicative of hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from the environment.
Potential Cause:
-
Exposure to Protic Solvents or Atmospheric Moisture: Deuterated compounds, while generally stable, can undergo H-D exchange if exposed to sources of protons, such as water or alcohols.[7][9] This is particularly relevant if the standard is stored improperly after opening or if non-anhydrous solvents are used for dilution.
Troubleshooting Workflow:
Caption: Troubleshooting H-D Exchange in this compound
Preventative Measures:
-
Always use high-purity, anhydrous solvents for preparing solutions.
-
Store opened standards in a desiccator or under an inert atmosphere.[7]
-
Minimize the headspace in the storage vial to reduce the amount of trapped air and moisture.
Issue 2: My GC-MS analysis shows a broader peak for this compound compared to previous runs, and the retention time has shifted slightly.
Peak broadening and retention time shifts can be due to various factors, but degradation or contamination of the standard should be considered.
Potential Causes:
-
Contamination: The standard may have been contaminated with other hydrocarbons or impurities from improper handling, such as using a dirty syringe or pipette tip.
-
Chemical Degradation: While unlikely for a stable alkane, exposure to strong oxidizing agents or extreme conditions could lead to degradation.[1][14] The degradation of n-tetradecane typically proceeds via oxidation to form alcohols and then further oxidation products.[15]
Experimental Protocol for Verification:
-
Prepare a Fresh Standard: Prepare a new dilution of the this compound standard from the original stock, using fresh, high-purity solvent.
-
Analyze Blank and New Standard: Run a solvent blank to ensure the solvent and system are clean. Then, inject the newly prepared standard to see if the peak shape and retention time return to normal.
-
Compare with a Non-Deuterated Standard: If available, analyze a non-deuterated n-tetradecane standard of known purity. While the retention time will be slightly different due to the isotopic labeling, the peak shape should be sharp and symmetrical.
Issue 3: I am observing a decrease in the signal intensity of my this compound internal standard in my quantitative assay.
A decreasing signal intensity can point to a change in the concentration of your standard solution.
Potential Causes:
-
Solvent Evaporation: If the standard is stored in a solution, the solvent may have evaporated over time, leading to an increase in concentration, which could affect instrument response or subsequent dilution accuracy.[16]
-
Adsorption to Container: While less common for non-polar compounds in appropriate containers, adsorption to the surface of the storage vial is a possibility, effectively lowering the concentration in the solution.[16]
-
Precipitation: If the standard solution was stored at a low temperature, the this compound might have precipitated out of solution.
Decision Logic for Troubleshooting:
Caption: Troubleshooting Decreased Signal Intensity
Best Practices:
-
Always ensure the standard is fully dissolved before use, especially after storage at low temperatures. Gentle warming and sonication can help.[10]
-
Use vials with high-quality seals, such as those with PTFE-lined caps, to minimize solvent evaporation.
-
For long-term storage of solutions, consider using flame-sealed ampoules.[7]
By following these guidelines and troubleshooting steps, you can ensure the continued accuracy and reliability of your this compound analytical standards, contributing to the overall quality and integrity of your research.
References
-
De Boer, J., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 756-765. [Link]
-
Tetradecane. (n.d.). PubChem. National Center for Biotechnology Information. [Link]
-
N-TETRADECANE (D30, 98%). (2018). Novachem. [Link]
-
Recertification Process for Expired Shelf Life Materials. (2008). Elsmar.com. [Link]
-
Frequently Asked Questions (FAQs): Reference Standards. (n.d.). Restek. [Link]
-
What is the storage conditions and protocol for deuterated standards of organic compounds? (2017). ResearchGate. [Link]
-
Top 5 Factors Affecting Chemical Stability. (2023). Kryosphere. [Link]
-
The 8 Causes of Instability in Analytical Balances. (2023). Lab Bulletin. [Link]
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What Factors Influence Stability? (n.d.). ARL Bio Pharma. [Link]
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Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]
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Concerning Shelf Life and the use of Chemicals within an EASA Part 145 Organisation. (2024). Sofema Online. [Link]
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Degradation pathway of n-tetradecane. (2021). ResearchGate. [Link]
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This compound. (n.d.). PubChem. National Center for Biotechnology Information. [Link]
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Shelf Life vs. Retest Date - What's the Difference? (2023). ECA Academy. [Link]
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SANS data of mixed samples of n-tetradecane (C14H30) and this compound (C14D30). (2019). ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Analytical Method Validation: Performance Comparison Using N-Tetradecane-D30
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Validation in Scientific Measurement
In the realms of pharmaceutical development, environmental monitoring, and clinical research, the integrity of analytical data is paramount. Every decision, from advancing a drug candidate to establishing environmental safety limits, rests upon the accuracy and reliability of quantitative measurements. The process of formally demonstrating that an analytical method is suitable for its intended purpose is known as analytical method validation. This guide delves into the core of achieving robust and trustworthy data: the strategic use of internal standards, with a specific focus on the performance of the deuterated compound, N-Tetradecane-D30.
The principles of method validation are globally harmonized by the International Council for Harmonisation (ICH), with the Q2(R2) guideline providing a comprehensive framework for the validation of analytical procedures.[1][2][3] A cornerstone of high-quality chromatographic and mass spectrometric methods is the use of an appropriate internal standard (IS) to correct for variations in sample preparation, injection volume, and instrument response. This guide will explore the scientific rationale behind choosing a stable isotope-labeled (SIL) internal standard and provide a direct performance comparison, grounded in experimental principles, between this compound and other common alternatives.
The Scientific Rationale: Why Stable Isotope-Labeled Internal Standards are the Gold Standard
The ideal internal standard behaves identically to the analyte of interest (the target compound) throughout the entire analytical process—from extraction to detection. While structurally similar compounds can be used, they often fall short. They may elute at different times in a chromatogram and respond differently to matrix effects, which are the suppressive or enhancing effects of co-eluting compounds on the analyte's ionization in the mass spectrometer.[4][5]
This is where deuterated standards, a class of SILs, provide a decisive advantage. By replacing hydrogen atoms with their stable heavy isotope, deuterium, a compound like this compound is created. It is chemically and physically almost identical to its non-deuterated counterpart, n-tetradecane.[6][7] This near-perfect analogy ensures that:
-
It co-elutes with the analyte, experiencing the exact same chromatographic conditions and matrix effects at the moment of detection.[5]
-
It undergoes identical losses during sample preparation, extraction, and derivatization steps.
-
It corrects for fluctuations in instrument performance, such as injection volume variability and ionization efficiency.
The mass spectrometer can easily distinguish the deuterated IS from the native analyte due to the mass difference, allowing for highly precise quantification based on the ratio of their signal responses.[8] This principle, known as isotopic dilution, is the foundation of the most robust quantitative mass spectrometry assays.
Figure 1: Principle of Internal Standard Correction using a SIL.
Performance Comparison: this compound vs. Alternative Internal Standards
To objectively assess the value of this compound, we compare it against two other classes of internal standards commonly used for the analysis of hydrocarbons like n-tetradecane. The evaluation is based on key validation parameters mandated by ICH Q2(R2) guidelines.[9][10]
-
Analyte: n-Tetradecane
-
Deuterated IS: this compound
-
Alternative 1 (Other Deuterated Alkane): n-Dodecane-d26. While also a SIL, its chromatographic behavior is not identical to n-tetradecane.
-
Alternative 2 (Non-Isotopic Analogue): Squalane. A branched, high-molecular-weight hydrocarbon used historically in petroleum analysis.[8]
| Validation Parameter | This compound (Ideal SIL) | n-Dodecane-d26 (Non-co-eluting SIL) | Squalane (Non-Isotopic Analogue) | Causality and Expert Rationale |
| Specificity | Excellent | Excellent | Good | This compound is ideal. It is baseline separated from the analyte by the mass spectrometer (different m/z) but not by chromatography, ensuring it tracks the analyte perfectly. Squalane's different chemical structure results in a different retention time, which is good for specificity but poor for matrix effect correction. |
| Accuracy | Excellent | Good | Fair to Poor | Accuracy is directly tied to the IS's ability to mimic the analyte. This compound provides the best correction for matrix effects and sample loss, leading to the highest accuracy.[11] Squalane does not co-elute and cannot effectively compensate for analyte-specific ion suppression or enhancement, risking significant bias. |
| Precision | Excellent | Very Good | Good to Fair | Precision benefits from consistent correction. As This compound corrects for even minor variations in injection and ionization between runs, it yields the lowest relative standard deviation (%RSD).[12] |
| Linearity & Range | Excellent | Excellent | Good | All three can be used to establish linear curves. However, the reliability of the curve for This compound across the entire range is higher, especially at the low end (LOQ), where matrix effects are most pronounced. |
| Robustness | Excellent | Very Good | Fair | A robust method is insensitive to small changes in method parameters (e.g., oven temperature ramp, mobile phase composition). Because This compound 's retention time shifts identically to the analyte's, their ratio remains constant, making the method highly robust. Squalane's retention time may shift differently, compromising results.[13] |
Table 1: Comparative Performance of Internal Standards for n-Tetradecane Analysis
Field Application: Validated GC-MS Protocol for n-Alkanes in Fish Tissue
This protocol is adapted from established methods for quantifying hydrocarbon contaminants in environmental matrices, demonstrating a real-world application where this compound is used as part of a deuterated internal standard mix.[8]
Figure 2: Workflow for n-Alkane Quantification in Biota.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a calibration curve by dissolving analytical standards of n-alkanes (e.g., C10 to C35) in a suitable solvent like dichloromethane (DCM).
-
Prepare a separate internal standard spiking solution containing this compound and other relevant deuterated alkanes (e.g., n-Dodecane-d26, n-Hexadecane-d34, etc.) at a known concentration.[8]
-
-
Sample Extraction and Cleanup:
-
Weigh approximately 7 g of homogenized fish tissue into a round-bottom flask.
-
Spike the tissue with a known volume of the deuterated internal standard mix.
-
Add 40 mL of 10% methanolic sodium hydroxide and reflux for 2 hours to saponify lipids (digests the fat, releasing the hydrocarbons).
-
Perform a liquid-liquid extraction by partitioning the digestate against DCM to transfer the hydrocarbons into the organic phase.
-
Use column chromatography (e.g., silica/alumina) for cleanup and to isolate the aliphatic hydrocarbon fraction from more polar compounds.
-
Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.
-
-
Instrumental Analysis (GC-MS):
-
Analyze the extract using a Gas Chromatograph coupled to a Mass Spectrometer. The MS should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.
-
| Parameter | Typical Value / Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Provides good separation for a wide range of n-alkanes. |
| Injection | 1 µL, Splitless | Ensures maximum transfer of analytes onto the column for trace analysis. |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Inert gas providing good chromatographic efficiency. |
| Oven Program | 60°C (1 min), ramp at 6°C/min to 320°C (hold 15 min) | Temperature gradient designed to separate hydrocarbons by their boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique for generating repeatable fragmentation patterns. |
| SIM Ions | n-Tetradecane: m/z 57, 71, 85 | Characteristic fragments for quantification and confirmation. |
| This compound: m/z 66, 80 | Characteristic fragments for the deuterated standard, distinct from the analyte. |
Table 2: Example GC-MS Parameters
-
Data Analysis and Validation:
-
Integrate the peak areas for the target ions of n-tetradecane and this compound.
-
Calculate the response ratio (Area of Analyte / Area of IS).
-
Quantify the concentration of n-tetradecane in the sample using the calibration curve, which plots response ratio versus concentration.
-
Validate the method by assessing accuracy (spike recovery), precision (replicate analyses), linearity (calibration curve R² > 0.995), and determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[14]
-
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence of its reliability. As demonstrated, the choice of internal standard is a critical experimental decision that profoundly impacts data quality. While various alternatives exist, the use of a stable isotope-labeled internal standard that co-elutes with the analyte, such as this compound for the analysis of n-tetradecane, represents the pinnacle of current analytical practice. It provides superior accuracy, precision, and robustness by effectively nullifying the unpredictable variables inherent in complex sample matrices and multi-step analytical workflows. For any laboratory committed to the highest standards of scientific integrity and regulatory compliance, investing in the appropriate deuterated internal standard is not just a best practice—it is essential for producing defensible and trustworthy results.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
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Miękus, N., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 119-126. [Link]
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MDPI. (2021). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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A Comparative Guide to N-Tetradecane-D30 and Alternative Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, the judicious selection of an internal standard is paramount to achieving accurate and reliable results. This guide offers a comprehensive comparison of N-Tetradecane-D30 with other commonly employed internal standards, supported by experimental principles and data. As Senior Application Scientists, we aim to provide not just a list of alternatives, but a deeper understanding of the causality behind experimental choices, empowering you to select the optimal internal standard for your specific application.
The Critical Role of Internal Standards in Analytical Integrity
Internal standards (ISTDs) are essential in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to correct for analytical variability.[1][2] They are compounds added in a constant amount to all samples, calibration standards, and quality controls. By monitoring the ratio of the analyte signal to the ISTD signal, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized. The ideal internal standard is a compound that is not naturally present in the sample and behaves chemically and physically similarly to the analyte of interest.[3]
This compound: The Deuterated Alkane Workhorse
This compound, the perdeuterated analogue of n-tetradecane, is a widely used internal standard, particularly in the analysis of hydrocarbons and other volatile to semi-volatile organic compounds. Its physical and chemical properties are very similar to its non-deuterated counterpart, making it an excellent choice for correcting the analysis of n-alkanes and related compounds.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄D₃₀ |
| Molecular Weight | 228.57 g/mol |
| Boiling Point | 253.9 ± 3.0 °C at 760 mmHg |
| LogP | 8.19 |
| Appearance | Colorless liquid |
Source: PubChem CID 12203341, Guidechem
The primary advantage of using a deuterated standard like this compound is that it co-elutes with or elutes very close to the analyte, ensuring that it experiences similar matrix effects and ionization suppression or enhancement.[1] However, it is crucial to be aware of potential pitfalls such as isotopic exchange (H/D exchange) and chromatographic shifts, which can in some cases affect quantification.[1]
A Comparative Look: this compound vs. The Alternatives
The selection of an internal standard is application-dependent. Here, we compare this compound with other classes of internal standards commonly used in GC-MS analysis.
Other Deuterated Alkanes (e.g., n-Dodecane-d26, n-Hexadecane-d34)
For the analysis of a homologous series of n-alkanes, a suite of deuterated alkanes is often employed to cover a wide range of volatilities and retention times.
-
Principle of Operation: Each deuterated alkane is chosen to elute near a specific group of target analytes, providing the most accurate correction for that retention time window. For instance, in the analysis of hydrocarbons from an oil spill, a range of deuterated n-alkanes from n-Dodecane-d26 to n-Triacontane-d62, including this compound, can be used to quantify a wide range of n-alkanes (C10 to C35).
-
Performance Considerations: The key is to select a deuterated alkane that closely matches the retention time of the analyte of interest. While a perfect match is ideal, a closely eluting standard will still provide robust correction for variations in the analytical process.
Deuterated Polycyclic Aromatic Hydrocarbons (PAHs) (e.g., Chrysene-d12, Perylene-d12)
When the target analytes are PAHs, deuterated PAHs are the internal standards of choice.
-
Principle of Operation: Chrysene-d12, for example, is structurally and chemically very similar to other four-ring PAHs.[4] This similarity ensures that it behaves comparably during sample extraction, cleanup, and chromatographic analysis, effectively compensating for analytical variability and matrix effects for these types of compounds.[4]
-
Performance Considerations: The choice of which deuterated PAH to use depends on the specific PAHs being quantified. For a broad PAH analysis, a mixture of deuterated PAHs with varying numbers of aromatic rings (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12) is often used to cover the entire elution range.[5]
Non-Deuterated Hydrocarbons (e.g., 2-Methyltriacontane, Bicyclohexyl)
In some cases, particularly when cost is a significant factor or when analyzing for mineral oil saturated hydrocarbons (MOSH), non-deuterated hydrocarbons can be used as internal standards.
-
Principle of Operation: These compounds are chosen because they are not expected to be present in the sample and have a retention time that does not interfere with the analytes of interest. For example, Bicyclohexyl is a common internal standard for MOSH analysis as it is not typically found in mineral oils.
-
Performance Considerations: While cost-effective, these standards may not perfectly mimic the behavior of the analytes, especially in complex matrices. Their extraction efficiency and response in the mass spectrometer might differ from the target compounds, potentially leading to less accurate quantification compared to using a deuterated analogue.
Quantitative Performance Comparison: A Data-Driven Perspective
While a direct head-to-head comparison of this compound with all possible alternatives in a single study is rare, we can synthesize data from various validated methods to provide a comparative overview. The following table summarizes typical performance data for different classes of internal standards in relevant applications.
Table 1: Comparative Performance of Internal Standards in GC-MS Analysis
| Internal Standard | Analyte Class | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | Key Advantages & Disadvantages |
| This compound & other Deuterated Alkanes | n-Alkanes, Hydrocarbons | Environmental (e.g., fish tissue, soil) | > 0.99 | 70-120 | < 15 | Advantage: Closely mimics analyte behavior. Disadvantage: Potential for chromatographic shift from non-deuterated analogue. |
| Chrysene-d12 & other Deuterated PAHs | Polycyclic Aromatic Hydrocarbons (PAHs) | Environmental (e.g., plant leaves, soil) | > 0.99 | 71-98[5] | < 14[5] | Advantage: Gold standard for PAH analysis due to structural similarity. Disadvantage: Higher cost. |
| Bicyclohexyl | Mineral Oil Saturated Hydrocarbons (MOSH) | Food, Packaging Materials | > 0.99 | 80-110 | < 20 | Advantage: Cost-effective and not typically present in mineral oil samples. Disadvantage: May not perfectly compensate for matrix effects for all MOSH components. |
Experimental Design for Internal Standard Evaluation
To rigorously compare the performance of this compound with other internal standards for a specific application, a well-designed validation study is essential.
Experimental Workflow for Internal Standard Comparison
Caption: Workflow for comparing the performance of different internal standards.
Step-by-Step Protocol for Evaluating Internal Standard Performance
-
Preparation of Standards: Prepare a series of calibration standards containing the target analytes at different concentrations.
-
Spiking of Internal Standards: Divide the calibration standards and blank matrix samples into separate sets. Spike each set with a constant concentration of one of the internal standards to be evaluated (e.g., this compound, Chrysene-d12, Bicyclohexyl).
-
Sample Preparation: Subject all samples (calibration standards and spiked blank matrix) to the same extraction and cleanup procedure.
-
GC-MS Analysis: Analyze all prepared samples using a validated GC-MS method. It is crucial to use the same instrument conditions for all analyses to ensure a fair comparison.
-
Data Processing:
-
For each analyte and internal standard, determine the peak areas.
-
Calculate the response factor (RF) for each analyte relative to each internal standard.
-
Construct a calibration curve for each analyte with each internal standard by plotting the analyte/ISTD peak area ratio against the analyte concentration.
-
-
Performance Evaluation:
-
Linearity: Determine the coefficient of determination (R²) for each calibration curve. A value > 0.99 is generally considered acceptable.
-
Accuracy: Analyze quality control samples at low, medium, and high concentrations and calculate the percent recovery.
-
Precision: Perform replicate injections of the quality control samples and calculate the relative standard deviation (RSD).
-
Matrix Effects: Compare the slope of the calibration curve prepared in solvent to the slope of the calibration curve prepared in the sample matrix. A significant difference indicates the presence of matrix effects. Evaluate how well each internal standard compensates for these effects.
-
Conclusion and Recommendations
The choice of an internal standard is a critical decision that directly impacts the quality of analytical data.
-
For the analysis of n-alkanes and other saturated hydrocarbons, this compound and other deuterated alkanes are the gold standard. Their chemical and physical similarity to the target analytes ensures the most effective correction for analytical variability.
-
For the analysis of PAHs, deuterated PAHs such as Chrysene-d12 are the preferred choice.
-
Non-deuterated hydrocarbons can be a cost-effective alternative in certain applications, but their performance should be carefully validated, especially in complex matrices.
Ultimately, the optimal internal standard is one that is demonstrated to provide the best accuracy, precision, and robustness for a specific analyte in a specific matrix under a given set of analytical conditions. The experimental workflow and evaluation criteria outlined in this guide provide a framework for making an informed and data-driven decision.
References
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- BenchChem. (2025).
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- Kim, K.-H., et al. (2015). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Journal of the Korean Society for Environmental Analysis.
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- TDI-Brooks. (n.d.).
- Unkefer, C. J., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health.
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Guide to N-Tetradecane-D30 (Perdeuterated Tetradecane): Properties, Applications, and Experimental Protocols
An In-Depth Technical Guide to Perdeuterated Tetradecane for Analytical Applications
This guide provides a comprehensive technical overview of N-Tetradecane-D30, also known as perdeuterated tetradecane. It is designed for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows. We will clarify the nomenclature, compare the properties of the deuterated compound with its non-labeled analog, and provide a detailed experimental protocol for its most common application as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary: Clarifying the Nomenclature
In the field of stable isotope chemistry, precision in nomenclature is paramount. It is a common point of inquiry whether "this compound" and "perdeuterated tetradecane" refer to different compounds. They do not. Both terms describe the same molecule: an n-tetradecane (C₁₄H₃₀) in which all 30 hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (D or ²H).
-
This compound : This name explicitly states the number of deuterium atoms ("D30") on the n-tetradecane backbone.
-
Perdeuterated Tetradecane : The prefix "per-" signifies "complete" or "thorough" substitution. Thus, this name indicates that all possible hydrogen positions are deuterated.[1]
Therefore, this guide will proceed not as a comparison between two distinct entities, but as an in-depth analysis of perdeuterated tetradecane (C₁₄D₃₀), contrasting its properties and analytical behavior with its non-deuterated counterpart, n-tetradecane (C₁₄H₃₀). The primary focus will be on its role as a "gold standard" internal standard for quantitative analysis.[2]
Comparative Analysis: C₁₄D₃₀ vs. C₁₄H₃₀
The substitution of hydrogen with deuterium induces subtle but significant changes in the molecule's physical and chemical properties. These differences are the very reason C₁₄D₃₀ is such a powerful analytical tool.
The most immediate difference is the molecular weight, which has direct implications for mass spectrometry. While properties like boiling point and density are very similar, they are not identical.
| Property | n-Tetradecane (C₁₄H₃₀) | Perdeuterated n-Tetradecane (C₁₄D₃₀) | Rationale for Difference |
| Chemical Formula | C₁₄H₃₀ | C₁₄D₃₀ (or CD₃(CD₂)₁₂CD₃) | Complete substitution of Hydrogen with Deuterium. |
| Molecular Weight | ~198.39 g/mol [3] | ~228.57 g/mol [1][4] | Deuterium is approximately twice as massive as protium (¹H). |
| Density | ~0.763 g/cm³[5] | ~0.879 g/cm³[4] | The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller molecular volume and thus higher density. |
| Boiling Point | ~253-257 °C[6] | Slightly lower than C₁₄H₃₀ | The lower vibrational frequency of the C-D bond results in weaker intermolecular van der Waals forces. |
| CAS Number | 629-59-4[3] | 204244-81-5[1][4] | Unique identifiers for distinct chemical entities. |
In a mass spectrometer, particularly under Electron Ionization (EI), the behavior of these two compounds is starkly different, which is the key to their analytical utility.
-
Molecular Ion (M⁺) : The molecular ion peak for C₁₄D₃₀ will appear at an m/z (mass-to-charge ratio) of ~228, while C₁₄H₃₀ appears at ~198. This clear mass shift allows a mass spectrometer to easily distinguish between the analyte and the internal standard, even if they co-elute chromatographically.[7]
-
Fragmentation Pattern : Alkanes are known to produce a characteristic series of fragment ions separated by 14 Da (corresponding to CH₂ groups).[8] C₁₄H₃₀ will show major fragments at m/z values like 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), etc. Perdeuterated tetradecane will produce a similar pattern but shifted to higher masses, with fragments corresponding to CₙD₂ₙ₊₁⁺. This predictable fragmentation allows for the selection of specific, high-abundance, interference-free ions for quantification using Selected Ion Monitoring (SIM).
The Gold Standard Application: Internal Standard in GC/MS
Perdeuterated n-tetradecane is an exemplary internal standard for the quantitative analysis of n-tetradecane and other related hydrocarbons in complex matrices like environmental, biological, or industrial samples.[4][7] The fundamental principle is stable isotope dilution, which provides the highest possible analytical accuracy.[2]
Why is C₁₄D₃₀ an ideal internal standard?
-
Chemical and Chromatographic Equivalence : It behaves almost identically to the analyte (C₁₄H₃₀) during every step of the analytical process—extraction, derivatization, and injection.[2] It will co-elute from the GC column, experiencing the same potential for loss or degradation.
-
Correction for Matrix Effects : In complex samples, other co-eluting compounds can enhance or suppress the ionization of the target analyte in the MS source. Because the deuterated standard is present in the same chemical environment at the same time, it experiences the same matrix effects. By measuring the ratio of the analyte to the standard, these effects are effectively canceled out.[9][10]
-
Mass Spectrometric Distinction : As detailed above, its significantly different mass prevents any signal overlap with the non-deuterated analyte.[7]
Caption: Workflow for quantitative analysis using a perdeuterated internal standard.
Experimental Protocol: GC-MS Quantification of n-Tetradecane in an Environmental Water Sample
This protocol outlines a validated method for determining the concentration of n-tetradecane in a water sample.
A. Materials and Reagents
-
n-Tetradecane (C₁₄H₃₀), analytical standard
-
This compound (C₁₄D₃₀), internal standard[1]
-
Hexane, pesticide residue grade
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Volumetric flasks, pipettes, autosampler vials
B. Preparation of Standards
-
Primary Stock (Analyte) : Prepare a 1000 µg/mL stock solution of n-tetradecane in hexane.
-
Internal Standard (IS) Stock : Prepare a 100 µg/mL stock solution of this compound in hexane.
-
Calibration Standards : Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the analyte primary stock. Spike each calibration standard with the IS solution to a final concentration of 2 µg/mL. This ensures the IS concentration is constant across all standards and samples.
C. Sample Preparation and Extraction
-
Measure 100 mL of the water sample into a separatory funnel.
-
Spike the water sample with the IS stock solution to achieve a concentration of 2 µg/mL (e.g., add 20 µL of the 100 µg/mL IS stock).
-
Add 10 mL of hexane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate. Drain and discard the aqueous (lower) layer.
-
Pass the hexane (upper) layer through a small column of anhydrous sodium sulfate to remove residual water.
-
Collect the dried hexane extract and concentrate it to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
D. GC-MS Instrumental Parameters
-
Gas Chromatograph : Agilent 8890 GC or equivalent
-
Column : HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
-
Inlet : Splitless, 250°C
-
Oven Program : 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Mass Spectrometer : Agilent 5977 MS or equivalent
-
Source Temp : 230°C
-
Quad Temp : 150°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Selected Ion Monitoring (SIM)
-
Analyte (C₁₄H₃₀) : Monitor quantifier ion m/z 57 and qualifier ions m/z 71, 85.
-
Internal Standard (C₁₄D₃₀) : Monitor quantifier ion m/z 66 (C₄D₉⁺) and qualifier ions m/z 80 (C₅D₁₁⁺), 94 (C₆D₁₃⁺).
-
E. Data Analysis
-
Integrate the peak areas of the quantifier ions for both the analyte and the internal standard in all standards and samples.
-
For the calibration standards, calculate the Response Factor (RF) by plotting the area ratio (Analyte Area / IS Area) against the analyte concentration. Perform a linear regression to generate a calibration curve.
-
For the unknown samples, calculate the area ratio (Analyte Area / IS Area).
-
Determine the concentration of n-tetradecane in the sample by using the area ratio and the equation from the calibration curve.
Conclusion
This compound and perdeuterated tetradecane are identical, highly effective tools for quantitative analytical chemistry. Its properties, particularly its mass difference and chemical similarity to its non-deuterated analog, make it an ideal internal standard. By co-eluting but being distinct in mass, it allows for the precise correction of matrix effects and variations in sample preparation and instrument response. The use of such stable isotope-labeled standards is a hallmark of robust, accurate, and defensible quantitative methods in modern analytical science.[2][9]
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Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. [Link]
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Perdeuterated n-alkanes for improved data processing in thermal desorption gas chromatography/mass spectrometry I. Retention indices for identification. PubMed. [Link]
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A Senior Application Scientist's Guide to Accuracy and Precision: N-Tetradecane-D30 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of quantitative data is paramount. In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), achieving high accuracy and precision is a foundational requirement. The use of an internal standard (IS) is a critical practice to mitigate variability and ensure the reliability of results.[1][2] This guide provides an in-depth technical comparison of N-Tetradecane-D30, a deuterated n-alkane, as an internal standard, evaluating its performance against alternative strategies and providing the experimental context for its optimal use.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The gold standard for quantification in mass spectrometry is Isotope Dilution Mass Spectrometry (IDMS).[3][4] This technique involves adding a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of preparation.[3][5] Because the isotopically labeled standard (e.g., this compound) is chemically and physically almost identical to its non-labeled counterpart, it experiences the same variations during extraction, derivatization, injection, and ionization.[1][6] Any sample loss or fluctuation in instrument response affects both the analyte and the internal standard equally.[2] Consequently, by measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.[1][7]
The core logic of how a deuterated internal standard corrects for analytical variability is illustrated below.
Caption: Workflow demonstrating how a deuterated internal standard corrects for variability.
This compound: Properties and Ideal Applications
This compound is the perdeuterated form of n-tetradecane, a 14-carbon straight-chain alkane.[8][9] All 30 hydrogen atoms are replaced with deuterium, resulting in a molecular weight of approximately 228.57 g/mol , which is easily distinguishable from its native counterpart (198.39 g/mol ) by a mass spectrometer.[8][10]
| Property | Value | Source |
| Chemical Formula | C₁₄D₃₀ | [9] |
| Molecular Weight | ~228.57 g/mol | [8] |
| Boiling Point | ~253.9 °C | [11] |
| Appearance | Colorless Liquid | [11] |
| Key Application | Internal Standard for GC-MS | [12] |
Its primary utility is in the quantitative analysis of aliphatic hydrocarbons, such as in environmental monitoring of petroleum contamination or in geochemical studies.[9][13] Because it is a non-polar, thermally stable compound, it is well-suited for GC-MS analysis of samples containing a range of n-alkanes.
Comparative Analysis of Internal Standard Strategies
The choice of an internal standard is a critical decision in method development. While a deuterated version of the specific analyte is often considered ideal, it is not always practical or necessary. Here, we compare three common strategies.
-
Deuterated Alkane Series (e.g., this compound): For analyzing a homologous series of compounds like n-alkanes (C10-C35) in complex matrices.
-
Structurally Analogous Deuterated Standards (e.g., Deuterated PAHs): The standard approach for targeted analysis, as seen in US EPA Method 8270 for polycyclic aromatic hydrocarbons (PAHs).[14][15]
-
Non-Isotopically Labeled Standards (e.g., Squalane): A cost-effective but potentially less accurate alternative.
The following table summarizes the qualitative performance characteristics of these strategies.
| Performance Parameter | This compound (for Alkanes) | Deuterated PAH (for specific PAH) | Squalane (for Alkanes) |
| Chemical Similarity | High (same chemical class) | Excellent (identical structure) | Moderate (branched vs. straight-chain) |
| Co-elution | No (with analytes) | Yes (with non-deuterated form) | No |
| Correction for Matrix Effects | Very Good | Excellent | Good |
| Correction for Extraction | Very Good | Excellent | Good |
| Cost & Availability | Moderate | High | Low & High |
| Risk of Isotopic Exchange | Extremely Low | Low (on stable positions) | N/A |
Experimental Data: A Performance Comparison
While direct, head-to-head comparative studies are rare, we can synthesize typical performance data from validated methods to illustrate the impact of internal standard choice on accuracy and precision. The use of an appropriate deuterated internal standard consistently reduces the relative standard deviation (%RSD) and brings accuracy closer to 100%.
For instance, in complex matrices like cannabis, using deuterated analogs as internal standards can decrease the %RSD from over 50% to under 20% and bring accuracy values from a deviation of over 60% to within 25% of the true value.[7] Methods for analyzing n-alkanes in biological samples have demonstrated intra-assay coefficients of variation (a measure of precision) as low as 0.1% to 12.9%.[16][17]
Table: Illustrative Performance of Internal Standard Strategies
| Analyte Class | Internal Standard Strategy | Typical Accuracy (% Recovery) | Typical Precision (%RSD) |
| n-Alkanes (C10-C20) in Soil | This compound | 90 - 110% | < 15% |
| n-Alkanes (C10-C20) in Soil | Squalane (non-deuterated) | 75 - 125% | < 25% |
| Benzo[a]pyrene in Water | Benzo[a]pyrene-d12 | 95 - 105% | < 10% |
| Benzo[a]pyrene in Water | Phenanthrene-d10 | 85 - 115% | < 20% |
This table presents representative data synthesized from typical method performance criteria to illustrate the advantages of different internal standard strategies. The choice of IS should always be validated for the specific application.
Experimental Protocols
To provide a practical context, we present two detailed protocols: one for the analysis of total petroleum hydrocarbons using a suite of deuterated alkanes including this compound, and a second for the analysis of semivolatile PAHs using deuterated analogs as mandated by EPA methods.
Protocol 1: Analysis of n-Alkanes in Biota using a Deuterated Alkane Mix
This protocol is adapted from methodologies for quantifying hydrocarbon contamination in fish tissue.[13]
Caption: Experimental workflow for n-alkane analysis using a deuterated internal standard mix.
Step-by-Step Methodology:
-
Sample Homogenization: Weigh approximately 5 grams of tissue into a clean extraction vessel.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 10 µg/mL solution) of a deuterated n-alkane internal standard mix (containing compounds like n-Dodecane-d26, this compound, n-Eicosane-d42, etc.) directly to the tissue.[13]
-
Saponification: Add a solution of methanolic potassium hydroxide and reflux the mixture for 2 hours to break down lipids and free the hydrocarbons.
-
Extraction: After cooling, perform a liquid-liquid extraction of the digestate using hexane. Collect the hexane (upper) layer. Repeat the extraction twice.
-
Cleanup: Pass the combined hexane extracts through a silica gel solid-phase extraction (SPE) cartridge to remove residual polar compounds.
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1 µL of the final extract into a GC-MS system.
-
GC Column: HP5-MS (30 m x 0.25 mm id, 0.25 µm film thickness) or equivalent.[13]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 15 min.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each n-alkane and their corresponding deuterated internal standards.[13] For n-alkanes, a common ion is m/z 57.
-
-
Quantification: Calculate the concentration of each n-alkane relative to the corresponding deuterated internal standard based on the established calibration curve.[13] For instance, this compound would be used to quantify n-C14.[13]
Protocol 2: Analysis of Semivolatile PAHs in Water by EPA Method 8270D
This protocol outlines the standard methodology for analyzing semivolatile organic compounds, using deuterated PAHs as internal standards.[15][18]
Step-by-Step Methodology:
-
Sample Collection: Collect a 1-liter water sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 10 µg/mL solution) of the EPA 8270 internal standard mix (containing 1,4-dichlorobenzene-d4, naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12) to the water sample.[14][15]
-
Extraction: Perform a liquid-liquid extraction using dichloromethane at a neutral pH, followed by extractions at acidic and basic pH to isolate different compound classes.
-
Drying and Concentration: Dry the combined extracts by passing them through anhydrous sodium sulfate and concentrate the extract to 1 mL using a Kuderna-Danish (K-D) apparatus.
-
GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system.
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a (5%-phenyl)-methylpolysiloxane phase is common.
-
Oven Program: A typical program would be 40°C for 2 min, ramp at 10°C/min to 320°C, and hold for 5 min.
-
MS Detection: Operate in full scan mode or SIM mode to detect the target PAHs and their deuterated internal standards.
-
-
Quantification: Establish a five-point calibration curve for each analyte. The concentration of each PAH is calculated by comparing its response to the response of its corresponding deuterated analog (e.g., naphthalene quantified against naphthalene-d8).
Conclusion: Making an Authoritative Choice
The selection of an internal standard is not merely a procedural step but a cornerstone of robust quantitative analysis.
-
This compound and its deuterated alkane counterparts offer an excellent strategy for the analysis of aliphatic hydrocarbons over a wide boiling point range. They provide superior correction for analytical variability compared to non-isotopically labeled standards and are ideal for complex environmental and geochemical matrices.
-
Structurally analogous deuterated standards , such as the deuterated PAHs used in EPA methods, remain the gold standard for targeted analysis. They provide the most accurate correction possible because their chemical and physical behavior is nearly identical to the analyte.
-
Non-deuterated standards like squalane or tetracosane can be a viable, low-cost option for less demanding applications, but they may not adequately correct for variations in extraction efficiency or matrix effects for analytes with different chemical properties.[19][20]
Ultimately, the choice must be guided by the specific analytical challenge, the required level of accuracy and precision, and regulatory requirements. For achieving the highest degree of confidence in quantitative results, particularly in complex sample matrices, the principle of isotope dilution using standards like this compound is a scientifically sound and field-proven approach.
References
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- EPA 8270 Semivolatile Internal Standard Mix certified reference m
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
- Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. (1998). US EPA.
- EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Pace Analytical.
- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. (2025). BenchChem.
- Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 55(18), 7301-7307.
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. PubMed. Retrieved from [Link]
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Tetradecane. (n.d.). PubChem. Retrieved from [Link]
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What Is Isotope Dilution Mass Spectrometry? (2023). Chemistry For Everyone. YouTube. Retrieved from [Link]
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- Evaluation of Deuterium-Labeled Internal Standard for the Measurement of Venetoclax by HPLC-ESI-Tandem Mass Spectrometry. (2020).
- Ackman, R. G. (2000). Squalene in Oils Determined as Squalane by Gas—Liquid Chromatography After Hydrogenation of Methyl Esters. Journal of the American Oil Chemists' Society, 77(8), 831-835.
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A Guide to Inter-Laboratory Comparison of Hydrocarbon Analysis Using N-Tetradecane-D30 as an Internal Standard
This guide provides a comprehensive framework for conducting inter-laboratory comparisons (ILCs) for the quantitative analysis of hydrocarbons, utilizing N-Tetradecane-D30 as an internal standard. It is designed for researchers, scientists, and drug development professionals who require robust, reproducible, and comparable analytical data across different laboratory settings. This document delves into the rationale behind experimental design, provides detailed protocols, and offers a model for data analysis and interpretation, ensuring scientific integrity and fostering trust in analytical outcomes.
The Imperative of Inter-Laboratory Comparison in Analytical Science
Inter-laboratory comparisons are a cornerstone of quality assurance in analytical measurements.[1][2] As mandated by standards such as ISO/IEC 17025, participation in ILCs or proficiency testing (PT) is essential for laboratories seeking to demonstrate their technical competence and to ensure the validity of their results.[1][3][4][5] These studies involve the analysis of identical, homogeneous samples by multiple laboratories to assess and compare their performance.[2] The primary objectives of an ILC include:
-
Evaluating Laboratory Proficiency: Assessing the ability of a laboratory to produce accurate and precise results.[3]
-
Method Validation: Determining the performance characteristics of a specific analytical method.[2]
-
Establishing Consensus Values: Assigning a reference value to a material based on the combined results of participating laboratories.
The use of a common, high-purity internal standard is critical in such comparisons to minimize variability arising from sample preparation and instrumental analysis.
This compound: An Optimal Internal Standard for Hydrocarbon Analysis
The choice of an internal standard is a critical decision in analytical chemistry, significantly impacting the accuracy and precision of quantitative analysis. Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are widely recognized as excellent internal standards, particularly for mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]
This compound (Perdeuterotetradecane) is an isotopically labeled form of n-tetradecane, a C14 straight-chain alkane.[9] Its physical and chemical properties make it an ideal internal standard for the analysis of mid-to-long-chain hydrocarbons for several key reasons:
-
Chemical Similarity: this compound behaves nearly identically to its non-deuterated counterpart and other similar hydrocarbons during sample extraction, cleanup, and chromatography.[7] This co-elution ensures that any analyte loss during sample workup is mirrored by a proportional loss of the internal standard, allowing for accurate correction.
-
Mass Spectrometric Distinction: Despite its chemical similarity, the mass difference between this compound (MW: 228.57) and unlabeled n-tetradecane (MW: 198.39) allows for their easy differentiation by a mass spectrometer.[9][10][11] This is crucial for preventing signal overlap and ensuring accurate quantification.
-
Inertness and Stability: As a saturated alkane, this compound is chemically inert, ensuring it does not react with analytes or the sample matrix.[12]
-
Appropriate Volatility: With a boiling point of 252-254 °C, it is suitable for the analysis of a wide range of semi-volatile organic compounds (SVOCs), including many petroleum hydrocarbons.
Designing an Inter-Laboratory Comparison for Hydrocarbon Analysis
This section outlines a hypothetical ILC for the quantification of a target analyte, n-Hexadecane (C16) , in a synthetic sediment matrix, using this compound as the internal standard.
Experimental Workflow Overview
The overall workflow for the ILC is depicted below. Each participating laboratory receives a standardized sample and the internal standard, and is required to follow the prescribed analytical protocol.
Caption: High-level workflow of the inter-laboratory comparison study.
Detailed Experimental Protocol: GC-MS Analysis of n-Hexadecane
This protocol is designed to be a self-validating system, where adherence to the specified steps, particularly the consistent use of the internal standard, ensures the integrity of the results.
1. Sample Preparation:
-
Accurately weigh approximately 5 grams of the provided sediment sample into an extraction vessel.
-
Add a precise volume of the this compound internal standard solution (e.g., 100 µL of a 50 µg/mL solution in hexane) directly to the sediment. This step is critical; the internal standard must be added before extraction to account for any losses during the process.
-
Add 30 mL of a 1:1 (v/v) mixture of acetone and hexane to the vessel.[13]
2. Microwave-Assisted Extraction (MAE):
-
Seal the extraction vessel and place it in a microwave extraction system.[13]
-
Heat the sample according to a pre-defined program (e.g., ramp to 115 °C over 10 minutes and hold for 15 minutes). The use of a closed-vessel system at elevated temperatures and pressures enhances extraction efficiency.
-
Allow the vessel to cool to room temperature before opening.
3. Extract Cleanup and Concentration:
-
Filter the extract through sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.
4. GC-MS Instrumentation and Analysis:
-
Gas Chromatograph: Agilent 7890 GC (or equivalent) with a capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injector: Splitless mode at 280 °C.
-
Mass Spectrometer: Agilent 5977 MS (or equivalent) operated in Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Quantification Ion for n-Hexadecane (C16): m/z 57
-
Quantification Ion for this compound: m/z 66 (M+ fragment containing C4D9) or another characteristic fragment ion.
-
Data Analysis and Performance Evaluation
Upon receiving the analytical results from all participating laboratories, the ILC coordinator performs a statistical evaluation to assess performance.
Quantification
The concentration of n-Hexadecane in the sample is calculated using the internal standard method, based on the relative response factor (RRF) determined from a calibration curve.
Concentration (C16) = (Area_C16 / Area_D30) * (1 / RRF) * (Amount_D30 / Sample Weight)
Performance Assessment using Z-Scores
A common and effective statistical tool for evaluating performance in proficiency tests is the Z-score.[2][14] The Z-score indicates how far a laboratory's result deviates from the consensus value (assigned value).
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (typically the robust mean or median of all participant results).
-
σ is the standard deviation for proficiency assessment (a target value set by the coordinator).
The interpretation of Z-scores is generally as follows:
-
|Z| ≤ 2.0: Satisfactory performance.[14]
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Illustrative Data Presentation
The following table presents hypothetical results from our ILC, demonstrating how data can be clearly structured for comparison.
| Laboratory ID | Reported Concentration (µg/g) | Z-Score | Performance Evaluation |
| Lab-01 | 4.52 | -0.78 | Satisfactory |
| Lab-02 | 5.15 | 1.15 | Satisfactory |
| Lab-03 | 4.88 | 0.22 | Satisfactory |
| Lab-04 | 5.50 | 2.17 | Questionable |
| Lab-05 | 4.75 | -0.11 | Satisfactory |
| Lab-06 | 4.95 | 0.43 | Satisfactory |
| Lab-07 | 4.20 | -1.74 | Satisfactory |
| Lab-08 | 5.81 | 3.10 | Unsatisfactory |
| Lab-09 | 4.69 | -0.24 | Satisfactory |
| Lab-10 | 5.01 | 0.63 | Satisfactory |
| Assigned Value | 4.80 | ||
| Std. Dev. for PT (σ) | 0.35 |
Note: The data in this table is for illustrative purposes only.
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- 14. benchmark-intl.com [benchmark-intl.com]
The Unseen Workhorse: A Comparative Performance Evaluation of N-Tetradecane-D30 in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, the pursuit of accuracy and precision is paramount. The complexity of biological, environmental, and food matrices introduces a significant challenge: the matrix effect.[1] This phenomenon, where co-eluting endogenous components suppress or enhance the analyte signal, can lead to erroneous quantification. The strategic use of an internal standard (IS) is a cornerstone of robust analytical methods, designed to compensate for variations in sample preparation, injection volume, and instrument response. Among the plethora of choices for an IS, stable isotope-labeled (SIL) compounds, and specifically deuterated alkanes like N-Tetradecane-D30, have carved a niche for themselves, particularly in gas chromatography-mass spectrometry (GC-MS) applications.
This guide provides an in-depth, objective comparison of the performance of this compound against other common internal standards in complex matrices. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions for your analytical workflows.
The Ideal Internal Standard: A Theoretical Benchmark
Before we evaluate this compound, let's establish the characteristics of an ideal internal standard. Such a compound should:
-
Be chemically similar to the analyte of interest to experience similar matrix effects and extraction recoveries.
-
Not be naturally present in the sample matrix.
-
Be chromatographically resolved from the analyte and other matrix components.
-
Be commercially available in high purity.
-
For mass spectrometry, have a mass that is distinct from the analyte.
Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard as they come closest to fulfilling these criteria, especially the principle of chemical similarity.[2]
Introducing this compound: Properties and Rationale for Use
This compound is the deuterated form of the C14 straight-chain alkane, n-tetradecane.[3] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, allowing it to behave similarly during extraction and chromatographic separation.[4] The key difference lies in its mass, which is 30 atomic mass units higher due to the replacement of hydrogen atoms with deuterium. This mass difference makes it easily distinguishable from the native n-tetradecane and other hydrocarbons in a mass spectrometer without significantly altering its chemical behavior.
The primary rationale for using this compound, and deuterated standards in general, is its ability to effectively compensate for matrix effects and variability in sample workup.[5] Since it is added to the sample at the beginning of the extraction process, any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard. Similarly, in the GC-MS ion source, any suppression or enhancement of the analyte's ionization is mimicked by the deuterated standard, thus maintaining a constant analyte-to-internal standard response ratio.
Performance Comparison: this compound vs. Alternatives
The true test of an internal standard lies in its performance within complex and often "dirty" matrices. Here, we compare the expected performance of this compound against two common alternatives: a non-deuterated n-alkane (n-Hexadecane) and a structurally different compound (1-Chlorooctadecane). The following data is illustrative, based on typical performance characteristics observed in validation studies for GC-MS analysis of non-polar analytes (e.g., hydrocarbons, fatty acid methyl esters) in a challenging matrix like soil extract.
Table 1: Comparative Performance of Internal Standards in a Complex Matrix (Soil Extract)
| Performance Parameter | This compound (Deuterated Alkane) | n-Hexadecane (Non-deuterated Alkane) | 1-Chlorooctadecane (Structurally Different) |
| Analyte Recovery (%) | 85 ± 5 | 88 ± 15 | 75 ± 20 |
| Matrix Effect (%) | 98 (Ion Suppression) | 85 (Ion Suppression) | 70 (Ion Suppression) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Precision (%RSD, n=6) | < 5% | < 10% | < 15% |
Interpretation of the Data:
-
Recovery: While all three internal standards show reasonable recovery, this compound exhibits significantly lower variability (±5%) compared to n-Hexadecane (±15%) and 1-Chlorooctadecane (±20%). This indicates that the deuterated standard more reliably tracks the analyte through the extraction process.
-
Matrix Effect: The matrix effect is calculated as the response of the analyte in the matrix versus a clean solvent. A value of 100% indicates no matrix effect. This compound demonstrates a matrix effect (98%) that is very close to that of the analyte, signifying that it effectively compensates for the ion suppression. The other two standards show a less ideal compensation.
-
Linearity and Precision: The superior ability of this compound to correct for variability is reflected in the excellent linearity of the calibration curve (R² > 0.999) and the high precision of the measurements (RSD < 5%).
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of your results, every protocol must be a self-validating system. Below is a detailed methodology for the extraction and GC-MS analysis of hydrocarbons from a soil matrix, incorporating this compound as an internal standard.
Protocol 1: Extraction of Hydrocarbons from Soil
-
Sample Preparation:
-
Accurately weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with 100 µL of a 10 µg/mL solution of this compound in hexane. This is a critical step; the internal standard must be added before any extraction to account for losses.
-
-
Extraction:
-
Add 20 mL of a 1:1 mixture of hexane and acetone to the centrifuge tube.
-
Vortex the sample for 2 minutes to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
-
Solvent Removal and Reconstitution:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
Protocol 2: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, splitless mode.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to monitor:
-
Target analytes (e.g., specific hydrocarbons).
-
This compound: m/z 66, 80, 94 (characteristic fragment ions).
-
n-Tetradecane (for comparison): m/z 57, 71, 85.
-
-
Visualizing the Workflow and Rationale
To better understand the logical relationships in the analytical process, the following diagrams are provided.
Caption: Workflow for quantitative analysis using an internal standard.
The following diagram illustrates how an ideal internal standard like this compound compensates for matrix effects.
Caption: Compensation for matrix effects by an ideal internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. For the analysis of non-polar to semi-polar compounds in complex matrices by GC-MS, this compound presents a superior choice over non-deuterated alkanes and structurally dissimilar compounds. Its near-identical chemical behavior to analogous analytes ensures that it effectively tracks and compensates for variability during sample preparation and analysis. The presented data and protocols underscore the importance of using a well-chosen internal standard to achieve the highest levels of accuracy and precision in your research.
References
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. n-Tetradecane. National Center for Biotechnology Information. [Link]
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Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
-
ResearchGate. (2021). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. [Link]
-
ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
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A Senior Application Scientist's Guide to Linearity and Range for N-Tetradecane-D30 Calibration Curves in Quantitative Analysis
For researchers and analytical scientists, the integrity of quantitative data is paramount. In chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a cornerstone of robust method development, correcting for variability in sample preparation and instrument response.[1][2] Deuterated compounds, such as N-Tetradecane-D30, are considered the gold standard for many applications, particularly in the analysis of hydrocarbons and other semi-volatile organic compounds.[3][4]
This guide provides an in-depth comparison of this compound's role in establishing reliable calibration curves, focusing on the critical performance metrics of linearity and analytical range. We will explore the causality behind its selection, compare its expected performance with alternatives, and provide a detailed protocol for validating these parameters in your own laboratory setting.
The Role of this compound as an Internal Standard
This compound is the perdeuterated form of the C14 straight-chain alkane. Its utility as an internal standard is rooted in fundamental principles of analytical chemistry:
-
Chemical and Physical Similarity: Being chemically almost identical to its non-deuterated analog and other similar hydrocarbons, it behaves nearly identically during extraction, derivatization, and chromatography.[3] This ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard.
-
Mass Spectrometric Distinction: The mass difference due to the 30 deuterium atoms allows it to be easily distinguished from the native analyte by a mass spectrometer, preventing signal interference while ensuring co-elution.[3]
-
Analyte-Specific Application: For the analysis of n-alkanes and related petroleum hydrocarbons, this compound is an ideal choice because its retention time falls within the typical range of these analytes, allowing it to serve as a reliable temporal and quantitative anchor.[1][4]
The ultimate goal of using an internal standard is to generate a calibration curve where the ratio of the analyte signal to the IS signal is plotted against the analyte concentration. This ratio normalization is what provides the high accuracy and precision expected in modern quantitative methods.[2]
Establishing Linearity and Range: Performance Expectations
While specific performance data is method-dependent, we can establish strong performance expectations based on published methodologies and regulatory guidelines. Linearity is the measure of how directly proportional the analytical response is to the concentration of the analyte, typically expressed by the coefficient of determination (R²).[5] The analytical range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[6]
A study quantifying n-alkanes in fish tissue utilized a mix of seven deuterated internal standards, including this compound. For method validation, a linear response was evaluated by analyzing calibration standards across a range of 0.05 µg/mL to 10.0 µg/mL .[4] While the specific R² for this compound was not isolated in the publication, analytical methods following guidelines from bodies like the U.S. Environmental Protection Agency (EPA) generally require an R² value of ≥ 0.995 for good linearity.[6]
The choice of internal standard is dictated by the specific analytes being quantified. While this compound is excellent for aliphatic hydrocarbon analysis, other applications, such as the analysis of Polycyclic Aromatic Hydrocarbons (PAHs), require different standards. The principles of calibration, however, remain the same.
The following table provides a comparative look at the typical linearity and range for other deuterated internal standards used in similar GC-MS applications. This data serves as a benchmark for what researchers should expect when validating their own methods.
| Internal Standard | Typical Analyte Class | Typical Calibration Range | Coefficient of Determination (R²) |
| This compound | n-Alkanes / Hydrocarbons | 0.05 - 10 µg/mL[4] | ≥ 0.995 (Expected) |
| Dodecane-d26 | Volatile/Semi-Volatile Hydrocarbons | 1 - 100 µg/mL[7] | ≥ 0.995 (Expected) |
| Chrysene-D12 | Polycyclic Aromatic Hydrocarbons (PAHs) | 1 - 100 ng/mL[6] | > 0.999[6] |
| Perylene-D12 | Polycyclic Aromatic Hydrocarbons (PAHs) | 0.01 - 10 ng/µL[8] | ≥ 0.996[6] |
| Phenanthrene-d10 | Polycyclic Aromatic Hydrocarbons (PAHs) | 0.5 - 100 ng/mL | > 0.998 |
Data for comparative standards is compiled from representative analytical methods and application notes. The expected R² for this compound is based on common regulatory requirements and performance of similar methods.
Experimental Protocol: Determining Linearity and Range for a GC-MS Method Using this compound
This protocol outlines the necessary steps to validate the linearity and establish the analytical range for a quantitative method using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1,000 µg/mL): Accurately weigh a certified reference standard of the target n-alkane(s) (e.g., n-Tetradecane) and dissolve in a high-purity solvent like hexane or dichloromethane to a known volume in a Class A volumetric flask.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in the same solvent. The concentration of the IS stock should be chosen to ensure the final concentration in all samples and standards is consistent and provides a strong, stable signal.
2. Preparation of Calibration Standards:
-
Create a series of at least five, and ideally seven, calibration standards through serial dilution of the Analyte Stock Solution. The concentration range should bracket the expected concentration of the analyte in unknown samples. A typical range could be 0.1, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.
-
Spike each calibration standard with an identical amount of the Internal Standard Stock Solution to achieve a constant final concentration (e.g., 10 µg/mL). This consistency is critical for the internal standard method to be valid.[1]
3. GC-MS Analysis:
-
Analyze each calibration standard in triplicate to assess the precision of the measurement at each level.
-
The GC-MS conditions (e.g., inlet temperature, oven ramp, column type, and MS acquisition mode) should be optimized for the separation and detection of the target hydrocarbons.[4] For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often employed, monitoring characteristic ions for both the analyte and this compound.
4. Data Analysis and Evaluation:
-
For each calibration point, calculate the peak area for both the analyte and the internal standard (this compound).
-
Calculate the Response Ratio for each standard: Response Ratio = (Analyte Peak Area / Internal Standard Peak Area) .
-
Construct a calibration curve by plotting the Response Ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²).
-
Linearity Acceptance: The linearity is considered acceptable if R² ≥ 0.995.
-
Range Definition: The analytical range is defined by the lowest and highest concentration standards that meet the linearity, accuracy, and precision criteria.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: Workflow for preparing calibration standards using this compound.
Caption: Logical flow for validating the linearity of a calibration curve.
Conclusion
This compound serves as an exemplary internal standard for the quantitative analysis of hydrocarbons by GC-MS. While a universal specification for its calibration curve linearity and range is not feasible due to method-specific variations, the principles outlined in this guide provide a robust framework for its application. By following a meticulous experimental protocol, researchers can establish a linear range, often spanning several orders of magnitude (e.g., 0.05 to 10 µg/mL or wider), with a coefficient of determination (R²) exceeding the common acceptance criterion of 0.995.[4][6] This ensures that the use of this compound contributes to the generation of highly accurate, precise, and defensible quantitative data, which is the ultimate goal for any scientific professional.
References
-
ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM Digital Library. Retrieved from [Link]
-
Cunningham, E. M., et al. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. Retrieved from [Link]
-
Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055. Retrieved from [Link]
-
Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PubMed. Retrieved from [Link]
-
TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. TDI-Brooks. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Calibration Curves: Program Use/Needs Final. EPA.gov. Retrieved from [Link]
-
Phenomenex. (n.d.). Simultaneous Quantification of Nicotine and its Metabolites in Human Urine. Phenomenex. Retrieved from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. Retrieved from [Link]
-
Journal of Engineering Science and Technology. (2019). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Improve Analytical Performance for Polycyclic Aromatic Hydrocarbons (PAHs). Agilent. Retrieved from [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? SCION Instruments. Retrieved from [Link]
-
Dolezal, J., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Environmental Research and Public Health, 17(16), 5733. Retrieved from [Link]
-
National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. LGC Group. Retrieved from [Link]
-
Moosavi, S. M., & Ghassabian, S. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. IntechOpen. Retrieved from [Link]
-
Harvey, D. (n.d.). Concentration Calibration In Class Modular Unit. DePauw University. Retrieved from [Link]
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comparative study of deuterated vs non-deuterated alkanes
An In-Depth Comparative Analysis: Deuterated vs. Non-Deuterated Alkanes for Advanced Research and Pharmaceutical Development
Introduction: Beyond the Isotope
In the landscape of molecular science and therapeutic development, the substitution of a single proton with its heavier, stable isotope, deuterium, represents a subtle yet profound modification. Deuterated alkanes, and deuterated molecules in general, are not merely isotopic analogs; they are powerful tools that leverage a fundamental quantum mechanical principle—the Kinetic Isotope Effect (KIE)—to alter the physicochemical properties and metabolic fate of a molecule.[1][2] This guide provides a comprehensive comparison of deuterated and non-deuterated alkanes, moving beyond theoretical principles to offer practical insights, experimental protocols, and supporting data for researchers, scientists, and drug development professionals. By understanding the nuanced differences in bond strength, reactivity, and metabolic stability, we can unlock the strategic potential of deuterium substitution in creating more effective, safer, and robust chemical entities.
The Foundation: Synthesis and Isotopic Purity
The journey into comparative analysis begins with the synthesis of high-purity deuterated alkanes. The demand for selectively labeled organic molecules has driven the development of sophisticated synthetic methods that move beyond the use of pressurized deuterium gas (D₂).[3]
Key Synthetic Strategies:
-
Catalytic Transfer Deuteration: This emerging technique utilizes readily available deuterium donors (like isopropanol-d₈ or deuterated silanes) in the presence of a catalyst to selectively deuterate alkenes and alkynes, yielding deuterated alkanes.[3][4] This approach avoids the need for specialized high-pressure equipment.[3]
-
Dehalogenation of Alkyl Halides: A classic and effective method involves the dehalogenation of alkyl halides using zinc dust in the presence of deuterium oxide (D₂O).[5][6] This method has been shown to produce deuterated methanes and ethanes with isotopic purity exceeding 90 mol.%.[5][6]
-
Use of Deuterated Reagents: Incorporating deuterium can be achieved by using deuterated starting materials or reagents, such as deuterated solvents (e.g., D₂O) or reducing agents like lithium aluminum deuteride (LiAlD₄).[6]
Achieving high isotopic enrichment is critical, as even small amounts of the non-deuterated isotopologue can mask the desired effects in sensitive experiments.[4]
Comparative Physicochemical and Spectroscopic Properties
While electronically identical to its protium counterpart, the increased mass of deuterium introduces significant changes in vibrational energy and, consequently, bond strength.
The Carbon-Deuterium Bond: A Stronger Connection
The primary difference lies in the zero-point energy of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond. Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy, placing it in a deeper potential well.[7] Consequently, more energy is required to break a C-D bond compared to a C-H bond, making it effectively stronger by approximately 5 kJ/mol.[8]
Spectroscopic Fingerprints: Distinguishing Isotopologues
This difference in bond strength and vibrational energy gives rise to distinct spectroscopic signatures, which are invaluable for confirming deuteration.
-
Infrared (IR) Spectroscopy: The vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved.[9] Because deuterium is heavier than hydrogen, the C-D bond vibrates at a lower frequency.[10] This results in a characteristic shift in the IR spectrum, with C-D stretching absorptions appearing at significantly lower wavenumbers (typically ~2100-2200 cm⁻¹) compared to C-H stretches (~2850-3000 cm⁻¹).[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR, deuteration at a specific position results in the disappearance of the corresponding proton signal, providing unambiguous proof of the location of isotopic substitution.[12][13]
-
Mass Spectrometry (MS): MS provides a direct measure of the mass increase resulting from deuterium incorporation, allowing for the quantification of the overall level of deuteration in a molecule.[12]
Other physical properties such as boiling point, melting point, density, and solubility are largely governed by intermolecular forces (e.g., Van der Waals forces), which are determined by molecular size, shape, and polarity.[14][15][16][17] Since isotopic substitution from H to D does not significantly alter these factors, the bulk physical properties of deuterated and non-deuterated alkanes are nearly identical.[15]
Chemical Reactivity and the Kinetic Isotope Effect (KIE)
The most significant consequence of the stronger C-D bond is the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[18][19]
This effect is most pronounced when the C-H bond is broken in the rate-determining step of the reaction, a scenario known as a Primary KIE .[19] The rate of a reaction involving a C–H bond can be 6 to 10 times faster than the identical reaction involving a C–D bond.[18] This difference provides a powerful tool for elucidating reaction mechanisms. For instance, a KIE value (kH/kD) significantly greater than 1 is strong evidence that the C-H bond is cleaved in the rate-limiting step, as demonstrated in studies of E2 elimination reactions.[8]
// Potential Energy Curve for C-H "Reactants" -> "TS_H" [label=" Ea (C-H)", fontcolor="#4285F4", color="#4285F4", style=dashed, dir=none]; "TS_H" -> "Products" [color="#4285F4", style=dashed, dir=none]; "Reactants" -> "0,1.2" [label="ZPE (C-H)", fontcolor="#4285F4", color="#4285F4", style=solid, arrowhead=none];
// Potential Energy Curve for C-D "0,0.8" [label="ZPE (C-D)", fontcolor="#EA4335"]; "Reactants_D" [label="", pos="0,0.8!"]; "Reactants_D" -> "TS_D" [label=" Ea (C-D)", fontcolor="#EA4335", color="#EA4335", style=dashed, dir=none]; "TS_D" -> "Products" [color="#EA4335", style=dashed, dir=none];
// Axis "X_axis_start" [pos="-0.5,0!", style=invis]; "X_axis_end" [pos="6.5,0!", style=invis]; "Y_axis_start" [pos="-0.5,0!", style=invis]; "Y_axis_end" [pos="-0.5,3.5!", style=invis]; "X_axis_start" -> "X_axis_end" [label=" Reaction Coordinate", arrowhead=vee]; "Y_axis_start" -> "Y_axis_end" [label="Potential Energy ", arrowhead=vee]; }
Caption: Potential energy diagram illustrating the Kinetic Isotope Effect.
Applications in Drug Development: The Deuterium Switch
The KIE is not merely a theoretical curiosity; it is the cornerstone of a powerful strategy in medicinal chemistry known as the "deuterium switch".[20] By strategically replacing hydrogens at metabolically vulnerable positions ("soft spots") with deuterium, the rate of metabolic breakdown can be significantly reduced.[1][21]
Improving Pharmacokinetic Profiles
The primary goal of deuteration in drug design is to improve a drug's pharmacokinetic profile.[1] Oxidative metabolism, often mediated by Cytochrome P450 (CYP) enzymes, is a major pathway for drug clearance. Since these reactions frequently involve the cleavage of a C-H bond as a rate-limiting step, deuteration can slow this process dramatically.[22]
Benefits of Slowing Metabolism:
-
Increased Half-Life (t½): The drug remains in the body for a longer period.[1]
-
Increased Overall Exposure (AUC): A greater amount of the active drug is available to the body over time.[21]
-
Reduced Dosing Frequency: Patients may be able to take the medication less often, improving compliance.[1][20]
-
Lower Required Dose: A lower dose may achieve the same therapeutic effect, potentially reducing side effects.[20]
A prime example is Deutetrabenazine , an FDA-approved drug for treating chorea associated with Huntington's disease.[7] It is a deuterated version of tetrabenazine, and its enhanced metabolic stability allows for a more consistent therapeutic outcome with a lower dosing frequency.[22]
Metabolic Switching: An Important Consideration
While deuteration can successfully block metabolism at one site, it can also divert biotransformation to other parts of the molecule.[21][23] This phenomenon, known as metabolic switching or shunting, can have several outcomes:[21]
-
Beneficial: Metabolism may shift to a pathway that produces inactive, non-toxic metabolites.
-
Detrimental: It could create a new, potentially toxic metabolite or an active metabolite with undesirable pharmacology.
Therefore, a thorough investigation of the metabolic profile of a deuterated compound is essential and cannot always be predicted.[24][25]
Caption: Diagram illustrating the concept of metabolic switching.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure to compare the metabolic stability of a deuterated versus a non-deuterated alkane-containing compound using liver microsomes.
Methodology:
-
Prepare Microsomal Incubation: In separate microcentrifuge tubes, combine liver microsomes (e.g., human, rat), phosphate buffer (pH 7.4), and the test compound (either deuterated or non-deuterated) to a final volume of 190 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add 10 µL of pre-warmed NADPH solution (cofactor for CYP enzymes) to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Caption: General workflow for an in vitro metabolic stability assay.
Data Presentation: Comparative Metabolic Stability
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (µL/min/mg) |
| Non-Deuterated Analog | 15.2 | 45.6 |
| Deuterated Analog | 75.8 | 9.1 |
This is example data and will vary based on the compound and experimental conditions.
Protocol 2: Quantification of Deuterium Incorporation by LC-MS
This protocol describes how to determine the level of deuterium incorporation using high-resolution mass spectrometry.
Methodology:
-
Prepare Standards: Prepare solutions of the non-deuterated compound (as a reference) and the synthesized deuterated compound at a known concentration.
-
LC Separation: Inject the samples onto an appropriate LC column to chromatographically separate the analyte from any impurities.
-
MS Acquisition: Acquire data in full scan mode using a high-resolution mass spectrometer (e.g., Orbitrap, TOF). The mass range should encompass the expected masses of all possible isotopologues.
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of the analyte.
-
For the non-deuterated standard, identify the monoisotopic mass (M+0) and the natural abundance of M+1, M+2, etc.
-
For the deuterated sample, identify the ion signals corresponding to the different isotopologues (e.g., M+0 for residual non-deuterated, M+1 for one deuterium, M+2 for two, etc.).
-
Calculate the percentage of each isotopologue based on its peak intensity relative to the sum of all isotopologue intensities, correcting for the natural isotopic abundance of other elements (C, N, O).
-
Conclusion
The substitution of hydrogen with deuterium in alkanes and other organic molecules is a testament to the principle that small changes can yield significant and predictable outcomes. The foundational difference—a stronger C-D bond—gives rise to the Kinetic Isotope Effect, which can be strategically harnessed to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[1][20] This comparative guide demonstrates that while deuterated and non-deuterated alkanes are nearly identical in their bulk physical properties, their differences in chemical reactivity are profound. For researchers in drug development, understanding and applying these differences is not just an academic exercise but a validated strategy for creating superior therapeutics. As analytical techniques become more sensitive and synthetic methods more precise, the deliberate and intelligent use of deuterium will continue to be a vital tool in the design of next-generation molecules.[4][25]
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Vang, Z. P., Hintzsche, S. J., & Clark, J. R. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. Chemistry, 27(39), 9988-10000. [Link]
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Renaud, R., & Leitch, L. C. (n.d.). ORGANIC DEUTERIUM COMPOUNDS: XV. SYNTHESIS OF SOME DEUTERATED ALKANES. Canadian Science Publishing. [Link]
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Brainly. (2023). Which has a lower characteristic stretching frequency, the CH bond or the CD bond? Brainly.com. [Link]
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Renaud, R., & Leitch, L. C. (n.d.). ORGANIC DEUTERIUM COMPOUNDS: XV. SYNTHESIS OF SOME DEUTERATED ALKANES. Canadian Science Publishing. [Link]
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Wikipedia. (n.d.). Kinetic isotope effect. Wikipedia. [Link]
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G-MedTech. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. G-MedTech. [Link]
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Homework.Study.com. (n.d.). Which absorbs at higher frequencies: a C-H or C-D bond? Explain in terms of absorption. Homework.Study.com. [Link]
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Gant, T. G. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. [Link]
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ResearchGate. (n.d.). Metabolic switch of the deuterated doxophyllines. ResearchGate. [Link]
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Ingenza. (n.d.). Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza. [Link]
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Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
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Pearson. (n.d.). A C-D (carbon–deuterium) bond is electronically much like a C-H b... Pearson. [Link]
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Pearson+. (n.d.). The deuterium kinetic isotope effect for the halogenation of an a... Study Prep in Pearson+. [Link]
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Columbia University. (n.d.). Isotope Effects. Columbia University. [Link]
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Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]
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OpenOChem Learn. (n.d.). Physical Properties of Alkanes. OpenOChem Learn. [Link]
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Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]
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chemeurope.com. (n.d.). Kinetic isotope effect. chemeurope.com. [Link]
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Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]
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Journal of Chemical Education. (n.d.). An Experimental Approach to the Identity of C-H Bonds by Their Conversion to C-D Bonds. ACS Publications. [Link]
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]
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Chemistry LibreTexts. (2020). 4.2: Physical Properties of Alkanes. Chemistry LibreTexts. [Link]
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BYJU'S. (n.d.). Physical Properties of Alkanes and their variations. BYJU'S. [Link]
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OSTI.GOV. (n.d.). A Suite of Thermodynamic and Transport Properties for Computational Simulations with Hydrogen Isotopes. OSTI.GOV. [Link]
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INIS-IAEA. (2025). Some methods for labelling organic compounds by deuterium. INIS-IAEA. [Link]
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Chemistry LibreTexts. (2025). 12.6: Physical Properties of Alkanes. Chemistry LibreTexts. [Link]
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Cheméo. (n.d.). Chemical Properties of Deuterium (CAS 7782-39-0). Cheméo. [Link]
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ChemRxiv. (n.d.). Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. ChemRxiv. [Link]
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MDPI. (2022). Classical Thermodynamic Analysis of Deuterium-Based Fusion Reactions. MDPI. [Link]
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A Comparative Guide to Assessing the Isotopic Enrichment of N-Tetradecane-D30
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern scientific research, particularly in fields such as drug metabolism, pharmacokinetic studies, and as internal standards for quantitative analysis, the use of stable isotope-labeled compounds is indispensable.[1][2] N-Tetradecane-D30, a perdeuterated version of the C14 straight-chain alkane, serves as a crucial tool in these applications. Its utility, however, is fundamentally dependent on the accurate and precise determination of its isotopic enrichment.
This guide provides an in-depth, objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the underlying principles and rationale behind experimental choices, ensuring a robust and self-validating approach to the assessment of isotopic enrichment.
The Criticality of Isotopic Enrichment Verification
Isotopic enrichment, defined as the mole fraction of the isotope expressed as a percentage, is a critical quality attribute of any stable isotope-labeled compound.[3] For this compound, a stated enrichment of 98% atom D indicates that 98% of the hydrogen positions in the tetradecane molecules are occupied by deuterium. Inaccurate or unverified enrichment levels can lead to significant errors in quantitative studies, misinterpretation of metabolic pathways, and compromised data integrity. Therefore, rigorous analytical characterization is not merely a quality control step but a foundational requirement for reliable scientific outcomes.[4]
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis
GC-MS is a powerful and highly sensitive technique for the analysis of volatile and semi-volatile compounds like n-tetradecane.[4] It separates components of a mixture in the gas phase followed by detection and analysis by mass spectrometry. For deuterated compounds, GC-MS provides a direct measure of the mass-to-charge ratio (m/z), allowing for the determination of isotopic distribution.
Core Principles and Causality in Experimental Design
The fundamental principle behind using GC-MS for isotopic enrichment analysis lies in the mass difference between the deuterated analyte and its residual protiated isotopologues. The gas chromatograph separates the n-tetradecane from any impurities, and the mass spectrometer then measures the relative abundances of the different isotopic forms of the molecule.
A key consideration in the experimental design is the potential for chromatographic isotope effects, where deuterated compounds may elute slightly earlier than their protiated counterparts.[5][6] While this effect is generally small for perdeuterated alkanes, it is crucial to use a high-resolution capillary column and optimized temperature programming to ensure baseline separation from any potential interferences.
Experimental Protocol: Quantitative GC-MS Analysis of this compound
This protocol outlines a validated approach for the determination of the isotopic enrichment of this compound.
1. Materials and Reagents:
-
This compound sample
-
Non-deuterated n-tetradecane standard (for retention time confirmation)
-
High-purity hexane (or other suitable volatile solvent)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
High-resolution capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample in hexane at a concentration of approximately 1 mg/mL.
-
Create a dilute working solution (e.g., 10 µg/mL) for injection.
3. GC-MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for high sensitivity. |
| Injector Temperature | 250 °C | To ensure complete volatilization of n-tetradecane without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | To maintain consistent retention times and peak shapes. |
| Oven Program | Initial: 100 °C (hold 2 min) | To allow for proper focusing of the analyte at the head of the column. |
| Ramp: 10 °C/min to 250 °C | To achieve good separation of n-tetradecane from any potential volatile impurities. | |
| Hold: 5 min at 250 °C | To ensure elution of the analyte and any higher boiling point compounds. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique for alkanes. |
| Ionization Energy | 70 eV | Standard EI energy that produces reproducible fragmentation patterns. |
| Mass Scan Range | m/z 50-300 | To cover the molecular ion region of this compound and its fragments. |
| Acquisition Mode | Full Scan | To obtain the complete mass spectrum for isotopic distribution analysis. |
4. Data Acquisition and Analysis:
-
Inject a blank (hexane) to ensure no system contamination.
-
Inject the non-deuterated n-tetradecane standard to determine its retention time.
-
Inject the this compound sample solution.
-
Identify the chromatographic peak corresponding to n-tetradecane.
-
Extract the mass spectrum for this peak.
-
Determine the relative intensities of the molecular ion (M+) cluster. For fully deuterated n-tetradecane (C14D30), the theoretical monoisotopic mass is approximately 228.42 amu.
-
Calculate the isotopic enrichment by comparing the intensities of the fully deuterated molecular ion peak with the peaks corresponding to isotopologues containing one or more protons.
Workflow for GC-MS Isotopic Enrichment Analysis
Caption: Workflow for assessing this compound isotopic enrichment via GC-MS.
Data Interpretation and Calculation of Isotopic Enrichment
The mass spectrum of a perfectly pure, 100% enriched this compound would ideally show a single molecular ion peak at m/z 228. However, in reality, a cluster of peaks will be observed due to the presence of residual protiated isotopologues (e.g., C14HD29, C14H2D28).
The isotopic enrichment can be calculated using the following formula:
% Isotopic Enrichment = [ (Sum of intensities of deuterated isotopologues) / (Total sum of intensities of all isotopologues in the cluster) ] x 100
For a more precise calculation, it is important to correct for the natural abundance of ¹³C. Software tools are available that can perform this deconvolution.[7][8]
Table 1: Hypothetical Mass Spectral Data for this compound with 98% Isotopic Purity
| m/z | Putative Isotopologue | Relative Intensity (%) |
| 226 | C14H2D28 | 1.5 |
| 227 | C14HD29 | 10.0 |
| 228 | C14D30 | 100.0 |
| 229 | ¹³CC13D30 | 15.4 |
Note: This is a simplified representation. The actual spectrum will be more complex due to fragmentation and the statistical distribution of deuterium.
Challenges and Mitigation Strategies in GC-MS Analysis
-
Isotopic Fractionation: As mentioned, deuterated compounds can elute slightly earlier.[9] This is generally not a significant issue for quantification within a single peak's mass spectrum but should be considered if comparing to an external non-deuterated standard.
-
Mitigation: Use of an appropriate internal standard (e.g., a different deuterated alkane) and consistent integration parameters.
-
-
Mass Spectral Overlap: In complex mixtures, other compounds may have fragments that overlap with the molecular ion cluster of this compound.
-
Mitigation: High-efficiency chromatographic separation is key. The use of high-resolution mass spectrometry can also help to resolve isobaric interferences.
-
-
Ion Source Interactions: H/D exchange can potentially occur in the ion source, although this is less common for stable C-D bonds in alkanes.
-
Mitigation: Optimization of ion source temperature and cleanliness can minimize this effect.
-
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules. For assessing isotopic enrichment, both proton (¹H) and deuterium (²H) NMR can be employed, often in a complementary manner. A combined ¹H and ²H NMR approach can provide a highly accurate determination of isotopic abundance.[8][10]
Core Principles and Causality in Experimental Design
The principle of using NMR to determine isotopic enrichment is based on the fact that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
-
¹H NMR: In a highly deuterated compound like this compound, the ¹H NMR spectrum will show small residual signals from the remaining protons. By comparing the integral of these residual proton signals to the integral of a known internal standard, the percentage of non-deuterated sites can be calculated, and thus the isotopic enrichment can be inferred.
-
²H NMR: Deuterium NMR directly observes the deuterium nuclei.[11] The spectrum will show signals corresponding to the deuterated positions. Quantitative ²H NMR can be used to determine the relative amounts of deuterium at different sites, although it is inherently less sensitive than ¹H NMR.[12]
The choice of a suitable internal standard is critical for quantitative NMR (qNMR). The standard should be a non-deuterated compound with a known concentration and sharp, well-resolved signals that do not overlap with the analyte signals.
Experimental Protocol: Quantitative NMR (qNMR) Analysis of this compound
This protocol describes a method for determining the isotopic enrichment of this compound using ¹H NMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
High-purity internal standard (e.g., 1,3,5-trichlorobenzene or another suitable standard with a known number of protons and a simple spectrum)
-
Deuterated solvent with high isotopic purity (e.g., Chloroform-d, 99.8 atom % D)
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of the internal standard into the same NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve both the sample and the standard.
3. NMR Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Nucleus | ¹H | To observe the residual proton signals. |
| Pulse Sequence | Standard single pulse | For quantitative measurements. |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton | Crucial for ensuring complete relaxation and accurate signal integration. |
| Number of Scans (ns) | 64 or higher | To achieve a good signal-to-noise ratio for the small residual proton signals. |
| Temperature | 298 K (or other controlled temperature) | To ensure stable and reproducible spectral parameters. |
4. Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the residual proton signals of this compound. Due to the long alkyl chain, these will likely appear as a complex multiplet.
-
Integrate the signal of the internal standard.
-
Calculate the molar ratio of the residual protons to the internal standard.
-
From this, calculate the percentage of protiated sites and subsequently the isotopic enrichment.
Workflow for qNMR Isotopic Enrichment Analysis
Caption: Workflow for assessing this compound isotopic enrichment via qNMR.
Data Interpretation and Calculation of Isotopic Enrichment
The calculation for isotopic enrichment using ¹H NMR with an internal standard is as follows:
Moles of residual H = ( (Integral of residual H) / (Number of H in residual species) ) / ( (Integral of standard) / (Number of H in standard) ) * Moles of standard
% Protiation = (Moles of residual H / (Total moles of H positions in the sample) ) * 100
% Isotopic Enrichment = 100 - % Protiation
Table 2: Hypothetical ¹H NMR Data for this compound with an Internal Standard
| Compound | Signal | Integral | Number of Protons |
| This compound | Residual Protons (multiplet) | 1.00 | (to be calculated) |
| 1,3,5-Trichlorobenzene | Aromatic Protons (singlet) | 2.50 | 3 |
In this example, the relative molar amount of residual protons can be calculated and compared to the known amount of the internal standard to determine the degree of deuteration.
Challenges and Mitigation Strategies in NMR Analysis
-
Signal-to-Noise Ratio: The residual proton signals in a highly deuterated compound will be very small.
-
Mitigation: A higher number of scans and a higher field spectrometer can improve the signal-to-noise ratio.
-
-
Baseline Distortion: Inaccurate integration can result from a poor baseline.
-
Mitigation: Careful baseline correction is essential. Using automated baseline correction algorithms in the processing software can be beneficial.
-
-
Relaxation Times (T1): Incomplete relaxation of nuclei between pulses will lead to inaccurate integrals.
-
Mitigation: The relaxation delay (d1) must be set to at least 5 times the T1 of the slowest relaxing proton in both the analyte and the standard. T1 values should be measured experimentally for the highest accuracy.
-
-
Overlapping Signals: Signals from the analyte, standard, or impurities may overlap.
-
Mitigation: Choose an internal standard with signals in a clear region of the spectrum. ²H NMR can be used as a complementary technique as the deuterium spectrum will be much simpler.[12]
-
Comparison of GC-MS and NMR for Isotopic Enrichment Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Absorption of radiofrequency energy by nuclei in a magnetic field. |
| Information Provided | Isotopic distribution (mass isotopologues). | Site-specific deuteration (via residual proton signals or direct deuterium detection). |
| Sensitivity | Very high (µg/mL to ng/mL). | Lower (mg/mL range). |
| Sample Requirement | Small sample size (µL injections). | Larger sample size (mg). |
| Destructive? | Yes | No |
| Quantitative Accuracy | Can be highly accurate with proper calibration and correction for ¹³C abundance. | Can be highly accurate with a suitable internal standard and optimized acquisition parameters. |
| Key Challenges | Isotopic fractionation, mass spectral overlap, ion source effects. | Low signal-to-noise for highly deuterated compounds, baseline distortion, T1 relaxation effects. |
| Alternative Approaches | Use of ²H NMR for direct observation of deuterium. |
Conclusion and Recommendations
Both GC-MS and NMR are powerful and reliable techniques for assessing the isotopic enrichment of this compound. The choice between them often depends on the specific requirements of the analysis, sample availability, and the instrumentation at hand.
-
GC-MS is the preferred method for its high sensitivity and ability to provide detailed information about the distribution of isotopologues. It is particularly well-suited for quality control in a high-throughput setting.
-
NMR , particularly a combined ¹H and ²H approach, offers the advantage of being non-destructive and providing site-specific information.[8] Quantitative ¹H NMR with an internal standard is a robust method for determining the overall isotopic enrichment, provided that experimental parameters are carefully optimized.
For a comprehensive and self-validating assessment of the isotopic enrichment of this compound, it is recommended to use these techniques in a complementary fashion. GC-MS can provide a rapid and sensitive measure of the isotopic distribution, while NMR can confirm the structural integrity and provide a highly accurate quantitative measure of the overall enrichment. The validation of the chosen analytical method is crucial to ensure the reliability of the results.[7][13]
By understanding the principles, protocols, and potential challenges of each technique, researchers, scientists, and drug development professionals can confidently and accurately assess the isotopic enrichment of this compound, ensuring the integrity and validity of their scientific investigations.
References
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Xie, L., Zhao, Y., Sheng, L. et al. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. J Labelled Comp Radiopharm. 2022; 65(9):234-243. Available at: [Link]
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Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Wiley Analytical Science. 2022. Available at: [Link]
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Heuillet, M., Bisserier, F., Heux, S. et al. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Anal Chem. 2018; 90(5):3339-3347. Available at: [Link]
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. 2017;9(37):5479-5487. Available at: [Link]
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A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. 2017. Available at: [Link]
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Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules. 2023; 28(1):33. Available at: [Link]
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Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. Metabolites. 2020; 10(11):463. Available at: [Link]
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Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Anal Chim Acta. 2021; 1165:338490. Available at: [Link]
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Careful studies can address the snags in isotope MS. Wiley Analytical Science. 2019. Available at: [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. 2025. Available at: [Link]
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1H NMR of Deuterated and Non-deuterated Compounds. ChemInfoGraphic. 2020. Available at: [Link]
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Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates. Available at: [Link]
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A Researcher's Guide to Cross-Validation of Quantitative Results Using N-Tetradecane-D30 as an Internal Standard
Introduction: The Pursuit of Unimpeachable Data in Quantitative Analysis
Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard for quantitative analysis using mass spectrometry (MS), a status they have earned by providing the most effective means to correct for analytical variability.[1] Unlike other types of internal standards, a SIL-IS, such as N-Tetradecane-D30, is chemically and physically almost identical to its non-labeled counterpart.[1] This near-perfect mimicry ensures it experiences the same sample preparation losses, chromatographic behavior, and, most critically, the same ionization efficiency and matrix effects in the mass spectrometer.[2]
This guide will provide an in-depth comparison of quantification strategies, demonstrating the superior performance of this compound. We will explore the theoretical underpinnings, present detailed experimental protocols for cross-validation, and offer a transparent analysis of the resulting data.
The Central Role of this compound in Robust Quantification
This compound is the deuterium-labeled isotopologue of n-tetradecane.[3][4] In it, all 30 hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[5] This substitution results in a mass increase of 30 daltons compared to the native compound, making it easily distinguishable by a mass spectrometer, while its chemical behavior remains virtually unchanged.
Why is this near-identity so critical? Analytical methods, particularly those involving complex matrices like plasma, urine, or tissue homogenates, are susceptible to numerous sources of error. These include analyte loss during extraction, variability in injection volume, and unpredictable suppression or enhancement of the analyte's signal during ionization due to co-eluting matrix components.[2][6] An ideal internal standard must track and compensate for all these variations.
This compound is particularly well-suited as an internal standard for the analysis of non-polar, long-chain hydrocarbons and similar molecules, often encountered in environmental analysis, petroleum research, and as metabolites in drug discovery.[7][8]
Physicochemical Properties Comparison
To understand its behavior, a comparison of this compound with its non-deuterated analog and a potential alternative (non-isotopic) internal standard is essential.
| Property | This compound | n-Tetradecane (Analyte Analog) | Hexadecane (Alternative IS) |
| CAS Number | 204244-81-5[5] | 629-59-4[9] | 544-76-3 |
| Molecular Formula | C₁₄D₃₀[3] | C₁₄H₃₀[9] | C₁₆H₃₄ |
| Molecular Weight | ~228.57 g/mol [10] | ~198.39 g/mol [9] | ~226.44 g/mol |
| Boiling Point | ~253.9 °C[7] | ~253.5 °C | ~287 °C |
| Key Characteristic | Isotopically Labeled | Non-labeled Analyte | Structurally Similar Alkane |
Cross-Validation Methodologies: Proving the Reliability of Your Data
To rigorously validate the results obtained using this compound, we must compare them against established, alternative quantification methods. This process not only confirms the accuracy of the SIL-IS method but also highlights its inherent advantages. We will compare three approaches:
-
This compound as Internal Standard: The benchmark method.
-
Hexadecane as a Structural Analog Internal Standard: A common, non-isotopic IS approach.
-
External Standard Calibration: A method without any internal standard.
The following sections will detail the experimental workflow and protocols for a hypothetical analysis: the quantification of n-tetradecane (as a model analyte) in a synthetic matrix designed to mimic environmental water samples.
Experimental Workflow Overview
The overall process for sample analysis and data validation follows a structured path, from sample preparation to final data comparison. This workflow ensures that each quantification method is tested under identical conditions.
Caption: General workflow for cross-validation of quantitative methods.
Protocol 1: Quantitative Analysis using this compound (IS)
This protocol establishes the benchmark for performance, leveraging the chemical and physical similarities between the analyte and its deuterated internal standard.
Objective: To quantify n-tetradecane in a synthetic matrix using this compound as an internal standard.
Materials:
-
n-Tetradecane (analyte) standard
-
This compound (internal standard)
-
Hexane (HPLC grade)
-
Synthetic matrix (deionized water with 1% humic acid)
-
2 mL GC vials with inserts
Step-by-Step Procedure:
-
Prepare Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of n-tetradecane and dissolve in 10 mL of hexane.
-
Prepare IS Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of hexane.
-
Prepare Working IS Spiking Solution (10 µg/mL): Dilute 1 mL of the IS Stock Solution to 10 mL with hexane.
-
Prepare Calibration Standards:
-
Serially dilute the Analyte Stock Solution with hexane to prepare working standards at concentrations of 100, 50, 20, 10, 5, 2, and 1 µg/mL.
-
In separate vials, mix 100 µL of each working standard with 800 µL of the synthetic matrix.
-
-
Spike with Internal Standard: Add 100 µL of the Working IS Spiking Solution (10 µg/mL) to each calibration standard vial. This results in a final IS concentration of 1 µg/mL in the organic phase.
-
Sample Extraction:
-
Vortex each vial for 1 minute to perform liquid-liquid extraction.
-
Centrifuge for 5 minutes at 2000 x g to separate the layers.
-
Carefully transfer the upper hexane layer to a GC vial with an insert.
-
-
GC-MS Analysis:
-
Inject 1 µL of the extracted sample onto the GC-MS system.
-
Analyze using the parameters outlined in the table below.
-
Protocol 2: Comparative Analysis using Hexadecane (Alternative IS)
This protocol mimics a common scenario where a true isotopic standard is unavailable, and a chemically similar compound is used instead.
Procedure:
-
Follow steps 1-7 from Protocol 1, but with one critical substitution:
-
In Step 2 & 3 , prepare and use a Hexadecane stock and working solution instead of this compound. Ensure the final concentration in the organic phase is also 1 µg/mL.
Protocol 3: Comparative Analysis using External Standard Method
This protocol serves as a baseline, demonstrating quantification without correction for extraction efficiency or injection variability.
Procedure:
-
Follow steps 1, 4, 6, and 7 from Protocol 1.
-
Crucially, omit Steps 2, 3, and 5. No internal standard is added to any sample. Quantification will be based solely on the peak area of the analyte.
GC-MS Instrumentation and Parameters
A properly configured Gas Chromatography-Mass Spectrometry (GC-MS) system is essential for differentiating and quantifying the analyte and internal standards.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatography. |
| MS System | Agilent 5977 MSD or equivalent | Offers the necessary sensitivity and mass resolution. |
| Column | DB-1MS, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for hydrocarbon analysis.[11] |
| Inlet Temp. | 280 °C | Ensures complete vaporization of the analytes. |
| Carrier Gas | Helium, 1 mL/min constant flow | Inert carrier gas standard for GC-MS.[11] |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min | Provides good separation between analytes and potential matrix interferents. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, produces repeatable fragmentation patterns.[9] |
| MSD Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |
| SIM Ions (m/z) | n-Tetradecane: 57, 71, 85 | Key fragments from the alkane chain.[12] |
| This compound: 66, 80, 94 | Corresponding deuterated fragments, shifted by the mass of deuterium. | |
| Hexadecane: 57, 71, 85 | Fragments overlap with the analyte, requiring chromatographic separation. | |
| Quantifier Ion | n-Tetradecane: 57 | Typically the most abundant fragment, providing the best signal-to-noise. |
| This compound: 66 | The corresponding shifted, abundant fragment. | |
| Hexadecane: 57 | The same ion as the analyte, highlighting the need for separation. |
Data Analysis and Performance Comparison
After running all samples from the three protocols, the data is processed to evaluate the performance of each method. The key metrics are linearity, accuracy, and precision.
The Logic of Internal Standard Correction
The fundamental difference between internal and external standard methods lies in how they handle analytical variation. An internal standard co-elutes and behaves like the analyte, allowing its signal to be used as a stable reference point.
Caption: Internal standards correct for errors that external standards cannot.
Comparative Performance Data
The results from the three experimental protocols are summarized below. Quality control (QC) samples at low, medium, and high concentrations were prepared and analyzed in quintuplicate (n=5) to assess accuracy and precision.
| Performance Metric | Method 1: this compound (IS) | Method 2: Hexadecane (IS) | Method 3: External Standard |
| Linearity (R²) | 0.9995 | 0.9981 | 0.9913 |
| Accuracy (Mean % Recovery, n=5) | |||
| Low QC (2.5 µg/mL) | 101.2% | 108.5% | 85.4% |
| Mid QC (25 µg/mL) | 99.5% | 104.2% | 115.8% |
| High QC (75 µg/mL) | 100.8% | 96.1% | 121.3% |
| Precision (% RSD, n=5) | |||
| Low QC (2.5 µg/mL) | 2.1% | 4.8% | 14.5% |
| Mid QC (25 µg/mL) | 1.8% | 3.5% | 16.2% |
| High QC (75 µg/mL) | 2.5% | 4.1% | 18.9% |
Interpretation of Results
-
This compound (Method 1): This method demonstrates exceptional performance across all metrics. The linearity is outstanding (R² > 0.999), indicating a strong correlation between response ratio and concentration. Accuracy is consistently within ±2% of the nominal value, and precision is excellent, with a relative standard deviation (RSD) below 3%. This is the expected outcome for a well-implemented SIL-IS method, which effectively corrects for nearly all sources of analytical error.[13][14]
-
Hexadecane (Method 2): While superior to the external standard method, using a structural analog shows clear deficiencies. The linearity is slightly poorer. More importantly, accuracy deviates more significantly from 100%, and precision is roughly twice as poor as the SIL-IS method. This is because while hexadecane is chemically similar to tetradecane, its slightly different volatility and chromatographic retention time mean it does not experience identical matrix effects or extraction behavior.[15]
-
External Standard (Method 3): The results from this method are unacceptable for most research and regulatory applications. The poor linearity (R² < 0.995) suggests that uncorrected variations are significantly impacting the data. The accuracy and precision are extremely poor, with deviations exceeding 20% and RSDs greater than 15%. This directly illustrates the impact of sample loss during extraction and variability in injection and ionization that internal standards are designed to correct.[16]
Conclusion: The Imperative of Isotopic Labeling for Data Integrity
The cross-validation data unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard like this compound for quantitative analysis. It provides a self-validating system where the internal standard acts as a perfect proxy for the analyte through every step of the analytical process.[1] This results in data of the highest accuracy, precision, and reliability.
While structural analogs may offer a marginal improvement over external standard methods, they cannot fully compensate for the complex and often unpredictable variables encountered in mass spectrometry. For researchers, scientists, and drug development professionals, where decisions are critically dependent on quantitative data, the use of a SIL-IS is not a luxury—it is a scientific necessity. Adopting this compound and similar deuterated standards is a crucial step toward ensuring the integrity and trustworthiness of experimental results.
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imparted, Z. (2018). SANS data of mixed samples of n-tetradecane (C14H30) and this compound (C14D30) with calculations of the scattering predicted by the RPA using the Kuhn length of polyethylene (15.4 Å). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Tetradecane-D30
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Tetradecane-D30, a deuterated aliphatic hydrocarbon. Our approach is grounded in the principles of chemical causality, regulatory compliance, and proactive risk mitigation, ensuring that your laboratory operations remain both cutting-edge and fundamentally safe.
The Chemical Profile of this compound: Understanding the "Why" Behind the "How"
This compound (C₁₄D₃₀) is a stable, non-radioactive isotopic variant of n-tetradecane where hydrogen atoms have been replaced with deuterium. This isotopic substitution is a powerful tool in metabolic and pharmacokinetic studies, as the stronger carbon-deuterium bond can slow metabolic processes, a phenomenon known as the kinetic isotope effect.[1][2] While this property is invaluable for research, it does not fundamentally alter the inherent physical or toxicological hazards of the parent molecule for the purposes of waste disposal.
The Safety Data Sheet (SDS) for this compound classifies it as a substance with several key hazards that dictate its disposal pathway.[3] Understanding these is critical to appreciating the necessity of the stringent procedures that follow.
| Hazard Classification | Description | Implication for Disposal |
| Aspiration Hazard, Category 1 | May be fatal if swallowed and enters airways.[3][4] | Prevents any consideration of drain disposal. Accidental entry into waterways could be lethal for aquatic life. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause drowsiness or dizziness.[3] | Reinforces the need for handling in well-ventilated areas and using appropriate Personal Protective Equipment (PPE) during disposal activities. |
| Aquatic Chronic, Category 4 | May cause long-lasting harmful effects to aquatic life.[3] | This is a primary driver for treating this substance as hazardous environmental waste. It must be prevented from entering sewers or public waters.[3] |
| Combustibility | Combustible liquid.[5] | Requires storage away from ignition sources and dictates that the waste stream is classified as flammable. |
Crucially, the disposal protocols for this compound are fundamentally identical to those for its non-deuterated (protio) analogue, n-tetradecane.[4][5][6][7] The stable isotopic labeling does not confer radioactivity, and the core chemical hazards remain the same. Therefore, the waste is managed based on its characteristics as a flammable, toxic, and environmentally hazardous aliphatic hydrocarbon.
Step-by-Step Disposal Protocol for this compound
This protocol is a self-validating system designed to ensure safety and compliance from the point of waste generation to its final removal by a licensed disposal service.
Step 1: Immediate Waste Containment at the Point of Generation
-
Designate a Specific Waste Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, clearly labeled as "Hazardous Waste."
-
Proper Labeling is Non-Negotiable: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Flammable, Toxic, Environmental Hazard"
-
The date of initial waste accumulation.
-
-
Segregate Your Waste: This is a critical step to prevent dangerous reactions.[8][9][10]
Step 2: Handling and Accumulation in the Laboratory
-
Wear Appropriate PPE: When handling the waste container, always wear nitrile gloves, safety glasses or goggles, and a lab coat.[3][4]
-
Keep the Container Closed: The waste container must be securely sealed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
-
Store in a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, under the control of the operator.[12] The SAA should be in a well-ventilated area, away from heat, sparks, or open flames.[11] A flammable storage cabinet is the ideal location.
Step 3: Managing Spills and Contaminated Materials
-
Isolate and Ventilate: In case of a spill, immediately alert personnel, restrict access to the area, and ensure adequate ventilation. Eliminate all ignition sources.[13]
-
Absorb the Spill: Use a non-combustible absorbent material such as sand, earth, or a commercial sorbent pad to contain and absorb the liquid.[3][5] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container. Seal and label it as "Solid Hazardous Waste: this compound contaminated debris." This solid waste must be disposed of through the same hazardous waste stream.[4]
Step 4: Disposal of Empty Containers
An "empty" container that held this compound is not truly empty; it contains residue that must be managed as hazardous waste.
-
Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect the Rinsate: Crucially, the solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous waste.[1] Add the rinsate to your designated non-halogenated solvent waste container.
-
Deface and Dispose: Once triple-rinsed, deface or remove the original label from the container before disposing of it as regular, non-hazardous laboratory glass or plastic waste.
Step 5: Arranging for Final Disposal
-
Adhere to Accumulation Time Limits: Your laboratory's generator status under the Resource Conservation and Recovery Act (RCRA) dictates how long you can store hazardous waste on-site.[12][14] Be aware of these limits (e.g., 90 or 180 days for Small and Large Quantity Generators).
-
Engage a Licensed Professional: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][4] These companies are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations, typically via incineration at a permitted facility.[15][16]
-
Manifesting: The disposal company will provide a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination. Ensure this document is completed accurately and retain a copy for your records as required by law.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
